molecular formula C23H25ClO12 B15565288 Malvidin-3-galactoside chloride

Malvidin-3-galactoside chloride

Número de catálogo: B15565288
Peso molecular: 528.9 g/mol
Clave InChI: YDIKCZBMBPOGFT-VYKXISHTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Malvidin-3-galactoside chloride is a useful research compound. Its molecular formula is C23H25ClO12 and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H25ClO12

Peso molecular

528.9 g/mol

Nombre IUPAC

(2S,3R,4R,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20-,21-,23-;/m1./s1

Clave InChI

YDIKCZBMBPOGFT-VYKXISHTSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling the Natural Bounty of Malvidin-3-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Malvidin-3-galactoside, a significant anthocyanin with noted antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of its prevalence in various plant species, detailed quantitative data, experimental protocols for its analysis, and insights into its biological signaling pathways.

Primary Natural Sources of Malvidin-3-galactoside

Malvidin-3-galactoside is predominantly found in a variety of berries, particularly those belonging to the Vaccinium genus.[1][2][3] Blueberries (Vaccinium corymbosum) are consistently reported as one of the most abundant sources of this compound.[4][5][6] The concentration of Malvidin-3-galactoside can, however, vary significantly depending on the cultivar, maturity, and environmental conditions during growth.[7]

Other notable sources include bilberries (Vaccinium myrtillus), lingonberries (Vaccinium vitis-idaea), and cranberries (Vaccinium oxycoccos).[2][8] While present in red grapes (Vitis vinifera) and consequently in red wine, Malvidin-3-glucoside is often the more dominant malvidin (B83408) derivative in this source.[8]

Quantitative Analysis of Malvidin-3-galactoside in Natural Sources

The following tables summarize the quantitative data for Malvidin-3-galactoside content in various natural sources as reported in scientific literature. These values are typically determined using High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).

Table 1: Malvidin-3-galactoside Content in Various Blueberry Cultivars

Blueberry CultivarMalvidin-3-galactoside Content (mg/100g fresh weight)Reference
Highbush Blueberry (Average)48.33[4]
'Coville'50.83[4]
'Brigitta'Not specified for Mv-3-gal, but high in delphinidin-3-O-galactoside[4]
'Berkeley'23.0037[5]
Highbush Blueberry17.236[6]
Bilberry19.050[6]

Table 2: Content of Other Relevant Anthocyanins in Blueberries (mg/100g fresh weight)

AnthocyaninBlueberry Cultivar 'Berkeley'Reference
Cyanidin-3-O-glucoside3.3772[5]
Cyanidin-3-O-galactoside6.4465[5]
Malvidin-3-O-glucoside3.6052[5]

Experimental Protocols

Extraction of Anthocyanins from Berries

This protocol provides a general methodology for the extraction of anthocyanins, including Malvidin-3-galactoside, from fresh or frozen berries.

Materials:

  • Fresh or frozen berries

  • Methanol or ethanol (B145695) (70-95%)[9]

  • Acidifying agent (e.g., hydrochloric acid, formic acid, or citric acid)[9]

  • Homogenizer or blender

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with a 0.45 µm pore size)[10]

Procedure:

  • Homogenize a known weight of the berry sample with an acidified alcohol solvent (e.g., methanol/formic acid, 9:1, v/v).[11] The solvent-to-sample ratio should be optimized, with a common starting point being 10:1 (v/w).

  • To enhance extraction efficiency, the mixture can be subjected to ultrasonication for a defined period (e.g., 20-30 minutes).[12]

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) at 4°C to pellet solid debris.[10]

  • Carefully decant the supernatant.

  • For cleaner extracts, the supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove sugars and other interfering substances.

  • Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC-DAD method for the separation and quantification of Malvidin-3-galactoside.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode-Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[9]

Chromatographic Conditions:

  • Mobile Phase A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid in water).[10]

  • Mobile Phase B: Acetonitrile with a small percentage of acid (e.g., 5% formic acid in acetonitrile).[10]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-90% B; 35-40 min, 90% B; followed by a return to initial conditions and equilibration.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30-40°C.[10]

  • Detection Wavelength: 520 nm for anthocyanins.[9]

  • Injection Volume: 10-20 µL.

Quantification:

  • A calibration curve is constructed using a certified reference standard of Malvidin-3-galactoside at various concentrations.

  • The peak area of Malvidin-3-galactoside in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling Pathways and Biological Activities

Malvidin-3-galactoside has been shown to modulate several key signaling pathways, contributing to its potential health benefits.

One significant pathway is the Notch signaling pathway , which is crucial for intestinal barrier function. Studies have demonstrated that Malvidin-3-galactoside can inhibit the over-activation of the Notch signaling pathway, thereby improving colonic mucosal barrier function.[1][13] This is achieved by down-regulating the expression of key proteins in the pathway such as Notch1, NICD, DLL1, DLL4, and Hes1.[1][13]

In the context of cancer, Malvidin-3-galactoside has been found to suppress the development of hepatocellular carcinoma by regulating pathways involved in apoptosis, proliferation, and metastasis .[14][15] It can influence the expression of cyclins (D1, B, E), caspases (cleaved caspase-3), and Bax, and modulate the PTEN/p-AKT signaling pathway.[14][15]

Furthermore, Malvidin-3-galactoside, along with its glucoside counterpart, has been shown to ameliorate nonalcoholic fatty liver disease by regulating lysosomal function through transcription factor EB (TFEB) and activating the Nrf2/ARE signaling pathway , which is involved in the antioxidant response.[16]

Visualizations

experimental_workflow sample Berry Sample (Fresh or Frozen) homogenization Homogenization (Acidified Alcohol) sample->homogenization ultrasonication Ultrasonication (Optional) homogenization->ultrasonication centrifugation Centrifugation ultrasonication->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe filtration Filtration (0.45 µm) supernatant->filtration Direct spe->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the extraction and quantification of Malvidin-3-galactoside.

notch_signaling_pathway cluster_inhibition Inhibition by Malvidin-3-galactoside cluster_pathway Notch Signaling Pathway m3g Malvidin-3-galactoside notch1 Notch1 m3g->notch1 nicd NICD notch1->nicd hes1 Hes1 nicd->hes1 dll1_dll4 DLL1 / DLL4 dll1_dll4->notch1 barrier_dysfunction Intestinal Barrier Dysfunction hes1->barrier_dysfunction

Caption: Inhibition of the Notch signaling pathway by Malvidin-3-galactoside.

References

A Technical Guide to the Malvidin-3-galactoside Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside, a prominent anthocyanin, is responsible for the deep red and purple hues observed in many fruits, flowers, and vegetables. Beyond its role as a natural pigment, it is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in various biological systems. This technical guide provides an in-depth exploration of the malvidin-3-galactoside biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and key quantitative metrics. It includes detailed experimental protocols for the characterization of crucial enzymes and the quantification of pathway metabolites, alongside graphical representations of the core metabolic and regulatory pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core Biosynthesis Pathway

The formation of malvidin-3-galactoside is a specialized branch of the well-characterized flavonoid biosynthesis pathway. The pathway initiates from the general phenylpropanoid pathway, leading to the formation of flavonoid precursors. The synthesis proceeds through a series of enzymatic reactions, culminating in the specific chemical structure of malvidin-3-galactoside.

The pathway can be broadly divided into several key stages:

  • Core Flavonoid Synthesis: Phenylalanine is converted to p-Coumaroyl-CoA, which enters the flavonoid pathway. A series of enzymes including Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) produce the dihydroflavonol precursor, dihydrokaempferol (B1209521) (DHK).

  • B-ring Hydroxylation: The crucial step for the synthesis of blue- and purple-hued anthocyanins is the hydroxylation of the B-ring of dihydroflavonols. Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 enzyme, catalyzes the hydroxylation of DHK at both the 3' and 5' positions to produce dihydromyricetin (B1665482) (DHM).[1] This enzyme is a critical determinant, and its absence in many plant species is the reason they cannot produce delphinidin-based pigments.[1]

  • Conversion to Anthocyanidin: Dihydromyricetin is then converted to the unstable anthocyanidin, delphinidin (B77816). This involves two key enzymes: Dihydroflavonol 4-Reductase (DFR), which reduces DHM to leucodelphinidin, and Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX), which oxidizes leucodelphinidin to delphinidin.[1]

  • Methylation: The delphinidin molecule undergoes methylation on its B-ring to form malvidin (B83408). This reaction is catalyzed by O-methyltransferases (OMTs), also known as anthocyanin O-methyltransferases (AOMTs).[2] These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the hydroxyl groups at the 3' and 5' positions, yielding malvidin.[2]

  • Glycosylation: The final and stabilizing step is the addition of a galactose sugar moiety to the malvidin core. This glycosylation is catalyzed by a specific UDP-glycosyltransferase, namely UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT).[3] This enzyme transfers a galactose group from UDP-galactose to the 3-hydroxyl position of malvidin, forming the stable, colored malvidin-3-galactoside.

Biosynthesis Pathway Diagram

Malvidin_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin (B18129) Chalcone pCoumaroylCoA->NaringeninChalcone + 3x Malonyl-CoA Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin DHK Dihydrokaempferol (DHK) Naringenin->DHK DHM Dihydromyricetin (DHM) DHK->DHM Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin Delphinidin Delphinidin Leucodelphinidin->Delphinidin Malvidin Malvidin Delphinidin->Malvidin Malvidin3Gal Malvidin-3-galactoside Malvidin->Malvidin3Gal CHS CHS CHS->NaringeninChalcone CHI CHI CHI->Naringenin F3H F3H F3H->DHK F35H F3'5'H F35H->DHM DFR DFR DFR->Leucodelphinidin ANS ANS/LDOX ANS->Delphinidin AOMT AOMT AOMT->Malvidin UFGalT UFGalT UFGalT->Malvidin3Gal

Caption: Core enzymatic steps in the biosynthesis of Malvidin-3-galactoside from Dihydrokaempferol.

Transcriptional Regulation of the Pathway

The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., CHS, F3'5'H, DFR, ANS, UFGT) is coordinately controlled by a ternary transcription factor complex known as the MBW complex.[4][5][6] This complex consists of three types of proteins:

  • R2R3-MYB transcription factors.

  • basic Helix-Loop-Helix (bHLH) transcription factors.

  • WD40-repeat (WDR) proteins.

The WDR protein acts as a scaffold, bringing the MYB and bHLH proteins together to form the active MBW complex.[4] This complex then binds to specific cis-regulatory elements in the promoters of the late biosynthetic genes (LBGs), such as DFR, ANS, and UFGT, to activate their transcription.[5]

Various internal and external signals, including light, temperature, and phytohormones like abscisic acid (ABA) and jasmonic acid (JA), can modulate the expression of the MBW complex components, thereby influencing the rate of anthocyanin production.[7][8] For instance, light is a major inducer of anthocyanin biosynthesis, often mediated by photoreceptors that activate signaling cascades leading to the upregulation of MBW complex genes.[7][9]

Regulatory Network Diagram

Regulatory_Pathway cluster_signals Environmental & Developmental Signals cluster_mbw MBW Transcription Factor Complex cluster_genes Late Biosynthetic Genes (LBGs) Light Light MYB R2R3-MYB Light->MYB induces bHLH bHLH Light->bHLH induces Temperature Temperature Temperature->MYB modulates Hormones Phytohormones (ABA, JA) Hormones->MYB induces MBW_Complex Active MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WDR WDR WDR->MBW_Complex scaffold DFR_gene DFR MBW_Complex->DFR_gene activates ANS_gene ANS MBW_Complex->ANS_gene activates UFGT_gene UFGT MBW_Complex->UFGT_gene activates Anthocyanin_Prod Anthocyanin Production DFR_gene->Anthocyanin_Prod ANS_gene->Anthocyanin_Prod UFGT_gene->Anthocyanin_Prod

Caption: Transcriptional regulation of anthocyanin biosynthesis by the MBW complex.

Quantitative Data

The efficiency of malvidin-3-galactoside biosynthesis is dependent on enzyme kinetics and the concentration of precursors. The following tables summarize representative quantitative data from the literature. Note that values can vary significantly between plant species, developmental stages, and experimental conditions.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymePlant SourceSubstrateK_m (µM)V_max (pkat/mg protein)Reference
F3'5'H Camellia sinensisNaringenin (N)3.221.15[10]
Camellia sinensisDihydrokaempferol (DHK)3.262.51[10]
DFR Camellia sinensisDihydromyricetin (DHM)25.81.39 nkat/mg[11]
Camellia sinensisDihydroquercetin (DHQ)18.22.08 nkat/mg[11]
UFGalT Mangifera indicaQuercetin13 ± 1.1-[3]
Mangifera indicaCyanidin (B77932)21 ± 2.6-[3]

Table 2: Representative Concentrations of Malvidin Glycosides in Grape Skin

Grape CultivarCompoundConcentration (mg/g fresh weight)Analytical MethodReference
Gros noirMalvidin-3-O-glucoside2.48HPLC-DAD[12]
Muscat noirMalvidin-3-O-glucoside0.44HPLC-DAD[12]
AlibernetMalvidin-3-glucoside~1.5 (Calculated from total)HPLC-DAD[13]
LimnioMalvidin-3-O-glucoside1.0 - 2.5HPLC-DAD[14]

Experimental Protocols

Protocol for F3'5'H Enzyme Activity Assay

This protocol is adapted from methodologies used for characterizing cytochrome P450 enzymes like F3'5'H.[1][10][15]

Objective: To determine the in vitro activity of Flavonoid 3',5'-Hydroxylase.

Methodology:

  • Enzyme Source: Utilize microsomes isolated from yeast (Saccharomyces cerevisiae) or E. coli heterologously expressing the F3'5'H gene and a corresponding cytochrome P450 reductase (CPR).

  • Reaction Mixture (Final Volume: 500 µL):

    • 50 mM Potassium phosphate (B84403) buffer (pH 7.5) or Tris-HCl (pH 8.0).

    • 50 µL of microsomal protein extract.

    • 1 mM NADPH (cofactor).

    • 10 µM substrate (e.g., naringenin or dihydrokaempferol, dissolved in ethanol).

  • Reaction Procedure:

    • Combine the buffer and microsomal extract in a glass vial.

    • Add the substrate and pre-incubate at 30°C for 3 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for 30-60 minutes with gentle agitation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume (500 µL) of ethyl acetate (B1210297) and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase. Repeat the extraction twice.

    • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis:

    • Re-dissolve the dried residue in 50-100 µL of methanol (B129727).

    • Analyze the products by HPLC or LC-MS to identify and quantify the 3',5'-hydroxylated products (e.g., eriodictyol, pentahydroxyflavanone, dihydromyricetin).

Protocol for Anthocyanidin Synthase (ANS) Enzyme Assay

This protocol is based on the established method for assaying ANS activity.[16][17]

Objective: To measure the in vitro activity of Anthocyanidin Synthase.

Methodology:

  • Enzyme Source: Crude protein extract from plant tissue or purified recombinant ANS expressed in E. coli.

  • Substrate: Leucoanthocyanidin (e.g., leucodelphinidin).

  • Reaction Mixture (Final Volume: 200 µL):

    • 100-500 µg of total protein extract.

    • 1.5 mM Leucoanthocyanidin.

    • 20 mM 2-oxoglutarate.

    • 5 mM Sodium ascorbate.

    • 5 mM Ferrous sulfate (B86663) (FeSO₄).

    • 50 mM Tris-HCl buffer (pH 7.5).

  • Reaction Procedure:

    • Combine all reaction components except the enzyme extract and pre-warm to 30°C.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for 30 minutes.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding 400 µL of ethyl acetate.

    • Extract the aqueous phase containing the anthocyanidin product.

    • Alternatively, for direct analysis, stop the reaction by adding an equal volume of methanol containing 1% HCl.

    • Centrifuge to pellet protein debris.

    • Analyze the supernatant by HPLC, monitoring at ~520 nm to quantify the formed anthocyanidin (e.g., delphinidin).

Protocol for UDP-glycosyltransferase (UFGT) Enzyme Assay

This protocol is designed for measuring the activity of glycosyltransferases involved in anthocyanin biosynthesis.[18][19][20]

Objective: To quantify the activity of UDP-galactose:flavonoid 3-O-galactosyltransferase.

Methodology:

  • Enzyme Source: Supernatant from crude protein extract of plant tissues or purified recombinant UFGT protein.

  • Reaction Mixture (Final Volume: 100 µL):

    • 50 mM Glycine buffer or Sodium phosphate buffer (pH 8.0-8.5).

    • 10-50 µL of enzyme supernatant.

    • 2 mM Anthocyanidin substrate (e.g., malvidin or cyanidin chloride, dissolved in a small amount of methanol).

    • 15 mM UDP-galactose (sugar donor).

  • Reaction Procedure:

    • Combine the buffer, enzyme, and anthocyanidin substrate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding UDP-galactose.

    • Incubate at 37°C for 15-30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 20 µL of 10% Trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 10 minutes to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the formation of the glycosylated product (malvidin-3-galactoside) using HPLC-DAD, monitoring at ~520 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_protein Enzyme Activity Analysis cluster_metabolite Metabolite Quantification Start Plant Tissue (e.g., Grape Skin) Protein_Extraction Protein Extraction (Crude or Recombinant) Start->Protein_Extraction Metabolite_Extraction Anthocyanin Extraction (e.g., Acidified Methanol) Start->Metabolite_Extraction Enzyme_Assay Enzyme Assay (e.g., F3'5'H, ANS, UFGT) Protein_Extraction->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Analysis HPLC / LC-MS Analysis Product_Extraction->Analysis Purification Purification / Filtration Metabolite_Extraction->Purification Purification->Analysis Data Quantitative Data (Enzyme Kinetics, Metabolite Concentration) Analysis->Data

Caption: General experimental workflow for pathway characterization.

Conclusion

The biosynthesis of malvidin-3-galactoside is a complex, highly regulated process that represents a terminal branch of the flavonoid pathway. The key enzymatic steps, including B-ring hydroxylation by F3'5'H, methylation by AOMT, and final glycosylation by UFGalT, are critical control points. The transcriptional regulation, orchestrated by the MBW complex in response to a multitude of signals, provides a sophisticated mechanism for controlling pigment production. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate this pathway, enabling efforts to engineer plants and microorganisms for enhanced production of this valuable bioactive compound for applications in the food, cosmetic, and pharmaceutical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside, a prominent anthocyanin, is a water-soluble pigment responsible for the rich red, purple, and blue hues observed in numerous fruits and flowers, most notably in blueberries.[1][2] As a glycoside of malvidin (B83408), it belongs to the flavonoid family of polyphenolic compounds.[2] Beyond its role as a natural colorant, Malvidin-3-galactoside has garnered significant scientific interest due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Malvidin-3-galactoside, detailed experimental protocols for its analysis, and a visualization of its interactions with key cellular signaling pathways, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical characteristics of Malvidin-3-galactoside are fundamental to its stability, bioavailability, and biological activity. A summary of these properties is presented below, with quantitative data organized for clarity and comparative analysis.

Table 1: Core Physicochemical Properties of Malvidin-3-galactoside
PropertyValueSource(s)
IUPAC Name (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[PubChem CID: 5484292]
Synonyms Primulin, Malvidin 3-O-beta-D-galactopyranoside[PubChem CID: 5484292]
Chemical Formula C₂₃H₂₅O₁₂⁺[PubChem CID: 5484292]
Molecular Weight 493.4 g/mol [PubChem CID: 5484292, 34]
Melting Point >300 °C[6]
Predicted Water Solubility 0.46 g/L[7]
Solubility (Qualitative) Soluble in methanol (B129727) and water.[8]
Stability Profile

Malvidin-3-galactoside, like other anthocyanins, is sensitive to various environmental factors that can impact its structure and color stability.

  • pH: The color of Malvidin-3-galactoside is highly pH-dependent. In acidic conditions, it typically appears red, while it transitions to bluish and eventually colorless or yellowish hues as the pH increases towards neutral and alkaline conditions. This is due to structural transformations of the flavylium (B80283) cation.[9][10]

  • Temperature: Elevated temperatures can lead to the degradation of Malvidin-3-galactoside, resulting in a loss of color and biological activity. Thermal degradation is a significant consideration in the processing and storage of products containing this anthocyanin.[11][12]

  • Light: Exposure to light, particularly UV light, can accelerate the degradation of Malvidin-3-galactoside. Therefore, protection from light is crucial during storage and handling to maintain its integrity.[9]

Spectral Characteristics

Spectroscopic techniques are essential for the identification and quantification of Malvidin-3-galactoside.

Table 2: Spectral Data for Malvidin-3-galactoside
Spectroscopic DataDetailsSource(s)
UV-Vis (λmax) ~520-540 nm (in acidic methanol)[13]
¹H NMR (600 MHz, CD₃OD) δ 8.86 (s, 1H), 7.93 (s, 2H), 6.84 (d, J = 1.9 Hz, 1H), 6.59 (d, J = 1.9 Hz, 1H), 5.35 (d, J = 7.8 Hz, 1H), 3.95 (s, 6H), 3.88-3.92 (m, 1H), 3.79-3.83 (m, 1H), 3.73-3.77 (m, 1H), 3.66-3.70 (m, 1H), 3.58-3.62 (m, 1H)[3]
¹³C NMR (150 MHz, CD₃OD) δ 164.2, 159.1, 157.7, 149.8, 147.5, 145.3, 136.4, 119.9, 113.7, 113.3, 109.4, 104.4, 95.2, 77.5, 75.2, 72.1, 69.1, 62.8, 57.2[3]
ESI-MS/MS [M]⁺ at m/z 493. Fragmentation yields a major ion at m/z 331, corresponding to the malvidin aglycone.[3][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of Malvidin-3-galactoside.

Isolation and Purification from Blueberries

This protocol outlines a general procedure for the extraction and purification of Malvidin-3-galactoside from blueberries.

G cluster_extraction Extraction cluster_purification Purification Blueberries Blueberry Homogenate Solvent Acidified Ethanol (e.g., 60% EtOH, pH 3.0) Extraction Solid-Liquid Extraction Filtration Filtration CrudeExtract Crude Anthocyanin Extract SPE Solid Phase Extraction (e.g., Amberlite XAD-7 or C18 resin) CrudeExtract->SPE Wash Wash with Water (to remove sugars and acids) Elution Elute with Acidified Methanol EnrichedFraction Enriched Anthocyanin Fraction PrepHPLC Preparative HPLC PureM3G Pure Malvidin-3-galactoside

Caption: Malvidin-3-galactoside inhibits the PI3K/AKT signaling pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell growth and differentiation that can be modulated by Malvidin-3-galactoside. [1][4]

G Modulation of MAPK Pathway by Malvidin-3-galactoside M3G Malvidin-3-galactoside MAPKKK MAPKKK (e.g., Raf) M3G->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Caption: Malvidin-3-galactoside modulates the MAPK signaling cascade.

NF-κB Signaling Pathway

Malvidin-3-galactoside exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. [3][6]

G Inhibition of NF-κB Pathway by Malvidin-3-galactoside cluster_cytoplasm Cytoplasm M3G Malvidin-3-galactoside IKK IKK Complex M3G->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes

Caption: Malvidin-3-galactoside inhibits NF-κB signaling.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of Malvidin-3-galactoside, along with standardized protocols for its analysis and a visual representation of its interaction with key cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating further investigation into the therapeutic potential of this promising natural compound. A thorough understanding of its fundamental characteristics is paramount for its effective application in food science, nutrition, and medicine.

References

Spectral Analysis of Malvidin-3-galactoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of Malvidin-3-galactoside chloride, a prominent anthocyanin. The following sections detail the characteristic spectral data obtained through various analytical techniques and provide standardized experimental protocols for reproducibility.

Quantitative Spectral Data Summary

The spectral characteristics of this compound are summarized in the tables below, providing a comprehensive quantitative fingerprint for this compound.

UV-Visible (UV-Vis) Spectroscopy
ParameterWavelength (λmax)Solvent/Conditions
Absorption Maxima~538 nm, ~274 nm, ~206 nmAcidic mobile phase (pH ≤ 3)

Note: Data is based on the aglycone malvidin (B83408) and is expected to be very similar for its 3-galactoside conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Methanol-d4 with Trifluoroacetic acid (MeOD-TFA)

¹H NMR (400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
5.44d, J = 7.6 Hz1H
3.89-4.10m1H
3.84-3.89m1H
3.72-3.74m1H
3.61-3.66m1H
3.43-3.46m1H

¹³C NMR (100 MHz)

Chemical Shift (δ) ppmAssignment
170.4Carbonyl C
160.6Aromatic C
159.8Aromatic C
159.4Aromatic C
157.4Aromatic C
147.4Aromatic C
145.7Aromatic C
144.3Aromatic C
135.7Aromatic C
119.9Aromatic C
118.0Aromatic C
115.2Aromatic C
113.2Aromatic C
112.5Aromatic C
103.5Anomeric C
95.1Aromatic C
78.8Sugar C
78.1Sugar C
74.8Sugar C
71.0Sugar C
62.3Sugar C
Mass Spectrometry (MS)
TechniqueIon Mode[M]⁺ (m/z)Key Fragments (m/z)
HRESIMSPositive465.1039-
LC-ESI-QTOF-MS/MSPositive493.1346331 (aglycone)

Note: [M]⁺ in HRESIMS refers to the mass of the cation, while in LC-ESI-QTOF-MS/MS it may represent the protonated molecule depending on the source conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchPhenolic and sugar hydroxyls
~2920C-H stretchAliphatic and aromatic
~1640C=C stretchAromatic rings
~1580C=C stretchAromatic rings
~1450C-H bendAliphatic
~1340O-H bendPhenolic hydroxyls
~1280C-O stretchAryl ether
~1100-1000C-O stretchSugar moiety
~820C-H out-of-plane bendAromatic

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are provided below.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution with an acidic aqueous solution (e.g., 0.1 M HCl, pH 1) to a final concentration suitable for UV-Vis analysis (typically in the µM range).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm. Use the acidic aqueous solution as a blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent, typically Methanol-d4 (MeOD).[1] A small amount of trifluoroacetic acid-d (TFA-d) can be added to stabilize the flavylium (B80283) cation.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at a constant temperature (e.g., 25 °C). Standard pulse sequences are used.

  • Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol/water with a small percentage of formic acid).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analyzer: Quadrupole Time-of-Flight (QTOF) or similar high-resolution mass analyzer.

    • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion. Acquire tandem mass spectra (MS/MS) by fragmenting the parent ion to aid in structural elucidation.

  • Analysis: Process the data to identify the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output Sample Malvidin-3-galactoside Chloride Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR UV_Data λmax Determination UV_Vis->UV_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data FTIR_Data Functional Group ID FTIR->FTIR_Data Report Comprehensive Spectral Report UV_Data->Report NMR_Data->Report MS_Data->Report FTIR_Data->Report

Caption: Workflow for the spectral analysis of this compound.

References

Malvidin-3-galactoside: A Technical Guide to its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Malvidin-3-galactoside (Mv-3-gal), a prominent anthocyanin found abundantly in fruits like blueberries, has garnered significant scientific interest for its potent antioxidant properties.[1] These properties are central to its potential health benefits, including the prevention of diseases related to oxidative stress.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying the antioxidant activity of malvidin-3-galactoside. It details its capacity for direct radical scavenging, its influence on endogenous antioxidant enzyme systems, and its role in modulating key cellular signaling pathways. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for assessing its antioxidant efficacy, and utilizes visualizations to clarify complex biological processes.

Core Mechanisms of Antioxidant Activity

Malvidin-3-galactoside exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms. These include the direct neutralization of free radicals and the upregulation of the cellular antioxidant defense system.

Direct Free Radical Scavenging

The fundamental antioxidant activity of Mv-3-gal, like other flavonoids, lies in its chemical structure. The presence of hydroxyl (-OH) groups on its phenolic rings allows it to donate a hydrogen atom or an electron to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[3] This direct scavenging ability has been demonstrated against various reactive oxygen species (ROS).[2][4]

G Mv3gal Malvidin-3-galactoside (with -OH groups) StableMv3gal Stable Mv-3-gal Radical Mv3gal->StableMv3gal Donates H• / e⁻ Radical Free Radical (e.g., RO•, O₂⁻•) StableMol Neutralized Molecule (e.g., ROH, H₂O₂) Radical->StableMol

Caption: Direct neutralization of a free radical by Malvidin-3-galactoside.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, Mv-3-gal significantly enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes.[2] Studies in various cell lines have shown that treatment with Mv-3-gal leads to increased levels of:

  • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻•) into oxygen and hydrogen peroxide.[1][2]

  • Catalase (CAT): An enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen.[2]

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[1]

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.[5]

Conversely, Mv-3-gal has been shown to inhibit the activity of pro-oxidant enzymes like xanthine (B1682287) oxidase (XO), which is a source of superoxide radicals.[1]

Activation of the Nrf2-ARE Signaling Pathway

A critical mechanism for the indirect antioxidant activity of Mv-3-gal is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like Mv-3-gal, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of antioxidant and cytoprotective proteins, including SOD, HO-1, and NQO1, leading to their enhanced transcription.[6][7]

Nrf2_Pathway cluster_nucleus Nucleus Mv3gal Malvidin-3-galactoside Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Mv3gal->Keap1_Nrf2 Induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Binding & Activation Enzymes Antioxidant Enzymes (HO-1, SOD, NQO1, etc.) Transcription->Enzymes Upregulation Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense

Caption: Activation of the Nrf2-ARE pathway by Malvidin-3-galactoside.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of malvidin-3-galactoside has been quantified using various standard assays. The following tables summarize key findings from in vitro and cellular studies.

Table 1: In Vitro Antioxidant and Radical Scavenging Activity
AssayCompoundResultReference
DPPH Radical ScavengingMalvidin-3-glucosideIC50: 10.40 µg/mL[8]
FRAP (Ferric Reducing Antioxidant Power)Malvidin-3-glucoside3.77 ± 0.13 mM Trolox/g[9]
DPPH Radical ScavengingMalvidin-3-glucoside*2.14 ± 0.07 mM Trolox/g[9]

Note: Data for the closely related malvidin-3-glucoside is included for comparative purposes, as specific quantitative values for malvidin-3-galactoside are less commonly reported in isolation.

Table 2: Cellular Antioxidant Effects of Malvidin-3-galactoside
Cell LineTreatment ConditionBiomarkerEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)1, 5, 10 µmol/L Mv-3-galIntracellular ROSDecrease of 12%, 8%, and 9% respectively[1]
Human Hepatocellular Carcinoma (HepG2)50, 100, 200 μg/mL Mv-3-galIntracellular ROSInhibition of ROS production and accumulation[10]
L02 Human Liver CellsFFA-induced stress + Mv-3-galOxidative StressInhibited ROS and superoxide overproduction[6][7]
L02 Human Liver CellsFFA-induced stress + Mv-3-galAntioxidant EnzymesEnhanced activities[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for common assays used to evaluate the antioxidant activity of compounds like malvidin-3-galactoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In its radical form, DPPH has a deep violet color with an absorption maximum around 515-520 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless form, diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[11][12]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve malvidin-3-galactoside and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent to create a series of concentrations.

  • Reaction: In a microplate or cuvette, add a small volume of the sample or standard solution (e.g., 10-100 µL) to a larger volume of the DPPH solution (e.g., 190-900 µL). A blank containing only the solvent is also prepared.[11]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance of the solutions at 515 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without sample and A_sample is the absorbance with the sample. The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is determined by plotting inhibition percentage against concentration.

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: A peroxyl radical generator, such as AAPH, is used to induce oxidative degradation of a fluorescent probe (e.g., fluorescein). The antioxidant's presence quenches the peroxyl radicals, thus preserving the fluorescence. The decay of fluorescence over time is measured, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[12][13][14]

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator AAPH, and a standard (Trolox) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation: Dissolve malvidin-3-galactoside in the buffer to create a series of concentrations.

  • Assay Setup: In a black 96-well microplate, add the sample/standard/blank, followed by the fluorescein (B123965) solution. Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) pre-set to 37°C. Record the fluorescence every 1-2 minutes for 60-90 minutes.

  • Calculation: Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot a standard curve using the Net AUC of the Trolox standards. The ORAC value of the sample is determined from this curve and typically expressed as Trolox Equivalents (TE).[13]

Conclusion

Malvidin-3-galactoside demonstrates significant antioxidant activity through a combination of direct and indirect mechanisms. Its ability to directly scavenge free radicals, enhance the endogenous antioxidant enzyme network, and modulate the cytoprotective Nrf2 signaling pathway underscores its potential as a valuable compound for mitigating oxidative stress.[1][4][6] The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this natural anthocyanin. Future research should focus on its bioavailability and in vivo efficacy to translate these promising biochemical properties into clinical applications.

References

An In-depth Technical Guide on the Biological Role of Malvidin-3-galactoside in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malvidin-3-galactoside is a prominent anthocyanin, a class of water-soluble flavonoid pigments, ubiquitously found in higher plants.[1] Beyond its fundamental role in imparting color to flowers, fruits, and leaves to attract pollinators and seed dispersers, it plays a crucial role in a plant's ability to withstand various environmental challenges.[1][2] This technical guide synthesizes the current understanding of the physiological functions of malvidin-3-galactoside, including its potent antioxidant and anti-inflammatory properties, its involvement in abiotic and biotic stress responses, and the underlying molecular mechanisms.[1] This document provides an in-depth analysis of its biosynthesis, experimental protocols for its study, and quantitative data on its effects, aiming to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction to Malvidin-3-galactoside

Malvidin-3-galactoside belongs to the anthocyanin family, which are glycosylated forms of anthocyanidins.[1] The core structure is malvidin, an O-methylated anthocyanidin, with a galactose molecule attached at the C3 position.[1] This glycosylation enhances its stability and solubility in the aqueous environment of the plant cell vacuole, where it is primarily stored.[1] The presence and concentration of malvidin-3-galactoside, often in concert with other anthocyanins, are responsible for many of the purple, blue, and red hues observed in the plant kingdom.[3]

Biosynthesis of Malvidin-3-galactoside

Malvidin-3-galactoside is synthesized via the well-characterized phenylpropanoid and flavonoid pathways. The biosynthesis is a multi-step enzymatic process that begins with the amino acid phenylalanine.

A simplified overview of the pathway leading to malvidin-based anthocyanins is as follows:

  • Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.

  • Flavonoid Pathway (Early Steps): Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized by chalcone isomerase (CHI) to naringenin.[4]

  • Branching Point: Naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol.[4]

  • Formation of Dihydromyricetin (B1665482): Dihydrokaempferol is further hydroxylated by flavonoid 3',5'-hydroxylase (F3'5'H) to yield dihydromyricetin.[5]

  • Conversion to Delphinidin (B77816): Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin, which is then converted to delphinidin by anthocyanidin synthase (ANS).

  • Methylation to Malvidin: Delphinidin is methylated by O-methyltransferase (OMT) to form malvidin.

  • Glycosylation: Finally, UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose moiety, which can then be converted to galactose, to the C3 position of malvidin, forming malvidin-3-galactoside.

The expression of the genes encoding these enzymes is tightly regulated by a complex of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 families, which respond to developmental and environmental cues.[4]

Malvidin_3_galactoside_Biosynthesis Phenylalanine Phenylalanine p_Coumaroyl_CoA p_Coumaroyl_CoA Phenylalanine->p_Coumaroyl_CoA CHS CHS p_Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3_5_H F3'5'H Dihydrokaempferol->F3_5_H Dihydromyricetin Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin ANS ANS Leucodelphinidin->ANS Delphinidin Delphinidin OMT OMT Delphinidin->OMT Malvidin Malvidin UFGT UFGT Malvidin->UFGT Malvidin_3_galactoside Malvidin_3_galactoside CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F3_5_H->Dihydromyricetin DFR->Leucodelphinidin ANS->Delphinidin OMT->Malvidin UFGT->Malvidin_3_galactoside

Simplified biosynthesis pathway of Malvidin-3-galactoside.

Biological Roles in Plant Physiology

Pigmentation and Pollinator Attraction

The primary and most visible role of malvidin-3-galactoside is in pigmentation.[2] It contributes to the purple, blue, and red colors of flowers, fruits, and other tissues.[3] These colors are vital for attracting pollinators and seed dispersers, thus ensuring reproductive success.[1] The final color expression is influenced by several factors, including the vacuolar pH, co-pigmentation with other flavonoids, and the formation of metal chelates.[6][7]

Antioxidant Activity and Oxidative Stress Mitigation

Malvidin-3-galactoside is a potent antioxidant.[1] Plants under abiotic stress conditions such as high light, drought, salinity, and extreme temperatures experience an overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components.[8] Malvidin-3-galactoside, like other anthocyanins, can scavenge these free radicals, thereby protecting the plant from oxidative damage.[1] Studies have shown that malvidin-3-galactoside can decrease ROS levels and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[9]

Abiotic Stress Tolerance

The synthesis and accumulation of anthocyanins, including malvidin-3-galactoside, are often induced by various abiotic stresses.[10]

  • UV Radiation and High Light: Anthocyanins accumulate in epidermal tissues where they act as a "sunscreen," absorbing excess visible and UV radiation that could otherwise damage the photosynthetic machinery.[2]

  • Drought and Salinity: There is a strong correlation between anthocyanin accumulation and tolerance to drought and salt stress.[10] While the exact mechanisms are still under investigation, it is believed that their antioxidant properties and potential role in osmotic adjustment contribute to this protection.

  • Low Temperature: Cold stress often induces a visible reddening or purpling of leaves due to the accumulation of anthocyanins. This is thought to help protect chloroplasts from photoinhibition at low temperatures.

Abiotic_Stress_Response cluster_stressors Abiotic Stressors cluster_protection Protective Mechanisms UV_Radiation UV Radiation Plant_Stress Plant Stress UV_Radiation->Plant_Stress Drought Drought Drought->Plant_Stress Salinity Salinity Salinity->Plant_Stress Low_Temp Low Temperature Low_Temp->Plant_Stress ROS_Production Increased ROS Production Plant_Stress->ROS_Production M3G_Synthesis Malvidin-3-galactoside Synthesis Plant_Stress->M3G_Synthesis induces ROS_Scavenging ROS Scavenging M3G_Synthesis->ROS_Scavenging Photoprotection Photoprotection M3G_Synthesis->Photoprotection Osmotic_Adjustment Osmotic Adjustment M3G_Synthesis->Osmotic_Adjustment ROS_Scavenging->ROS_Production mitigates Stress_Tolerance Enhanced Stress Tolerance ROS_Scavenging->Stress_Tolerance Photoprotection->Stress_Tolerance Osmotic_Adjustment->Stress_Tolerance

Role of Malvidin-3-galactoside in abiotic stress response.
Involvement in Signaling Pathways

Recent research suggests that malvidin-3-galactoside and other anthocyanins are not just passive protectants but may also be involved in cellular signaling. They have been shown to modulate pathways such as the NF-κB and PI3K/AKT pathways in non-plant systems, hinting at potential signaling roles within the plant as well.[1][11] For instance, they may influence the expression of stress-responsive genes. Further research is needed to fully elucidate these signaling functions in plant physiology.

Quantitative Data

The concentration and effects of malvidin-3-galactoside can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Concentration of Malvidin-3-galactoside in Various Plant Tissues

Plant SpeciesTissueConcentration (mg/100g fresh weight)Reference
Highbush Blueberry (Vaccinium corymbosum)Fruit17.236[2]
Bilberry (Vaccinium myrtillus)Fruit19.050[2]
Eastern Redbud (Cercis canadensis) - Purple foliagePetiole8.28[12]
Eastern Redbud (Cercis canadensis) - Non-purple foliagePetiole0.45[12]

Table 2: Antioxidant and Anti-inflammatory Effects of Malvidin Glycosides

CompoundAssay/ParameterEffectConcentrationReference
Malvidin-3-galactosideInhibition of ICAM-1 (protein)54.9% inhibition1 µM[13]
Malvidin-3-glucosideInhibition of ICAM-1 (protein)54.4% inhibition1 µM[13]
Malvidin-3-galactosideInhibition of MCP-1 (protein)18.2% inhibition1 µM[13]
Malvidin-3-glucosideInhibition of MCP-1 (protein)35.9% inhibition1 µM[13]
Malvidin-3-galactosideFRAP (antioxidant activity)Lower than Malvidin-3-glucosideNot specified[14]
Malvidin-3-glucosideFRAP (antioxidant activity)3.77 ± 0.13 mM Trolox/g phenolNot specified[14]

Key Experimental Protocols

Extraction and Purification of Malvidin-3-galactoside
  • Sample Preparation: Homogenize fresh or freeze-dried plant tissue (0.1 g) in a suitable solvent.[3][15]

  • Extraction: Add 1 mL of extraction solvent (e.g., methanol (B129727)/water/formic acid, 70:30:1, v/v/v).[15]

  • Sonication and Centrifugation: Perform ultrasonic extraction for 20 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.[15]

  • Repeat Extraction: Repeat the extraction process on the pellet and combine the supernatants.[15]

  • Purification (Optional): For higher purity, the combined supernatant can be passed through a solid-phase extraction (SPE) column (e.g., HLB-SPE). Condition the column with methanol and deionized water before loading the sample.[15]

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column.[3][16]

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 7.5% (v/v) formic acid in water; Solvent B: 7.5% (v/v) formic acid in acetonitrile.[16]

  • Gradient Elution: A typical gradient might be: 3% to 15% B over 11 minutes, then to 25% B over 12 minutes, then to 30% B over 4 minutes.[16]

  • Detection: Monitor at a wavelength of 520 nm for anthocyanins.

  • Quantification: Create a standard curve using a pure standard of malvidin-3-galactoside at various concentrations (e.g., 50–2000 ng/mL).[15] Calculate the concentration in the samples by comparing their peak areas to the standard curve.[15]

HPLC_Workflow Start Plant Tissue (e.g., 0.1g) Extraction Extraction with Methanol/Water/Acid Start->Extraction Centrifugation Centrifugation (12,000 rpm) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Optional: Solid Phase Extraction (SPE) Supernatant->SPE HPLC_Injection Inject into HPLC System Supernatant->HPLC_Injection SPE->HPLC_Injection Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Separation Detection Detection at 520 nm (PDA Detector) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Experimental workflow for Malvidin-3-galactoside analysis.

Implications for Drug Development

The potent antioxidant and anti-inflammatory properties of malvidin-3-galactoside make it a compound of interest for drug development.[17] Research in animal and cell culture models has suggested potential benefits in preventing or mitigating conditions associated with oxidative stress and inflammation.[1][13] Furthermore, studies have explored its anti-cancer properties, showing that it can suppress the proliferation and invasion of certain cancer cells by modulating signaling pathways like PI3K/AKT and MAPK.[11][18][19] While these findings are promising, further research, particularly in bioavailability and in vivo efficacy, is required to translate these properties into therapeutic applications.

Conclusion and Future Directions

Malvidin-3-galactoside is a multifunctional molecule in plant physiology, extending far beyond its role as a simple pigment. It is a key player in the plant's defense system against a myriad of environmental stresses, primarily through its robust antioxidant capacity. The regulation of its biosynthesis is intricately linked to stress signaling pathways, highlighting its importance in plant adaptation and survival.

Future research should focus on:

  • Elucidating the specific signaling roles of malvidin-3-galactoside within the plant cell.

  • Identifying the transporters responsible for its sequestration into the vacuole.

  • Understanding the genetic and environmental factors that lead to the predominance of malvidin-3-galactoside over other anthocyanins in certain species.

  • Further exploring its potential as a lead compound for the development of pharmaceuticals for human health.

A deeper understanding of the physiological roles of malvidin-3-galactoside will not only advance our knowledge of plant science but may also unlock new avenues for crop improvement and the development of novel therapeutic agents.

References

Theoretical Underpinnings of Malvidin-3-galactoside Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside, a prominent anthocyanin, is a key contributor to the vibrant color and potential health benefits of many plant-derived foods and beverages. However, its inherent instability presents significant challenges for its application in pharmaceuticals and functional foods. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of Malvidin-3-galactoside and its close structural analog, Malvidin-3-glucoside. We delve into the critical factors influencing its degradation, including pH, temperature, and light, supported by quantitative data from kinetic studies. Detailed experimental protocols for stability analysis are provided, alongside visualizations of the degradation pathways to facilitate a deeper understanding of the underlying chemical transformations. This guide aims to equip researchers and professionals in drug development with the fundamental knowledge required to optimize the stability and bioavailability of this promising natural compound.

Introduction

Anthocyanins, a class of water-soluble flavonoids, are responsible for many of the red, purple, and blue colors in plants. Malvidin-3-galactoside is a specific anthocyanin composed of the aglycone malvidin (B83408) linked to a galactose sugar. Its stability is a crucial factor for the quality and efficacy of products in which it is a component. The degradation of Malvidin-3-galactoside is a complex process governed by a variety of environmental and structural factors. Understanding the theoretical basis of its stability is paramount for developing strategies to mitigate its degradation and enhance its shelf-life and biological activity.

Factors Influencing Malvidin-3-galactoside Stability

The stability of Malvidin-3-galactoside is primarily influenced by pH, temperature, and exposure to light. These factors can induce structural transformations that lead to a loss of color and biological function.

Effect of pH

The pH of the surrounding medium is one of the most critical factors affecting the structure and stability of anthocyanins. Malvidin-3-galactoside exists in different chemical forms in equilibrium, with the relative proportion of each form being pH-dependent. At low pH (typically < 3), the red flavylium (B80283) cation is the predominant and most stable form. As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can then undergo ring-opening to form the yellow chalcone (B49325). At near-neutral to alkaline pH, further deprotonation leads to the formation of blue or purple quinoidal bases.[1] These transformations are reversible to some extent, but the chalcone and other intermediates can undergo irreversible degradation.[1]

Effect of Temperature

Temperature significantly accelerates the degradation of Malvidin-3-galactoside. Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[1] Increased temperatures promote the hydrolysis of the glycosidic bond, leading to the formation of the less stable aglycone, and accelerate the overall degradation process to colorless or brown compounds.[1]

Effect of Light

Exposure to light, particularly UV and visible light, can lead to the photodegradation of Malvidin-3-galactoside. This process can involve the excitation of the anthocyanin molecule, leading to the formation of reactive oxygen species that can then attack and degrade the anthocyanin structure.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Malvidin-3-glucoside (a close analog of Malvidin-3-galactoside) under various conditions. The degradation of anthocyanins is often modeled using first-order kinetics, where the concentration of the anthocyanin decreases exponentially over time. The key parameters are the rate constant (k) and the half-life (t½), which is the time it takes for the concentration to decrease by half.

Temperature (°C)pHRate Constant (k) (h⁻¹)Half-life (t½) (h)Reference
503.5--[1]
703.5--[1]
903.5-29.52% remaining after 5h[1]
pHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
1.0 - 2.5AmbientStable (red color)-[1]
> 3.6AmbientRapid decrease in absorbance-[1]
> 9.0AmbientTurns blue-[1]

Experimental Protocols for Stability Analysis

Accurate assessment of Malvidin-3-galactoside stability requires robust and standardized experimental protocols. The following are key methodologies cited in the literature.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This is the most common method for the quantitative analysis of anthocyanin stability.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a diode-array detector.

  • Mobile Phase: A gradient of two solvents is typically used. Eluent A is often an acidic aqueous solution (e.g., 7.5% v/v formic acid in water), and Eluent B is an organic solvent (e.g., 7.5% v/v formic acid in acetonitrile).[2]

  • Gradient Elution: A typical gradient might start with a low percentage of Eluent B, which is gradually increased to elute the anthocyanins. For example, from 3% to 15% B over 11 minutes, then to 25% B in 23 minutes, and 30% B in 27 minutes.[2]

  • Detection: The DAD is set to monitor the absorbance at the λmax of Malvidin-3-galactoside (around 520-530 nm).

  • Procedure:

    • Prepare a stock solution of Malvidin-3-galactoside in an acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.

    • For the stability study, dilute the stock solution in buffers of different pH or subject it to various temperatures or light conditions.

    • At specific time intervals, take aliquots of the sample, filter them, and inject them into the HPLC system.

    • The degradation is monitored by the decrease in the peak area of Malvidin-3-galactoside over time.

UV-Vis Spectrophotometry

This method provides a simpler and faster way to monitor the overall color stability.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare solutions of Malvidin-3-galactoside under the desired experimental conditions (different pH, temperature, etc.).

    • Measure the absorbance of the solutions at the λmax of the flavylium cation (around 520-530 nm) at regular time intervals.

    • A decrease in absorbance at this wavelength indicates the degradation of the colored form of the anthocyanin.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying the degradation products of Malvidin-3-galactoside.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Procedure:

    • Conduct the stability study as described for HPLC-DAD.

    • Analyze the samples at different time points using LC-MS.

    • The mass spectrometer will provide information on the molecular weight of the parent compound and its degradation products, allowing for their tentative identification.[2]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows related to Malvidin-3-galactoside stability.

G pH-Dependent Equilibrium of Malvidin-3-galactoside Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol +H2O (Hydration) Quinoidal Quinoidal Base (Blue/Purple) pH > 7 Flavylium->Quinoidal +OH- Carbinol->Flavylium -H2O Chalcone Chalcone (Yellow/Colorless) Carbinol->Chalcone Ring Opening Degradation Irreversible Degradation (Colorless/Brown Products) Carbinol->Degradation Chalcone->Carbinol Ring Closure Chalcone->Degradation Quinoidal->Flavylium +H+

Caption: pH-Dependent Equilibrium of Malvidin-3-galactoside

G General Workflow for Anthocyanin Stability Analysis Start Prepare Anthocyanin Stock Solution (e.g., in 0.1 M HCl) Conditions Subject to Experimental Conditions (pH, Temperature, Light) Start->Conditions Sampling Collect Aliquots at Time Intervals Conditions->Sampling Analysis Analyze by HPLC-DAD, UV-Vis, or LC-MS Sampling->Analysis Data Determine Degradation Kinetics (k, t½) Analysis->Data Products Identify Degradation Products (LC-MS) Analysis->Products End Report Stability Profile Data->End Products->End

Caption: General Workflow for Anthocyanin Stability Analysis

Conclusion

The stability of Malvidin-3-galactoside is a multifaceted challenge that is critical to address for its successful application in various industries. This guide has synthesized the current understanding of the theoretical and experimental aspects of its stability, with a focus on the influential roles of pH, temperature, and light. The provided quantitative data, detailed experimental protocols, and visual diagrams of degradation pathways offer a robust framework for researchers and professionals. By leveraging this knowledge, it is possible to develop more effective strategies for the stabilization of Malvidin-3-galactoside, thereby unlocking its full potential as a natural colorant and bioactive compound. Future research should focus on obtaining more specific kinetic data for Malvidin-3-galactoside and exploring novel stabilization techniques, such as co-pigmentation and encapsulation.

References

A Technical Guide to the Identification of Malvidin-3-galactoside in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers.[1][2] As a glycoside of malvidin (B83408), it consists of the malvidin aglycone linked to a galactose sugar molecule.[1][2] This compound is particularly abundant in fruits like blueberries and grapes.[2][3]

Beyond its role as a natural pigment, Malvidin-3-galactoside is of significant interest to the scientific and pharmaceutical communities due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4][5] Research has demonstrated its ability to modulate key cellular signaling pathways, such as the NF-κB, PI3K/AKT, and MAPK pathways, highlighting its potential for the development of nutraceuticals and therapeutic agents.[3][4][5][6]

This technical guide provides a comprehensive overview of the methodologies required for the successful extraction, identification, and quantification of Malvidin-3-galactoside from fruit extracts, along with insights into its biological significance.

Experimental Protocols

Extraction and Purification from Fruit Material

The initial step involves extracting crude anthocyanins from the fruit matrix, followed by purification to isolate Malvidin-3-galactoside and other related compounds.

Methodology: Solid-Phase Extraction (SPE) using Macroporous Resin

This protocol is adapted from methodologies described for anthocyanin extraction from blueberries.[7]

  • Sample Homogenization:

    • Weigh 100 g of fresh or frozen fruit material.

    • Homogenize the sample with 500 mL of an acidic ethanol (B145695) solution (e.g., 60% ethanol with pH adjusted to 3.0 using citric or hydrochloric acid) in a blender.[7] Acidification is crucial to maintain the stability of the anthocyanin flavylium (B80283) cation structure.

  • Crude Extraction:

    • Transfer the homogenate to a flask and perform extraction at 40°C for 2-4 hours with constant agitation.[7]

    • Filter the mixture through cheesecloth or a coarse filter paper to remove solid debris.

    • Centrifuge the resulting filtrate at 4000 rpm for 15 minutes.

    • Collect the supernatant and concentrate it using a rotary evaporator at ≤40°C to remove the ethanol.

  • Purification via Macroporous Resin Column:

    • Equilibrate an AB-8 macroporous resin column by washing it with 95% ethanol followed by deionized water until the eluent is neutral.[7]

    • Load the concentrated aqueous extract onto the column at a slow flow rate (e.g., 2 mL/min).

    • Wash the column with deionized water to remove sugars, acids, and other water-soluble impurities.

    • Elute the anthocyanins from the resin using an acidic ethanol solution (e.g., 80% ethanol, pH 3.0).

    • Collect the colored eluate, which is now enriched with anthocyanins.

  • Final Concentration:

    • Concentrate the purified eluate under vacuum at ≤40°C to obtain a high-purity anthocyanin powder, which can be further purified by preparative HPLC if necessary.[7]

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method for identifying and quantifying specific anthocyanins like Malvidin-3-galactoside.[1][8]

Methodology: HPLC with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation:

    • Dissolve the purified anthocyanin extract or powder in the initial mobile phase (e.g., water with 5-10% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions:

    • HPLC System: A standard liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9][10]

    • Mobile Phase A: Water with 5-10% formic acid.[10]

    • Mobile Phase B: Acetonitrile.[8]

    • Flow Rate: 0.8 - 1.5 mL/min.[8]

    • Column Temperature: 28 - 35°C.[8][11]

    • Injection Volume: 20 µL.[8]

    • Gradient Elution: A typical gradient involves starting with a low percentage of mobile phase B (e.g., 5-10%), gradually increasing it to elute more hydrophobic compounds, and then returning to initial conditions for re-equilibration. A representative gradient could be:

      • 0-10 min: 10-45% B

      • 10-12 min: 45-100% B

      • 12-17 min: Hold at 100% B

      • 17-20 min: Return to 10% B

    • Detection: Monitor at 520 nm, the characteristic absorbance maximum for anthocyanins.[10][11] A Diode-Array Detector (DAD) is used to scan a range of wavelengths (e.g., 200-800 nm) to obtain the UV-Vis spectrum of each peak for identification.[9]

  • Identification and Quantification:

    • Identification: Compare the retention time and the UV-Vis spectrum of the peaks in the sample chromatogram with those of a pure Malvidin-3-galactoside standard.[12]

    • Quantification: Prepare a calibration curve using a certified Malvidin-3-galactoside standard at several concentrations. Calculate the concentration in the sample by correlating its peak area with the calibration curve.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Confirmation

For unambiguous identification, especially in complex matrices, LC-MS/MS is employed.[1][13][14]

  • Chromatographic Conditions: Use an HPLC or UPLC system with conditions similar to those described for HPLC-DAD. Formic acid is a preferred mobile phase modifier as it is volatile and compatible with mass spectrometry.[9][10]

  • Mass Spectrometry Conditions:

    • Interface: Electrospray Ionization (ESI) in positive ion mode, as anthocyanins naturally carry a positive charge.[15]

    • MS Analysis:

      • Full Scan (MS1): Scan for the parent ion of Malvidin-3-galactoside, which has a molecular formula of C₂₃H₂₅O₁₂⁺ and a corresponding m/z (mass-to-charge ratio) of 493.[14]

      • Tandem MS (MS/MS): Isolate the parent ion (m/z 493) and fragment it. The resulting fragmentation pattern should show a characteristic loss of the galactose moiety (162 Da), yielding the malvidin aglycone fragment at m/z 331. This transition (493 → 331) is highly specific and confirms the identity.

Data Presentation

The concentration of Malvidin-3-galactoside varies significantly depending on the fruit species, cultivar, and ripeness. Blueberries are consistently reported as a rich source.

Fruit TypeCultivar/VarietyMalvidin-3-galactoside Content (mg/100g FW*)Analytical MethodReference
BlueberryRabbiteye (Vaccinium ashei)Most abundant major anthocyaninLC-MS/MS[14]
BlueberryHighbush (Vaccinium corymbosum)Among the dominant anthocyaninsHPLC[3]
BlueberryGeneralIdentified as a major peak with antioxidant activityHPLC-PDA-MS
Black CurrantGeneralPresent, but delphinidin (B77816) glycosides are dominantHPLC-PDA-MS[16]
GrapeVitis viniferaMalvidin-3-glucoside is typically dominantHPLC-DAD-ESI-MS/MS

*FW = Fresh Weight. Note: Absolute quantification requires pure standards. Many studies report relative abundance due to commercial unavailability of all standards.

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow from sample preparation to final analysis is critical for reproducible results.

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Identification Fruit Fruit Sample (e.g., Blueberries) Homogenate Homogenization in Acidic Ethanol Fruit->Homogenate Extract Crude Anthocyanin Extract Homogenate->Extract SPE Solid-Phase Extraction (SPE) Load Crude Extract Wash Impurities Elute Anthocyanins Extract->SPE:f0 Purified Purified Anthocyanin Fraction SPE:f2->Purified HPLC HPLC-DAD Analysis Purified->HPLC LCMS LC-MS/MS Confirmation Purified->LCMS Data Data Analysis Retention Time UV-Vis Spectrum Mass & Fragmentation HPLC->Data:f0 HPLC->Data:f1 LCMS->Data:f2 Result Identification & Quantification of Malvidin-3-galactoside Data->Result

Caption: Experimental workflow for Malvidin-3-galactoside identification.

Biological Signaling Pathways

Malvidin-3-galactoside exerts its biological effects by modulating key inflammatory and cell survival pathways.

Inhibition of the NF-κB Inflammatory Pathway

Malvidin-3-galactoside has been shown to suppress the activation of NF-κB, a central regulator of inflammation.[6][17]

G tnfa TNF-α receptor TNFR tnfa->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylates & Promotes Degradation complex IκBα-NF-κB (Inactive) ikba->complex nfkb p65/p50 (NF-κB) nfkb->complex nucleus Nucleus nfkb->nucleus Translocation complex->nfkb IκBα Degrades, NF-κB Released genes Pro-inflammatory Gene Expression (ICAM-1, VCAM-1) nucleus->genes Activates m3g Malvidin-3-galactoside m3g->ikba Inhibits Degradation

Caption: Inhibition of the NF-κB signaling pathway by Malvidin-3-galactoside.

Inhibition of the PI3K/AKT Survival Pathway

The anticancer effects of Malvidin-3-galactoside are partly attributed to its inhibition of the pro-survival PI3K/AKT pathway.[4][5]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Downstream Downstream Effects (Cell Proliferation, Survival, Inhibition of Apoptosis) pAKT->Downstream M3G Malvidin-3-galactoside M3G->pAKT Decreases Level

Caption: Inhibition of the PI3K/AKT signaling pathway by Malvidin-3-galactoside.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Malvidin-3-galactoside chloride by High-Performance Liquid Chromatography (HPLC). This compound is an anthocyanin pigment found in various plants, including magenta and dark red flowers of Primula polyanthus[1]. Anthocyanins are of significant interest due to their antioxidant, anti-inflammatory, and potential therapeutic properties[2]. Accurate and reliable analytical methods are crucial for research, quality control, and formulation development.

Overview

This application note describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The protocol is designed to be a starting point for method development and can be adapted based on the specific sample matrix and analytical instrumentation.

Experimental Protocols

2.1. Materials and Reagents

  • This compound analytical standard (≥95% purity by HPLC)[1][3]

  • Acetonitrile (HPLC grade)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Water (Milli-Q or equivalent ultrapure water)

  • Methanol (B129727) (HPLC grade, for standard preparation)

  • Hydrochloric acid (HCl, for standard stabilization)

2.2. Standard Preparation

Standard solutions of this compound should be prepared in acidified methanol (e.g., with 0.5% v/v HCl) to ensure stability and stored at 4°C in the dark[2]. A stock solution can be prepared and then serially diluted to create a calibration curve over the desired concentration range.

2.3. Sample Preparation

The sample preparation will vary depending on the matrix. For liquid samples such as wine, direct injection may be possible after filtration[2]. For solid samples like plant extracts, an extraction step followed by filtration is necessary. A common extraction solvent is acidified methanol. It is recommended to filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.

2.4. HPLC Instrumentation and Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of this compound, based on methods for similar anthocyanins[2][4][5].

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 2.7 µm particle size)[4]
Mobile Phase A Water with an acid modifier (e.g., 1-10% formic acid or 8:9 v/v formic acid:acetic acid)[2][4][5]
Mobile Phase B Acetonitrile[2]
Gradient Elution A gradient from a low to a high percentage of Mobile Phase B is typically used. For example: 0-10 min, 10-45% B[2].
Flow Rate 0.4 - 1.5 mL/min[2][4]
Column Temperature 25 - 35°C[4][6]
Injection Volume 20 µL[2]
Detection Wavelength 520 nm for anthocyanins[2][5][6]

Data Presentation

3.1. Method Validation Parameters

The analytical method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized below, with typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated from a series of standards.Coefficient of determination (R²) > 0.999[2]
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 3%[2]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies in a spiked matrix.Recovery > 95%[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (e.g., 3:1)
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (e.g., 10:1)

3.2. Example Quantitative Data

The following table presents example validation data for a similar anthocyanin, Malvidin-3-glucoside, which can be used as a reference for expected performance[2].

AnalyteConcentration (mg/L)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Malvidin-3-glucoside0.63< 3%< 3%
1.25< 3%< 3%
2.5< 3%< 3%
5.0< 3%< 3%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection Detection (520 nm) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow for this compound.

4.2. Factors Influencing HPLC Separation

The quality of the chromatographic separation is dependent on several key factors, as illustrated in the diagram below.

G cluster_params Key Parameters center_node HPLC Separation Quality Mobile_Phase Mobile Phase (Composition, pH) Mobile_Phase->center_node Column Column (Stationary Phase, Dimensions) Column->center_node Flow_Rate Flow Rate Flow_Rate->center_node Temperature Temperature Temperature->center_node Gradient Gradient Profile Gradient->center_node

Caption: Key factors influencing the HPLC separation of anthocyanins.

Conclusion

The HPLC method outlined in this application note provides a robust framework for the quantitative analysis of this compound. Proper method validation is essential to ensure data of high quality and reliability for research and development purposes. The provided protocols and parameters can be optimized to suit specific analytical needs and sample complexities.

References

Application Note: NMR Spectroscopic Analysis of Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin-3-galactoside chloride is a prominent anthocyanin found in various pigmented plants, including blueberries, grapes, and red wine. Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant, anti-inflammatory, and potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of natural products like this compound. This application note provides a detailed protocol for the NMR analysis of this compound, including sample preparation, data acquisition parameters, and interpretation of spectral data.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Malvidin-3-galactoside in deuterated methanol (B129727) with trifluoroacetic acid (MeOD-TFA). The addition of a small amount of acid is often necessary to stabilize the flavylium (B80283) cation form of the anthocyanin for consistent NMR analysis.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Malvidin-3-galactoside in MeOD-TFA (400 MHz). [1]

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-48.94s
H-2'7.91d2.0
H-6'7.71d2.0
H-86.88d1.6
H-66.70d2.0
H-1''5.46d7.6
Galactose Protons3.92-4.09m
3', 5'-OCH₃3.82s
Galactose Protons3.70-3.76m
Galactose Protons3.72-3.74m
Galactose Protons3.59-3.45m
Galactose Protons3.43-3.44m

Table 2: ¹³C NMR Chemical Shifts (δ) for Malvidin-3-galactoside in MeOD-TFA (100 MHz). [1]

Carbon AssignmentChemical Shift (ppm)
C-4'170.4
C-7160.6
C-5159.8
C-9159.4
C-2157.4
C-3'147.4
C-5'145.7
C-4144.3
C-1'135.7
C-10119.9
C-3118.0
C-6115.2
C-8113.2
C-2', C-6'112.5
C-1''103.5
C-895.1
C-5''78.8
C-3''78.1
C-2''74.8
C-4''71.0
C-6''62.3
3', 5'-OCH₃57.3

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (≥95% as determined by HPLC is recommended).

  • Solvent Selection: Deuterated methanol (CD₃OD or MeOD) is a common choice for dissolving anthocyanins. To stabilize the flavylium cation, the addition of a small amount of deuterated trifluoroacetic acid (TFA-d) is recommended (e.g., 99:1 CD₃OD:TFA-d). Other potential solvents include DMSO-d₆, though solubility and stability should be tested. Anthocyanin stability is pH-dependent; acidic conditions generally favor the more stable red flavylium cation.

  • Concentration:

    • For ¹H NMR: Dissolve 1-5 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR and 2D NMR: A higher concentration of 10-20 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be a clear, colored liquid.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

  • Temperature: Experiments should be conducted at a constant temperature, typically 25 °C (298 K).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for unambiguous assignment of proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is useful for tracing the connectivity of protons in the galactose moiety and within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for the direct assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different structural fragments.

    • Standard pulse programs available on the spectrometer software should be used. The number of scans and other parameters will need to be optimized for the sample.

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay) data using appropriate NMR processing software.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

  • Interpretation:

    • ¹H NMR: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to identify the different types of protons (aromatic, olefinic, sugar, methoxy).

    • ¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to distinguish between aromatic, olefinic, sugar, and methoxy (B1213986) carbons.

    • 2D NMR: Use the correlation peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure and assign all proton and carbon signals unambiguously.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and a simplified representation of a potential signaling pathway where this compound might be studied.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Fourier Transform & Phasing E->F G Spectral Referencing F->G H Integration & Peak Picking G->H I Structural Elucidation H->I

Caption: Experimental workflow for NMR analysis.

Signaling_Pathway M3G Malvidin-3-galactoside chloride ROS Reactive Oxygen Species (ROS) M3G->ROS Inhibits Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) ROS->Pathway Activates Response Inflammatory Response Pathway->Response Leads to

Caption: Potential signaling pathway interaction.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible NMR data. The combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and purity of the compound, which is essential for its further investigation in drug development and other scientific research.

References

Application Note: Quantification of Malvidin-3-Galactoside in Blueberries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malvidin-3-galactoside is a prominent anthocyanin found in blueberries (Vaccinium corymbosum L.), contributing significantly to their deep blue-purple coloration and their associated health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of this specific anthocyanin is crucial for quality control in the food and nutraceutical industries, for evaluating different cultivars, and for research into its bioavailability and pharmacological effects. This document provides detailed protocols for the extraction and quantification of Malvidin-3-galactoside in blueberries using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Quantitative Data Summary

The concentration of Malvidin-3-galactoside and total anthocyanins can vary significantly depending on the blueberry cultivar, maturity, cultivation practices, and storage conditions.[3] The following tables summarize representative quantitative data from various studies.

Table 1: Total Anthocyanin Content in Various Blueberry Cultivars (Note: Total anthocyanin content is often expressed as equivalents of a major anthocyanin, such as malvidin-3-glucoside)

Blueberry CultivarTotal Anthocyanin Content (mg/100g Fresh Weight)Reference Compound
'Toro'195.01Malvidin-3-glucoside
'Bluegold'101.88Malvidin-3-glucoside
Various (71 cultivars)50.60 - 322.54Malvidin-3-glucoside

Data sourced from multiple studies, highlighting the typical range of total anthocyanins found in blueberries.[4][5]

Table 2: Concentration of Specific Malvidin Glycosides in Blueberry Products

AnalyteSample MatrixConcentration
Malvidin-3-galactosideNon-pasteurized Blueberry Juice20.6 mg/L
Malvidin-3-galactosidePasteurized Blueberry Juice21.0 mg/L
Total Anthocyanins'New Hanover' Cultivar1011.7 mg/100g Dry Weight

These values illustrate the concentrations found in processed forms and different cultivars.[1][6]

Experimental Protocols

Protocol 1: Extraction of Anthocyanins from Blueberries

This protocol details an optimized method for extracting anthocyanins, including Malvidin-3-galactoside, from fresh or frozen blueberry samples.

1. Materials and Reagents:

  • Fresh or frozen blueberries

  • Liquid nitrogen

  • Extraction Solvent: Methanol:Water:Trifluoroacetic Acid (TFA) (70:30:1, v/v/v)[7]

  • Mortar and pestle or analytical grinder

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Syringe filters (0.2 or 0.45 µm, PTFE)

  • HPLC vials

2. Sample Preparation:

  • Weigh approximately 500 mg of frozen blueberries.

  • Immediately freeze the sample in liquid nitrogen.

  • Grind the frozen berries into a fine powder using a pre-chilled mortar and pestle.[8] This rapid freezing and grinding helps to rupture cell walls and prevent enzymatic degradation.

3. Extraction Procedure:

  • Transfer the powdered blueberry sample to a 2 mL microcentrifuge tube.

  • Add 1.5 mL of the extraction solvent (Methanol:Water:TFA) to the tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • For enhanced extraction, place the tube in an ultrasonic bath for 15-20 minutes.[9]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[10]

  • Carefully collect the supernatant (the colored liquid extract) and transfer it to a clean tube.

  • To maximize yield, a second extraction can be performed on the remaining pellet by adding another 1.0 mL of extraction solvent, vortexing, and centrifuging again. The supernatants from both extractions can then be combined.

  • Filter the final extract through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[7]

Protocol 2: Quantification by HPLC-DAD

This protocol outlines the conditions for the separation and quantification of Malvidin-3-galactoside using a standard HPLC system with a Diode-Array Detector.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and DAD detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Malvidin-3-galactoside analytical standard.

  • Mobile Phase A: 5% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile or Methanol.[8]

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[5]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[5]

  • Detection Wavelength: 520 nm (for anthocyanins)[5][8]

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
095%5%
2580%20%
3060%40%
3550%50%
4095%5%
4595%5%

(Note: This gradient is a starting point and should be optimized for the specific column and system used.)

3. Quantification Procedure:

  • Standard Preparation: Prepare a stock solution of Malvidin-3-galactoside standard in the extraction solvent. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration Curve: Inject each standard in triplicate and record the peak area at 520 nm. Construct a calibration curve by plotting peak area against concentration. The curve should have a coefficient of determination (r²) > 0.998.[5]

  • Sample Analysis: Inject the filtered blueberry extracts.

  • Identification: Identify the Malvidin-3-galactoside peak in the sample chromatogram by comparing its retention time with that of the pure standard.

  • Calculation: Use the peak area of the identified peak and the linear regression equation from the calibration curve to calculate the concentration of Malvidin-3-galactoside in the extract (in µg/mL).

  • Final Concentration: Convert the concentration back to the original sample mass using the following formula:

    Concentration (mg/100g FW) = (C * V * D) / M * 100

    Where:

    • C = Concentration from HPLC (mg/mL)

    • V = Total volume of extraction solvent (mL)

    • D = Dilution factor (if any)

    • M = Mass of the fresh blueberry sample (g)

Visualizations

Below are diagrams illustrating the key workflows and relationships described in this application note.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage A Blueberry Sample (Fresh/Frozen) B Homogenization (Liquid N2 Grinding) A->B C Solvent Extraction (Methanol/Water/Acid) B->C D Sonication & Centrifugation C->D E Filtration (0.2 µm) D->E F HPLC-DAD Analysis E->F Inject into HPLC G Peak Identification (vs. Standard) F->G H Quantification (Calibration Curve) G->H I Data Reporting (mg/100g) H->I G A Phenylalanine B General Phenylpropanoid Pathway A->B ... C Chalcones B->C ... D Flavanones C->D E Dihydroflavonols D->E F Anthocyanidins (e.g., Delphinidin, Malvidin) E->F G Glycosylation (UGT enzymes) F->G H Malvidin-3-galactoside G->H G A Objective: Quantify Mv-3-gal B Extraction (Isolates Analyte) A->B C Separation (HPLC) B->C D Detection (DAD @ 520 nm) C->D E Quantification (External Standard) D->E

References

Malvidin-3-galactoside Chloride: In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potent antioxidant properties. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing these harmful molecules. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant capacity of this compound.

In Vitro Antioxidant Activity of Malvidin (B83408) Glycosides

Table 1: In Vitro Antioxidant Activity of Malvidin-3-glucoside

AssayMethodResultReference Compound
DPPHRadical Scavenging2.14 ± 0.07 mM Trolox/gTrolox
FRAPFerric Reducing Power3.77 ± 0.13 mM Trolox/gTrolox

Note: The data presented is for Malvidin-3-glucoside and serves as a proxy for this compound due to the close structural similarity.

Experimental Protocols

The following are detailed protocols for conducting in vitro antioxidant assays with this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectroscopic grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution to determine the IC50 value.

    • Prepare a series of dilutions of the positive control (e.g., Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution to Wells DPPH_sol->Add_DPPH Sample_sol Prepare Malvidin-3-galactoside Chloride Dilutions Add_sample Add 100 µL Sample/ Standard to Wells Sample_sol->Add_sample Standard_sol Prepare Positive Control Dilutions Standard_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Read_abs Read Absorbance at 517 nm Incubate->Read_abs Calculate Calculate % Inhibition and IC50 Read_abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).

    • Create a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the positive control (e.g., Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution at different concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      where Abs_control is the absorbance of the ABTS•+ working solution without the sample, and Abs_sample is the absorbance with the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_working Prepare ABTS•+ Working Solution ABTS_stock->ABTS_working Add_ABTS Add 190 µL ABTS•+ Working Solution ABTS_working->Add_ABTS Sample_sol Prepare Malvidin-3-galactoside Chloride Dilutions Add_sample Add 10 µL Sample/ Standard to Wells Sample_sol->Add_sample Standard_sol Prepare Trolox Dilutions Standard_sol->Add_sample Add_sample->Add_ABTS Incubate Incubate 6 min Add_ABTS->Incubate Read_abs Read Absorbance at 734 nm Incubate->Read_abs Calculate Calculate % Inhibition or TEAC Read_abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Positive control (e.g., Trolox, FeSO₄)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a standard curve using a known concentration of FeSO₄ or Trolox.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of FRAP Value:

    • The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve of FeSO₄ or Trolox. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Add_FRAP Add 190 µL FRAP Reagent to Wells FRAP_reagent->Add_FRAP Sample_sol Prepare Malvidin-3-galactoside Chloride Dilutions Add_sample Add 10 µL Sample/ Standard to Wells Sample_sol->Add_sample Standard_sol Prepare FeSO4/Trolox Standard Curve Standard_sol->Add_sample Add_sample->Add_FRAP Incubate Incubate at 37°C Add_FRAP->Incubate Read_abs Read Absorbance at 593 nm Incubate->Read_abs Calculate Calculate FRAP Value Read_abs->Calculate

Caption: Workflow for the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration before use.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before the assay.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Create a series of dilutions from the stock solution.

    • Prepare a standard curve using a known concentration of Trolox.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value of the sample is determined by comparing its net AUC to the net AUC of the Trolox standard curve. The results are expressed as µmol of Trolox equivalents (TE) per liter or gram of sample.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_prep Prepare Fluorescein and AAPH Solutions Add_reagents Add Fluorescein and Sample/Standard to Wells Reagent_prep->Add_reagents Sample_sol Prepare Malvidin-3-galactoside Chloride Dilutions Sample_sol->Add_reagents Standard_sol Prepare Trolox Standard Curve Standard_sol->Add_reagents Pre_incubate Pre-incubate at 37°C Add_reagents->Pre_incubate Add_AAPH Add AAPH to Initiate Reaction Pre_incubate->Add_AAPH Read_fluorescence Read Fluorescence Kinetically Add_AAPH->Read_fluorescence Calculate Calculate AUC and ORAC Value Read_fluorescence->Calculate

Caption: Workflow for the ORAC assay.

Mechanism of Antioxidant Action

This compound, like other flavonoids, exerts its antioxidant effects through various mechanisms, primarily by scavenging free radicals. This can occur through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. The resulting radical cation of the antioxidant is stabilized by resonance.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant This compound cluster_Neutralized Neutralized Products ROS Free Radical (R•) Neutral_ROS Stable Molecule (RH) ROS->Neutral_ROS Neutralization M3G M3G-OH M3G->ROS H• (HAT) e- (SET) M3G_radical M3G-O• (Resonance Stabilized) M3G->M3G_radical Forms stable radical

Caption: General mechanism of ROS scavenging by Malvidin-3-galactoside.

Application Notes and Protocols for Cell-based Assays Using Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Malvidin-3-galactoside chloride (M3G), a prominent anthocyanin found in pigmented fruits like blueberries, has garnered significant attention in biomedical research for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing M3G in various cell-based assays. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds.

M3G has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.[1][4] Its mechanisms of action often involve the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, and the inhibition of reactive oxygen species (ROS) production.[1][5] These attributes make M3G a valuable compound for in vitro studies in oncology, inflammation, and oxidative stress research.

Physicochemical Properties

PropertyValueReference
Alternate Names Primulin, Arthanitin chloride[6][7]
CAS Number 30113-37-2[6]
Molecular Formula C₂₃H₂₅ClO₁₂[6]
Molecular Weight 528.89 g/mol [6]
Purity ≥95% (HPLC)[6][7]
Solubility DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[2]

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms. In hepatocellular carcinoma (HCC) cells, M3G has been demonstrated to:

  • Induce Cell Cycle Arrest: M3G can arrest cells in the S phase of the cell cycle.[1]

  • Promote Apoptosis: It induces programmed cell death by increasing the levels of caspase-3, cleaved-caspase-3, and cleaved-PARP.[1]

  • Inhibit ROS Production: M3G effectively reduces the intracellular accumulation of reactive oxygen species.[1][4]

  • Modulate Signaling Pathways: M3G can inhibit the phosphorylation of ERK and activate the phosphorylation of p38 and JNK in the MAPK pathway.[1] It has also been shown to inhibit the PI3K/Akt pathway.[5]

  • Suppress Migration and Invasion: The compound has been observed to inhibit the migration and invasion of cancer cells.[1]

  • Anti-inflammatory Effects: M3G can attenuate inflammatory responses by inhibiting the NF-κB pathway.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various cell-based assays as reported in the literature.

Table 1: Effects of this compound on Hepatocellular Carcinoma (Huh-7) Cells

AssayConcentration (µg/mL)Incubation Time (hours)Observed EffectReference
Cytotoxicity50, 100, 20024, 48, 72Notable cytotoxic effect at 72h.[1]
Cell Cycle50, 100, 200-Arrest in S phase.[1]
Apoptosis50, 100, 20072Dose-dependent increase in apoptosis.[1]
Protein Expression (Apoptosis)50, 100, 20072Dose-dependent increase in caspase-3, cleaved-caspase-3, and cleaved-PARP.[1]
ROS Production50, 100, 20012Inhibition of ROS production and accumulation.[1]
MAPK Signaling50, 100, 20012Dose-dependent reduction in p-ERK; marked increase in p-p38 and p-JNK at 200 µg/mL.[1]
Migration and Invasion50, 100, 20012Inhibition of migration and invasion.[1]

Table 2: Anti-inflammatory Effects of Malvidin Glycosides on Human Umbilical Vein Endothelial Cells (HUVECs)

CompoundConcentration (µM)Target ProteinInhibition Rate (%)Reference
Malvidin-3-glucoside1MCP-135.9
Malvidin-3-glucoside1ICAM-154.4
Malvidin-3-glucoside1VCAM-144.7
Malvidin-3-glucoside50IκBα degradation84.8[8]
Malvidin-3-galactoside50IκBα degradation75.3[8]
Mv-3-glc + Mv-3-gal Mixture50IκBα degradation43.2[8]

Experimental Protocols

Note on Cell Viability Assays with Anthocyanins: The widely used MTT assay can produce inaccurate results with anthocyanins due to potential interference from their antioxidant properties. Alternative methods such as BrdU (DNA-based) or CellTiter-Glo (ATP-based) assays are recommended for assessing the cytotoxicity of polyphenolic-rich extracts.[10][11]

Cell Viability Assay (MTT Assay Protocol)

This protocol is provided as a standard method but should be used with awareness of the potential for interference by anthocyanins.

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (M3G) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of M3G (e.g., 50, 100, 200 µg/mL) and a vehicle control (DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • 6-well plates

  • Complete culture medium

  • Serum-free medium

  • This compound (M3G)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing different concentrations of M3G or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • Serum-free medium

  • Complete culture medium (with FBS as a chemoattractant)

  • This compound (M3G)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet solution for staining

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing M3G or a vehicle control.

  • Add complete culture medium with FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • This compound (M3G)

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with M3G for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • This compound (M3G)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with M3G for the specified time (e.g., 72 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular ROS

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • This compound (M3G)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with M3G for the indicated time (e.g., 12 hours).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm).

Western Blot Analysis for Signaling Proteins

Materials:

  • Hepatocellular carcinoma cells (e.g., Huh-7, HepG2)

  • This compound (M3G)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with M3G for the appropriate duration (e.g., 12 hours for signaling pathways).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Huh-7, HepG2) treatment 2. Treatment with M3G (50-200 µg/mL) cell_culture->treatment viability Cell Viability (MTT/CellTiter-Glo) treatment->viability 3. Perform Assay migration Migration/Invasion (Wound Healing/Transwell) treatment->migration 3. Perform Assay apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis 3. Perform Assay cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle 3. Perform Assay ros ROS Detection (DCFH-DA) treatment->ros 3. Perform Assay western Western Blot (Signaling Proteins) treatment->western 3. Perform Assay data_quant 4. Data Quantification (Absorbance, Fluorescence, etc.) viability->data_quant migration->data_quant apoptosis->data_quant cell_cycle->data_quant ros->data_quant western->data_quant stat_analysis 5. Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for cell-based assays with this compound.

mapk_pathway cluster_mapk MAPK Signaling Pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_nfkb NF-κB Signaling Pathway cluster_cellular_effects Cellular Effects M3G Malvidin-3-galactoside chloride (M3G) ERK p-ERK M3G->ERK inhibits JNK p-JNK M3G->JNK activates p38 p-p38 M3G->p38 activates Akt p-Akt M3G->Akt inhibits IkBa IκBα Degradation M3G->IkBa inhibits MigrationInvasion ↓ Migration & Invasion Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis PI3K PI3K PI3K->Akt p65 p65 Nuclear Translocation IkBa->p65 Inflammation ↓ Inflammation CellCycleArrest Cell Cycle Arrest (S phase) CellCycleArrest->Apoptosis

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols: Malvidin-3-galactoside Effects on Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Malvidin-3-galactoside (Mv-3-gal), a prominent anthocyanin found in blueberries, on hepatocellular carcinoma (HCC) cells. The included data and protocols are compiled from in vitro and in vivo studies, offering valuable insights for cancer research and the development of novel therapeutic agents.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. Natural compounds are increasingly being investigated for their potential as anticancer agents. Malvidin-3-galactoside has demonstrated significant potential in suppressing the development of HCC by modulating key cellular processes including proliferation, apoptosis, and metastasis.[1][2][3] This document outlines the key findings and experimental methodologies to study these effects.

Key Findings

Malvidin-3-galactoside has been shown to:

  • Inhibit the proliferation of HCC cell lines, such as HepG2 and Huh-7.[1][4]

  • Induce apoptosis (programmed cell death) in HCC cells.[3][5]

  • Arrest the cell cycle, preventing cancer cell division.[1]

  • Suppress migration and invasion of HCC cells, key steps in metastasis.[1][2]

  • Regulate critical signaling pathways, including the PI3K/Akt and MAPK pathways.[1]

Data Presentation

Table 1: Effect of Malvidin-3-galactoside on HepG2 Cell Proliferation and Apoptosis
Concentration (mg/L)Inhibition of Proliferation (%)Apoptosis Rate (%)
0 (Control)0Baseline
50Not specifiedIncreased
100Not specifiedIncreased
200Significantly suppressed25.7% (approx.)

Data synthesized from flow cytometry and cell proliferation assays.[5]

Table 2: Regulation of Key Proteins in HepG2 Cells by Malvidin-3-galactoside
ProteinFunctionEffect of Mv-3-gal
Proliferation Markers
Cyclin D1, B, ECell cycle progressionDownregulated[1][2][3]
Ki-67Cellular proliferationDownregulated[5]
Apoptosis Markers
BaxPro-apoptoticUpregulated[1][2][3]
Caspase-3 (cleaved)Execution of apoptosisUpregulated[1][2][3][5]
Metastasis Markers
MMP-2, MMP-9Invasion and migrationDownregulated[1][2][3]
Signaling Pathway Proteins
p-AKTCell survival, proliferationDownregulated[1][2][3]
PTENTumor suppressorUpregulated/Activated[1][2][3]
p-JNK, p-p38 (MAPK pathway)Stress response, apoptosisUpregulated[1][2][3]

Signaling Pathways and Experimental Workflow

The antitumor effects of Malvidin-3-galactoside in hepatocellular carcinoma are mediated through the modulation of complex signaling networks.

Mv3gal_HCC_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Effects Mv3gal Malvidin-3-galactoside PTEN PTEN Mv3gal->PTEN activates JNK JNK Mv3gal->JNK p38 p38 Mv3gal->p38 PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation (Cyclins ↓, Ki-67 ↓) pAkt->Proliferation Metastasis Metastasis (MMP-2/9 ↓) pAkt->Metastasis pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 Apoptosis Apoptosis (Caspase-3 ↑, Bax ↑) pJNK->Apoptosis pp38->Apoptosis

Caption: Mv-3-gal signaling in HCC cells.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis HCC_Cells HCC Cells (HepG2, Huh-7) Treatment Treat with Mv-3-gal HCC_Cells->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Invasion_Assay Transwell Assay (Migration/Invasion) Treatment->Invasion_Assay Mice Xenograft Mouse Model (HepG2 injection) Mv3gal_Admin Administer Mv-3-gal Mice->Mv3gal_Admin Tumor_Analysis Tumor Analysis Mv3gal_Admin->Tumor_Analysis IHC Immunohistochemistry (Ki-67, Caspase-3, PTEN) Tumor_Analysis->IHC TUNEL TUNEL Assay (Apoptosis) Tumor_Analysis->TUNEL HE H&E Staining (Morphology) Tumor_Analysis->HE

Caption: Workflow for studying Mv-3-gal effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh-7 are commonly used.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare stock solutions of Malvidin-3-galactoside (purity >98%) in DMSO. Dilute to final concentrations (e.g., 0, 50, 100, 200 mg/L) in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. Treat cells for specified durations (e.g., 24, 48, 72 hours).

Protocol 2: MTT Assay for Cell Proliferation
  • Seeding: Seed HCC cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Mv-3-gal and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Cell Preparation: Seed cells in 6-well plates and treat with Mv-3-gal for 48-72 hours.

  • Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Protocol 4: Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-Akt, PTEN, Caspase-3, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: In Vivo Xenograft Model
  • Animal Model: Use 4-6 week old male BALB/c nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells into the right flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, randomly divide mice into groups. Administer Mv-3-gal (e.g., 40 and 80 mg/kg body weight) or a vehicle control (e.g., saline) via intraperitoneal injection or oral gavage daily. A positive control group with a conventional chemotherapy agent like 5-fluorouracil (B62378) can be included.[5]

  • Monitoring: Measure tumor volume and body weight every few days. Tumor volume (V) can be calculated as V = (length × width²) / 2.

  • Endpoint Analysis: After a set period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for weight measurement, H&E staining, immunohistochemistry (IHC), and TUNEL assay.[2][5]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Malvidin-3-galactoside in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vascular inflammation is a critical underlying factor in the pathogenesis of various diseases, including atherosclerosis and cancer.[1] Endothelial cells, which form the inner lining of blood vessels, play a pivotal role in initiating and propagating inflammatory responses.[2] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), endothelial cells upregulate the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), as well as chemokines like Monocyte Chemotactic Protein-1 (MCP-1).[1][3] These molecules mediate the recruitment and adhesion of leukocytes to the endothelium, a key step in the inflammatory cascade.

Malvidin-3-galactoside (Mv-3-gal), an anthocyanin commonly found in blueberries, has demonstrated significant anti-inflammatory properties.[3][4] This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for studying its effects in endothelial cell models. Studies show that Mv-3-gal can inhibit the TNF-α-induced expression of MCP-1, ICAM-1, and VCAM-1 at both the protein and mRNA levels.[5][6] The primary mechanism for this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][7]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of Malvidin-3-galactoside in endothelial cells are primarily mediated through the suppression of the NF-κB signaling pathway.[3][8] In a resting state, the NF-κB dimer (composed of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1] Inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[4] This releases NF-κB, allowing the p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for VCAM-1, ICAM-1, and MCP-1.[1][3]

Malvidin-3-galactoside intervenes in this pathway by preventing the degradation of IκBα.[3][5] By stabilizing the IκBα protein, Mv-3-gal effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target inflammatory molecules.[3][7]

NF-kB_Pathway_Inhibition_by_Malvidin-3-galactoside cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p65_p50->IkBa_p Degradation Ubiquitination & Degradation IkBa_p->Degradation p65_p50 p65/p50 (Active NF-κB) Degradation->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Mv3gal Malvidin-3-galactoside Mv3gal->Degradation Inhibits DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA VCAM-1, ICAM-1, MCP-1 mRNA Transcription->mRNA

Caption: NF-κB signaling pathway and its inhibition by Malvidin-3-galactoside.

Data Presentation

The following tables summarize the quantitative effects of Malvidin-3-galactoside (Mv-3-gal) on TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibitory Effect of Malvidin-3-galactoside on TNF-α-Induced Protein Secretion in HUVECs. [3]

Concentration % Inhibition of MCP-1 % Inhibition of ICAM-1 % Inhibition of VCAM-1
1 µM 18.2% 54.9% 19.9%
10 µM 64.3% 64.7% 52.3%

Data derived from studies on TNF-α-stimulated HUVECs.[3]

Table 2: Inhibitory Effect of Malvidin-3-galactoside on TNF-α-Induced mRNA Expression in HUVECs. [3][4]

Concentration % Inhibition of MCP-1 mRNA % Inhibition of ICAM-1 mRNA
1 µM No significant inhibition Significant inhibition (p < 0.05)
10 µM Significant inhibition (p < 0.05) Significant inhibition (p < 0.01)
50 µM Significant inhibition (p < 0.01) Significant inhibition (p < 0.001)

Data derived from studies on TNF-α-stimulated HUVECs.[3][4]

Table 3: Inhibitory Effect of Malvidin Glycosides on TNF-α-Induced IκBα Degradation. [3][5][7]

Compound (at 50 µM) % Inhibition of IκBα Degradation
Malvidin-3-galactoside 75.3%
Malvidin-3-glucoside 84.8%
Mixture (Mv-3-gal + Mv-3-glc) 43.2%

Data derived from studies on TNF-α-stimulated HUVECs.[3][5][7]

Experimental Protocols

This section provides detailed protocols for investigating the anti-inflammatory effects of Malvidin-3-galactoside on endothelial cells.

Experimental_Workflow start Start: HUVEC Culture step1 Seed HUVECs in appropriate plates (e.g., 6-well, 24-well, 96-well) start->step1 step2 Pre-treat with Malvidin-3-galactoside (Various concentrations for 2h) step1->step2 step3 Induce Inflammation with TNF-α (e.g., 10 ng/mL for 6-24h) step2->step3 step4 Sample Collection step3->step4 step5a Collect Supernatant step4->step5a Liquid Phase step5b Lyse Cells for Protein step4->step5b Cellular Phase step5c Lyse Cells for RNA step4->step5c Cellular Phase step6a ELISA Assay (MCP-1, VCAM-1, ICAM-1) step5a->step6a step6b Western Blot (VCAM-1, ICAM-1, IκBα, p65) step5b->step6b step6c qRT-PCR (MCP-1, VCAM-1, ICAM-1 mRNA) step5c->step6c end Data Analysis & Interpretation step6a->end step6b->end step6c->end

Caption: General experimental workflow for studying Mv-3-gal effects.

Protocol 1: HUVEC Culture and Treatment
  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium (EGM) supplemented with growth factors, 5% Fetal Bovine Serum (FBS), and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Use cells between passages 3 and 6 for experiments to ensure consistency.

  • Seeding:

    • Seed HUVECs into appropriate culture plates (e.g., 6-well plates for Western Blot/PCR, 24-well plates for ELISA) and allow them to grow to 90-95% confluency.

  • Pre-treatment:

    • Prepare stock solutions of Malvidin-3-galactoside in DMSO and dilute to final concentrations (e.g., 1, 10, 50 µM) in serum-free medium. The final DMSO concentration should be <0.1%.

    • Aspirate the growth medium from the confluent HUVEC plates and wash once with Phosphate-Buffered Saline (PBS).

    • Add the medium containing the desired concentration of Mv-3-gal to the cells. Include a vehicle control (medium with DMSO only).

    • Incubate for 2 hours.

  • Inflammatory Stimulation:

    • After the pre-treatment period, add TNF-α directly to the medium to a final concentration of 10 ng/mL. Do not remove the Mv-3-gal-containing medium.

    • Include a negative control group (no TNF-α) and a positive control group (TNF-α with vehicle).

    • Incubate for the desired period (e.g., 6 hours for mRNA analysis, 12-24 hours for protein analysis).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for measuring secreted proteins (MCP-1, VCAM-1, ICAM-1) in the cell culture supernatant.

  • Sample Collection:

    • Following treatment, carefully collect the culture supernatant from each well.

    • Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.

    • Store the cleared supernatant at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for human MCP-1, VCAM-1, and ICAM-1.

    • Follow the manufacturer's instructions precisely.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected supernatant samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the target protein in each sample by interpolating from the standard curve.

    • Normalize data to the positive control (TNF-α alone) to determine the percentage of inhibition.

Protocol 3: Western Blot Analysis

This protocol is for analyzing the expression of cellular proteins (VCAM-1, ICAM-1, IκBα, p65).

  • Protein Extraction:

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-VCAM-1, anti-ICAM-1, anti-IκBα, anti-p65, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensity using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the loading control (β-actin).

    • Express the results as a fold change relative to the control group.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of target genes.

  • RNA Extraction and cDNA Synthesis:

    • After treatment (typically a 6-hour incubation with TNF-α), lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (MCP-1, ICAM-1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling profile is: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene (GAPDH).

    • Express the results as a fold change relative to the control group.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment.

References

Application Notes and Protocols: Malvidin-3-galactoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside is a prominent anthocyanin responsible for the deep red, purple, and blue hues observed in many fruits and vegetables, most notably in blueberries and grapes.[1] As a natural colorant, it offers a promising alternative to synthetic dyes, aligning with the growing consumer demand for clean-label food products. Beyond its vibrant color, Malvidin-3-galactoside possesses significant antioxidant and anti-inflammatory properties, making it a subject of interest for the development of functional foods and nutraceuticals.[2][3] These application notes provide detailed protocols for the extraction, purification, and analysis of Malvidin-3-galactoside, along with data on its colorimetric properties and stability. Furthermore, its influence on key cellular signaling pathways is explored, offering insights for drug development professionals.

Physicochemical Properties and Colorimetric Data

Malvidin-3-galactoside's color is highly dependent on pH, a characteristic feature of anthocyanins.[4] Under acidic conditions, it primarily exists as the red flavylium (B80283) cation. As the pH increases towards neutrality, it transitions through a colorless carbinol pseudo-base to a blue quinonoidal base at alkaline pH.[4]

Table 1: Colorimetric Properties of Malvidin (B83408) Glycosides in the CIELAB Color Space

pHL* (Lightness)a* (Redness-Greenness)b* (Yellowness-Blueness)C*ab (Chroma)hab (Hue Angle)Color
< 3.0~50.27~50.41Positive (slight)~50.41~1.47°Vivid Red
3.0 - 5.0IncreasingDecreasingDecreasingDecreasingVariableFading to Colorless
> 7.0VariableVariableNegativeVariableVariableBlue-Purple

Note: The CIELAB values are representative for Malvidin glycosides under acidic conditions and will vary with concentration and the presence of co-pigments. The data for pH < 3.0 is based on malvidin-3-O-glucoside.[2][4]

Stability Profile

The stability of Malvidin-3-galactoside is a critical factor for its application as a food colorant. Its degradation is influenced by pH, temperature, and light exposure.

Table 2: Stability of Malvidin-3-galactoside Under Various Conditions

ConditionObservation
pH Most stable in acidic environments (pH < 3). As pH increases towards neutral, the structure becomes more susceptible to degradation.[5]
Temperature Elevated temperatures accelerate degradation. For instance, Malvidin-3-glucoside shows significant degradation at 90°C over 5 hours, while being relatively stable at lower temperatures. Encapsulation techniques, such as spray-drying with maltodextrin, can improve thermal stability.
Light Exposure to light, particularly UV light, can lead to the degradation of Malvidin-3-galactoside. Storage in dark conditions is recommended to preserve its color and integrity.
Co-pigmentation The presence of other phenolic compounds, such as quercetin (B1663063) or caffeic acid, can enhance the color and stability of malvidin glycosides through co-pigmentation.[2]
Sulphur Dioxide Malvidin-3-galactoside is susceptible to bleaching by sulphur dioxide, a common food preservative. This can lead to a loss of color in products where SO2 is used.

Experimental Protocols

Protocol 1: Extraction and Purification of Malvidin-3-galactoside from Blueberries

This protocol describes a general method for the extraction and purification of Malvidin-3-galactoside from fresh or frozen blueberries.

Materials:

  • Blueberries (fresh or frozen)

  • Methanol:water:trifluoroacetic acid (70:30:1, v/v/v) extraction solvent

  • Ethyl acetate (B1210297)

  • AB-8 macroporous resin

  • Acidified ethanol (B145695) (e.g., 60% ethanol with 1% HCl) for elution

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Homogenization and Extraction:

    • Homogenize 100g of blueberries with the extraction solvent (methanol:water:trifluoroacetic acid) at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction using sonication or maceration for 60-90 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Partitioning:

    • Concentrate the combined supernatants using a rotary evaporator at 40°C to remove the methanol.

    • Partition the aqueous extract with an equal volume of ethyl acetate to remove less polar compounds. Discard the ethyl acetate phase.

  • Macroporous Resin Chromatography:

    • Pack a column with pre-activated AB-8 macroporous resin.

    • Load the aqueous extract onto the column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the anthocyanins using a stepwise gradient of acidified ethanol (e.g., 20%, 40%, 60%, 80%). Malvidin-3-galactoside will typically elute in the higher ethanol concentration fractions.

    • Collect the fractions and monitor the anthocyanin content using a spectrophotometer at 520 nm.

  • Concentration and Lyophilization:

    • Combine the fractions rich in Malvidin-3-galactoside.

    • Remove the ethanol using a rotary evaporator at 40°C.

    • Freeze the concentrated aqueous solution and lyophilize to obtain a purified powder of Malvidin-3-galactoside.

Protocol 2: Quantification of Malvidin-3-galactoside using HPLC-DAD

This protocol provides a method for the quantification of Malvidin-3-galactoside in food matrices.

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water/formic acid (95:5, v/v)

  • Mobile Phase B: Acetonitrile/formic acid (95:5, v/v)

  • Gradient:

    • 0-10 min: 10% to 45% B

    • 10-15 min: 45% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm

  • Column Temperature: 28°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Malvidin-3-galactoside standard in acidified methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Preparation:

    • Extract anthocyanins from the food matrix using the method described in Protocol 1 or a similar appropriate method.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the Malvidin-3-galactoside peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the concentration of Malvidin-3-galactoside in the sample by constructing a calibration curve from the peak areas of the standards.

Biological Activity and Signaling Pathways

Malvidin-3-galactoside has been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation, highlighting its potential for drug development.

Inhibition of the Notch Signaling Pathway

Recent studies have demonstrated that Malvidin-3-galactoside can ameliorate colonic mucosal barrier function by inhibiting the Notch signaling pathway.[6] This pathway is crucial in cell differentiation and proliferation.[6] Over-activation of the Notch pathway is implicated in certain diseases. Malvidin-3-galactoside has been shown to down-regulate key proteins in this pathway, including Notch1, its intracellular domain (NICD), and its ligands (DLL1, DLL4), as well as the downstream target Hes1.[6]

G M3G Malvidin-3-galactoside Notch_Receptor Notch Receptor (Notch1) M3G->Notch_Receptor Inhibits Ligand Notch Ligands (DLL1, DLL4) M3G->Ligand Inhibits NICD Notch Intracellular Domain (NICD) M3G->NICD Downregulates Hes1 Target Gene Expression (e.g., Hes1) M3G->Hes1 Downregulates S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Ligand->Notch_Receptor S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage S3_Cleavage->NICD Releases CSL CSL/RBPJ NICD->CSL Translocates to nucleus and binds Coactivators Co-activators (e.g., MAML) CSL->Coactivators Recruits Coactivators->Hes1 Cell_Prolif Cell Proliferation & Differentiation Hes1->Cell_Prolif

Caption: Inhibition of the Notch Signaling Pathway by Malvidin-3-galactoside.

Modulation of the PI3K/Akt Signaling Pathway

Malvidin glycosides have also been implicated in the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Malvidin-3-glucoside has been shown to inhibit the phosphorylation of PI3K and Akt, thereby suppressing downstream signaling and potentially inducing apoptosis in cancer cells.

G M3G Malvidin-3-galactoside (and its glycosides) PI3K PI3K M3G->PI3K Inhibits phosphorylation Akt Akt M3G->Akt Inhibits phosphorylation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival, Growth, & Proliferation Downstream->Cell_Survival

Caption: Modulation of the PI3K/Akt Signaling Pathway by Malvidin Glycosides.

Applications in the Food Industry

As a natural food colorant, Malvidin-3-galactoside can be used in a variety of food and beverage products, including:

  • Beverages: Juices, soft drinks, and flavored water.

  • Confectionery: Candies, gummies, and fruit fillings.

  • Dairy Products: Yogurts and ice creams.

  • Jams and Jellies.

Its application may be limited in neutral or alkaline food products due to its pH-dependent color changes and stability.

Regulatory Status

Anthocyanin extracts from sources like grape skin and blackcurrant are generally permitted as food colorants in many regions, including the European Union (E163) and the United States (21 CFR 73.170). However, the specific regulatory approval for purified Malvidin-3-galactoside may vary, and it is essential to consult the relevant food regulations for the intended market.

Conclusion

Malvidin-3-galactoside is a versatile natural compound with significant potential as a food colorant and a bioactive ingredient. Its vibrant color, coupled with its health-promoting properties, makes it an attractive alternative to synthetic additives. Understanding its stability, color characteristics, and biological activities is crucial for its successful application in the food and pharmaceutical industries. The protocols and data presented here provide a foundation for researchers and developers to explore the full potential of this promising anthocyanin.

References

Application Notes & Protocols: Extraction of Malvidin-3-galactoside from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malvidin-3-galactoside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many plants.[1][2] It is commonly found in fruits such as blueberries and grapes.[3][4] Beyond its role as a natural colorant, Malvidin-3-galactoside is investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2] The effective extraction and purification of this compound are critical for research and development in the food, pharmaceutical, and cosmetic industries.[2]

This document provides detailed protocols for the extraction of Malvidin-3-galactoside from plant materials, focusing on both conventional and modern techniques. As this compound is typically extracted as part of a broader anthocyanin profile, the protocols are designed to maximize the yield of total anthocyanins, which can then be purified to isolate the target compound.

General Principles of Extraction

Several factors significantly influence the efficiency and stability of anthocyanin extraction:

  • Sample Preparation: Lowering the particle size of the plant material by grinding or powdering increases the surface area for contact with the extraction solvent, leading to improved yields.[5] While fresh samples can be used, drying (e.g., freeze-drying or oven-drying) can also be an effective preparation step.[5][6]

  • Solvent Selection: Anthocyanins, including Malvidin-3-galactoside, are polar molecules and are soluble in polar solvents like methanol (B129727), ethanol (B145695), acetone, and water.[1][5] The use of acidified solvents (e.g., with a small amount of hydrochloric or formic acid) is common to maintain the stable red flavylium (B80283) cation form of anthocyanins.[5][7]

  • Key Parameters: Extraction is influenced by temperature, time, and the solid-to-liquid ratio. These parameters must be optimized to maximize yield while preventing the degradation of these heat and light-sensitive compounds.[2][8][9]

  • Purity: Crude extracts often contain undesirable compounds like sugars, lipids, and proteins, which can be removed through appropriate purification methods.[8][10]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of anthocyanins, including Malvidin-3-galactoside, from different plant sources.

Plant SourceTarget Analyte(s)MethodSolventTemp. (°C)TimeSolid:Liquid RatioKey Findings
Blueberry (St. Cloud)AnthocyaninsConventional Solvent Extraction60% Ethanol (pH 3.0)40°C--Successful extraction followed by purification on macroporous resin.[11]
Grape Pomace (Vitis labrusca)Total & Specific AnthocyaninsUltrasound-Assisted Extraction (UAE)Acidified Water-1-5 min-Power density and time were key factors; max content of 2.56 mg/g achieved.[6]
Grape SkinsAnthocyaninsMicrowave-Assisted Extraction (MAE)40% Methanol in Water100°C5 min1:20 (g/mL)Reduced extraction time from 5 hours to 5 minutes compared to conventional methods.[12]
Black BeansAnthocyanins & Phenolic AcidsUltrasound-Assisted Extraction (UAE)64% Ethanol-30 min1:50 (g/mL)Optimal conditions for simultaneous extraction determined via response surface methodology.[13]
Açai (Euterpe oleracea)Total AnthocyaninsMicrowave-Assisted Extraction (MAE)38.23% Methanol (pH 2)99.63°C10 min1:20 (g/mL)Optimized for maximum anthocyanin recovery; longer times led to degradation.[14]
Jaboticaba Fruit PeelAnthocyaninsUltrasound-Assisted Extraction (UAE)Methanol/Water/Formic Acid (70:30:1, v/v/v)-20 min-Part of a targeted metabolomics workflow for identifying 15 different metabolites.[15]
Red Rose PetalsTotal AnthocyaninsUltrasound-Assisted Extraction (UAE)Ethanol/0.1N HCl (80:20, v/v)30°C3 x 15 min1:40 (g/mL)UAE was found to be the most efficient method compared to reflux, Soxhlet, and maceration.[16]

Experimental Workflows & Logical Relationships

Caption: General workflow for Malvidin-3-galactoside extraction and analysis.

G cluster_params Process Parameters cluster_solvent Solvent System cluster_stability Analyte Stability center Extraction Efficiency Temp Temperature center->Temp influences Time Time center->Time influences Ratio Solid:Liquid Ratio center->Ratio influences Power Power (UAE/MAE) center->Power influences Solvent Solvent Type (Ethanol, Methanol) center->Solvent depends on pH Acidification (pH) center->pH depends on Conc Solvent Conc. center->Conc depends on Degradation Degradation Temp->Degradation can cause Time->Degradation can cause pH->Degradation affects

Caption: Key factors influencing anthocyanin extraction efficiency and stability.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (CSE)

This protocol is a standard method for extracting anthocyanins and is suitable for laboratories without specialized equipment.

Materials:

  • Plant Material (fresh, frozen, or freeze-dried)

  • Extraction Solvent: 70% Ethanol (v/v) containing 0.1% HCl or 1% Formic Acid

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Amber glass bottles for storage

Procedure:

  • Preparation: Weigh 10 g of powdered plant material.

  • Extraction: Add 100 mL of acidified ethanol to the sample (1:10 solid:liquid ratio). Homogenize for 2 minutes.

  • Maceration: Transfer the mixture to an amber glass bottle, seal, and macerate for 24 hours at 4°C in the dark, with occasional shaking.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Decant the supernatant.

  • Re-extraction: Repeat the extraction process on the remaining solid residue one more time to ensure complete recovery.

  • Filtration: Combine the supernatants and filter through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Concentration: Remove the ethanol from the crude extract using a rotary evaporator at a temperature below 40°C. The resulting aqueous extract is now ready for purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[9]

Materials:

  • Plant Material (powdered)

  • Extraction Solvent: 64% Ethanol in water[13]

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 5 g of powdered plant material.

  • Extraction: Add 250 mL of 64% ethanol (1:50 solid:liquid ratio).[13]

  • Sonication: Place the mixture in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[13][16] Ensure the vessel is sealed to prevent solvent evaporation.

  • Separation: Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

  • Filtration: Filter the supernatant to obtain a clear crude extract.

  • Concentration: Concentrate the extract using a rotary evaporator at <40°C. The extract is ready for purification.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, causing cell rupture and rapid release of target compounds.[5] This method significantly reduces extraction time.[17]

Materials:

  • Plant Material (powdered)

  • Extraction Solvent: 40% Methanol in water, acidified with 0.1% HCl[12]

  • Microwave extraction system (closed-vessel type is recommended)

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 2 g of powdered plant material into a microwave-safe extraction vessel.

  • Extraction: Add 40 mL of 40% acidified methanol (1:20 solid:liquid ratio).[12]

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the parameters: 500 W power, temperature at 100°C, and extraction time of 5 minutes.[12]

  • Cooling: After the cycle, allow the vessel to cool to room temperature before opening.

  • Separation & Filtration: Centrifuge the mixture and filter the supernatant to obtain the crude extract.

  • Concentration: Remove the solvent using a rotary evaporator at <40°C.

Purification Protocol: Solid-Phase Extraction (SPE)

Crude extracts require purification to remove interfering substances and enrich the Malvidin-3-galactoside fraction. SPE with a C18 or macroporous resin cartridge is a common and effective method.[15][18]

Materials:

  • Concentrated crude extract

  • SPE Cartridge (e.g., C18, 500 mg)

  • Methanol

  • Deionized water (acidified to pH 2-3 with formic acid)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Dilute the concentrated aqueous extract with acidified water and load it onto the cartridge. Sugars and other highly polar impurities will pass through.

  • Washing: Wash the cartridge with 10 mL of acidified deionized water to remove any remaining polar impurities.

  • Elution: Elute the anthocyanins, including Malvidin-3-galactoside, from the cartridge using 5 mL of acidified methanol. The colored fraction should be collected.

  • Final Preparation: The eluted fraction can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Analysis and Quantification

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the standard method for separating, identifying, and quantifying individual anthocyanins.[2][19] Separation is typically achieved on a C18 reversed-phase column.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive structural identification, LC-MS is used to determine the molecular weight and fragmentation patterns of the compounds.[2][19]

  • pH Differential Method: This spectrophotometric method is a rapid and convenient way to determine the total monomeric anthocyanin content in an extract but does not provide information on individual compounds like Malvidin-3-galactoside.[3][21]

References

Application Notes and Protocols for Malvidin-3-galactoside in Reactive Oxygen Species Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside (M3G) is a prominent anthocyanin found in a variety of pigmented fruits, such as blueberries.[1] As a member of the flavonoid family, it is recognized for its significant antioxidant properties, which play a crucial role in mitigating the detrimental effects of reactive oxygen species (ROS). Elevated levels of ROS are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. These application notes provide a comprehensive overview of the mechanisms of M3G in ROS inhibition, detailed protocols for evaluating its antioxidant activity, and a summary of its effects on relevant signaling pathways.

Mechanism of Action

Malvidin-3-galactoside exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a direct scavenger of free radicals, neutralizing their reactivity.[1] Furthermore, M3G influences cellular signaling pathways that are integral to the endogenous antioxidant defense system. Key pathways modulated by M3G include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2] By regulating these pathways, M3G can lead to a reduction in intracellular ROS levels, an increase in the expression of antioxidant enzymes, and the inhibition of inflammatory responses.

Data Presentation

The antioxidant capacity of Malvidin-3-galactoside can be quantified using various in vitro assays. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Antioxidant Activity of Malvidin-3-galactoside and Related Compounds

AssayCompound/ExtractIC50 / ActivityReference
DPPH Radical ScavengingBlueberry Extract (containing Malvidin-3-galactoside)2.04 ± 0.31 mg/mL[3]
ABTS Radical ScavengingBlueberry Extract (containing Malvidin-3-galactoside)0.065 mg/mL[3]
FRAPMalvidin-3-glucoside3.77 ± 0.13 mM Trolox/g

Table 2: Cellular Effects of Malvidin-3-galactoside on Reactive Oxygen Species

Cell LineTreatment ConcentrationEffect on ROS LevelsReference
Human Umbilical Vein Endothelial Cells (HUVECs)1 µmol/L12% decrease
Human Umbilical Vein Endothelial Cells (HUVECs)5 µmol/L8% decrease
Human Umbilical Vein Endothelial Cells (HUVECs)10 µmol/L9% decrease

Experimental Protocols

Detailed methodologies for key experiments to assess the ROS-inhibiting properties of Malvidin-3-galactoside are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • Malvidin-3-galactoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Sample Preparation: Prepare a stock solution of Malvidin-3-galactoside in methanol. Create a series of dilutions from the stock solution to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of Malvidin-3-galactoside, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • Malvidin-3-galactoside

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Sample Preparation: Prepare a stock solution of Malvidin-3-galactoside in methanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

  • Reaction Setup:

    • In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of Malvidin-3-galactoside, positive control, or methanol (as a blank) to the respective wells.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • Abs_control is the absorbance of the ABTS•+ solution with methanol.

    • Abs_sample is the absorbance of the ABTS•+ solution with the test sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • Malvidin-3-galactoside

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of culture medium containing various concentrations of Malvidin-3-galactoside or the positive control to the cells. Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate for 1 hour to allow for compound uptake.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution in PBS to each well.

    • Incubate at 37°C for 60 minutes in the dark.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of AAPH solution (e.g., 600 µM in PBS) to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 1 hour at 37°C using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot for each treatment. The CAA value can be calculated as the percentage reduction in AUC for the treated cells compared to the control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Malvidin-3-galactoside and the general workflows of the described antioxidant assays.

ROS_Inhibition_Pathway M3G Malvidin-3-galactoside ROS Reactive Oxygen Species (ROS) M3G->ROS Inhibits MAPK MAPK Pathway (p38, JNK) M3G->MAPK Inhibits Keap1 Keap1 M3G->Keap1 Inhibits ROS->MAPK Activates Inflammation Inflammation MAPK->Inflammation Promotes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Nrf2->Inflammation Inhibits Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Malvidin-3-galactoside's ROS inhibition signaling pathways.

DPPH_ABTS_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution DPPH_React Mix DPPH and M3G DPPH_Prep->DPPH_React DPPH_Sample Prepare M3G Dilutions DPPH_Sample->DPPH_React DPPH_Incubate Incubate (30 min, dark) DPPH_React->DPPH_Incubate DPPH_Measure Measure Absorbance (517 nm) DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate % Inhibition & IC50 DPPH_Measure->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution ABTS_React Mix ABTS•+ and M3G ABTS_Prep->ABTS_React ABTS_Sample Prepare M3G Dilutions ABTS_Sample->ABTS_React ABTS_Incubate Incubate (e.g., 6 min) ABTS_React->ABTS_Incubate ABTS_Measure Measure Absorbance (734 nm) ABTS_Incubate->ABTS_Measure ABTS_Calc Calculate % Inhibition & TEAC ABTS_Measure->ABTS_Calc

Caption: Workflow for DPPH and ABTS antioxidant assays.

CAA_Workflow start Seed Cells in 96-well Plate treat Treat Cells with M3G start->treat load Load Cells with DCFH-DA Probe treat->load stress Induce Oxidative Stress (AAPH) load->stress measure Measure Fluorescence Kinetically stress->measure analyze Analyze Data (AUC, CAA Value) measure->analyze end Results analyze->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Malvidin-3-galactoside is a potent antioxidant with the ability to directly scavenge reactive oxygen species and modulate key cellular signaling pathways involved in the endogenous antioxidant response. The provided protocols offer a robust framework for researchers to investigate and quantify the ROS-inhibiting effects of M3G. Further research to determine the specific IC50 values of the pure compound in various antioxidant assays will provide a more precise understanding of its potency and facilitate its development as a potential therapeutic agent for ROS-mediated diseases.

References

Application Notes and Protocols for In Vivo Studies of Malvidin-3-galactoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin-3-galactoside (M3G), a prominent anthocyanin found in blueberries and other pigmented fruits, has garnered significant interest for its potential therapeutic applications. As a member of the flavonoid family, M3G exhibits potent antioxidant and anti-inflammatory properties. Preclinical in vivo studies in various animal models have demonstrated its efficacy in the context of cancer, pulmonary fibrosis, and inflammatory diseases. These studies have elucidated key mechanisms of action, including the modulation of critical signaling pathways involved in apoptosis, proliferation, and inflammation.

This document provides a detailed summary of the available data from in vivo studies of Malvidin-3-galactoside and its aglycone, Malvidin, in animal models. It includes structured tables of quantitative data, comprehensive experimental protocols for key disease models, and diagrams of the implicated signaling pathways to guide researchers in designing and executing their own investigations.

Data Presentation

Table 1: Summary of In Vivo Studies on Malvidin-3-galactoside (M3G) and Malvidin (MV)
Therapeutic AreaCompoundAnimal ModelDosageTreatment DurationKey FindingsReference
Hepatocellular Carcinoma M3GNude mice with HepG2 cell xenografts40-80 mg/kg/dayNot specifiedReduced tumor growth, promoted apoptosis.[1][2][1][2]
Hepatocellular Carcinoma MVDalton's Lymphoma Ascites (DLA)-induced solid tumor mice5 and 10 mg/kg bw10 consecutive daysNormalized hematological parameters, reduced liver marker enzymes.[3]
Pulmonary Fibrosis Pectin-coated M3GC57BL/6 mice with silica-induced pulmonary fibrosisNot specifiedNot specifiedAlleviated pulmonary fibrosis, enhanced autophagy.[4][4]
Pulmonary Fibrosis MVC57BL/6 mice with bleomycin-induced pulmonary fibrosis5, 10, and 15 mg/kg28 daysReduced inflammation and fibrosis, inhibited NLRP3 inflammasome.[2][5][2][5]
Colitis M3GC57BL/6J mice with DSS-induced colitisNot specified7 daysImproved colonic mucosal barrier function.[6][6]
Sepsis-Associated Encephalopathy MVLipopolysaccharide (LPS)-induced septic miceNot specifiedNot specifiedAlleviated neuroinflammation and mitochondrial dysfunction.[7]

Experimental Protocols

Hepatocellular Carcinoma Xenograft Model in Nude Mice

This protocol is based on studies investigating the anti-tumor effects of Malvidin-3-galactoside.[1][2][8]

Objective: To evaluate the efficacy of M3G in suppressing tumor growth in vivo.

Animal Model: Male BALB/c nude mice, 4-6 weeks old.

Materials:

  • Malvidin-3-galactoside (M3G)

  • HepG2 human hepatocellular carcinoma cells

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Calipers

  • Animal housing with controlled environment

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers with the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors are established, randomize the mice into control and treatment groups.

    • Control Group: Administer vehicle (e.g., saline or PBS) daily via oral gavage or intraperitoneal injection.

    • Treatment Group(s): Administer M3G at desired doses (e.g., 40 and 80 mg/kg body weight) daily via the same route as the control.

  • Endpoint Analysis: Continue treatment for the specified duration (e.g., 3-4 weeks). At the end of the study, euthanize the mice and excise the tumors.

  • Tissue Analysis:

    • Measure final tumor weight and volume.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67, cleaved caspase-3, PTEN, p-AKT).

    • Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis of key proteins in the PI3K/AKT and MAPK signaling pathways.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol is adapted from studies on the anti-fibrotic effects of Malvidin.[2][5][9]

Objective: To assess the ability of Malvidin to mitigate bleomycin-induced lung fibrosis.

Animal Model: C57BL/6 mice, 6-8 weeks old.

Materials:

  • Malvidin (MV)

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device

  • Hydroxyproline (B1673980) assay kit

  • Reagents for antioxidant enzyme assays (SOD, CAT, GSH)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Induction of Fibrosis:

    • Anesthetize the mice via intraperitoneal injection.

    • Administer a single intratracheal instillation of bleomycin (e.g., 3 mg/kg) dissolved in sterile saline. Control animals receive sterile saline only.

  • Treatment Protocol:

    • Randomize the mice into different groups: Saline control, Bleomycin control, and Bleomycin + MV treatment groups.

    • Administer MV intraperitoneally at various doses (e.g., 5, 10, and 15 mg/kg) daily, starting from day 1 or after the initial inflammatory phase (e.g., day 8) post-bleomycin administration, and continue for 28 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Endpoint Analysis (Day 28):

    • Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest the lungs. Inflate and fix the left lung for histological analysis (H&E and Masson's trichrome staining).

    • Homogenize the right lung for biochemical assays:

      • Measure hydroxyproline content as an index of collagen deposition.

      • Assess levels of oxidative stress markers (MDA) and antioxidant enzymes (SOD, CAT, GSH).

      • Perform Western blot analysis for proteins involved in the NLRP3 inflammasome pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Malvidin_Signaling_Pathways cluster_M3G_HCC Hepatocellular Carcinoma (M3G) cluster_MV_Fibrosis Pulmonary Fibrosis (MV) cluster_M3G_Inflammation Inflammation (M3G) M3G_HCC Malvidin-3-galactoside PI3K PI3K AKT AKT PTEN PTEN MAPK MAPK (JNK, p38) Proliferation Cell Proliferation (Cyclins ↓) Apoptosis_HCC Apoptosis (Caspase-3 ↑, Bax ↑) Metastasis Metastasis (MMP-2/9 ↓) MV_Fibrosis Malvidin ROS ROS NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 IL1b IL-1β Fibrosis Fibrosis M3G_Infl Malvidin-3-galactoside NFkB NF-κB ProInflammatory Pro-inflammatory Mediators (TNF-α, ICAM-1, etc.)

Experimental Workflows

Experimental_Workflow_HCC cluster_workflow Hepatocellular Carcinoma Xenograft Workflow start Start: Culture HepG2 Cells implant Subcutaneous Implantation in Nude Mice tumor_growth Monitor Tumor Growth randomize Randomize into Groups treatment Daily Treatment with M3G or Vehicle endpoint Endpoint: Euthanize and Excise Tumors analysis Tumor Analysis: Weight, Volume, Histology, Western Blot end End

Experimental_Workflow_Fibrosis cluster_workflow Bleomycin-Induced Pulmonary Fibrosis Workflow start Start: Acclimatize C57BL/6 Mice induction Induce Fibrosis with Intratracheal Bleomycin randomize Randomize into Groups treatment Daily Treatment with MV or Vehicle endpoint Endpoint (Day 28): Collect BALF and Lungs analysis Lung Analysis: Histology, Hydroxyproline, Biochemical Assays end End

Conclusion

The compiled data and protocols provide a comprehensive resource for researchers investigating the in vivo therapeutic potential of Malvidin-3-galactoside. The evidence strongly suggests that M3G and its aglycone, Malvidin, are promising candidates for further development in the fields of oncology, and inflammatory and fibrotic diseases. The detailed methodologies and pathway diagrams offered herein are intended to facilitate the design of robust preclinical studies to further validate these findings and explore new therapeutic avenues.

References

Application Notes and Protocols for Malvidin-3-galactoside in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside, a prominent anthocyanin found in blueberries, grapes, and other pigmented fruits, is emerging as a potent bioactive ingredient for cosmetic formulations.[1] Its strong antioxidant and anti-inflammatory properties suggest significant potential in anti-aging, photoprotective, and skin-soothing applications. This document provides a detailed overview of its mechanisms of action, efficacy data, and protocols for its application in cosmetic research and development.

Malvidin-3-galactoside's primary benefits for the skin stem from its ability to neutralize reactive oxygen species (ROS), modulate inflammatory pathways, and potentially influence extracellular matrix integrity.[1][2] These actions collectively combat the visible signs of aging and protect the skin from environmental aggressors.

Mechanism of Action

Malvidin-3-galactoside exerts its effects on the skin through several key signaling pathways:

  • Antioxidant Activity: As a potent antioxidant, Malvidin-3-galactoside directly scavenges free radicals, thereby mitigating oxidative stress, a primary contributor to skin aging.[1]

  • Anti-inflammatory Effects: It has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][4][5] By downregulating these pathways, it can reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are implicated in inflammatory skin conditions and accelerated aging.

  • Anti-aging Properties: By potentially inhibiting matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, and stimulating collagen synthesis, Malvidin-3-galactoside may help maintain the skin's structural integrity, reducing the appearance of fine lines and wrinkles.[1][6]

  • Photoprotective Effects: Anthocyanins, including Malvidin-3-galactoside, can absorb UV radiation, offering a degree of photoprotection and helping to prevent sun-induced skin damage.[2]

Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Malvidin-3-galactoside and related compounds. It is important to note that some data pertains to extracts or closely related molecules, as research on the pure compound in cosmetic applications is still emerging.

Table 1: Antioxidant Activity

AssayCompound/ExtractIC50 ValueSource
DPPH Radical ScavengingBlueberry Extract (rich in Malvidin-3-galactoside)0.168 mg/mL[7]
ABTS Radical ScavengingBlueberry Extract (rich in Malvidin-3-galactoside)0.065 mg/mL[7]

Table 2: Anti-inflammatory Activity (in Human Endothelial Cells)

Inflammatory MarkerCompoundConcentration% InhibitionSource
MCP-1Malvidin-3-galactoside1 µM18.2%[5]
ICAM-1Malvidin-3-galactoside1 µM54.9%[5]
VCAM-1Malvidin-3-galactoside1 µM19.9%[5]
MCP-1Malvidin-3-glucoside1 µM35.9%[5]
ICAM-1Malvidin-3-glucoside1 µM54.4%[5]
VCAM-1Malvidin-3-glucoside1 µM44.7%[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of Malvidin-3-galactoside in a cosmetic context.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

    • Prepare various concentrations of Malvidin-3-galactoside in a suitable solvent (e.g., methanol or ethanol).

    • In a 96-well plate, add 100 µL of the Malvidin-3-galactoside solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution (in the dark at room temperature for 12-16 hours).

    • Dilute the ABTS radical solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of Malvidin-3-galactoside.

    • In a 96-well plate, add 20 µL of the Malvidin-3-galactoside solution to 180 µL of the diluted ABTS radical solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay: Measurement of Cytokine Levels
  • Principle: This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of cultured human skin cells (keratinocytes or fibroblasts) after treatment with an inflammatory stimulus and Malvidin-3-galactoside.[8][9][10]

  • Protocol:

    • Culture human keratinocytes (e.g., HaCaT) or dermal fibroblasts in appropriate media.

    • Pre-treat the cells with various concentrations of Malvidin-3-galactoside for a specified time (e.g., 2 hours).

    • Induce an inflammatory response by adding an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) to the cell culture medium.

    • Incubate for a designated period (e.g., 24 hours) to allow for cytokine production.

    • Collect the cell culture supernatant.

    • Perform a sandwich ELISA for the target cytokines (TNF-α, IL-6) according to the manufacturer's instructions of a commercial ELISA kit.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.

    • Add the collected cell supernatants and standards to the wells.

    • Add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate.

    • Add a substrate to produce a colorimetric signal.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

    • Determine the percentage of inhibition of cytokine production by Malvidin-3-galactoside.

Anti-aging Activity Assays

a) Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay

  • Principle: This assay measures the ability of Malvidin-3-galactoside to inhibit the activity of MMP-1, a key enzyme in collagen degradation, using a fluorogenic substrate.

  • Protocol:

    • Use a commercially available MMP-1 inhibitor assay kit.

    • Activate pro-MMP-1 to its active form according to the kit's instructions.

    • In a 96-well plate, add the activated MMP-1 enzyme, a fluorogenic MMP-1 substrate, and various concentrations of Malvidin-3-galactoside.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Determine the percentage of MMP-1 inhibition and the IC50 value.

b) Collagen Synthesis Assay (Sircol Assay)

  • Principle: The Sircol Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens released into the cell culture medium of fibroblasts.[4][11][12][13][14]

  • Protocol:

    • Culture human dermal fibroblasts in appropriate media.

    • Treat the cells with various concentrations of Malvidin-3-galactoside for a specified period (e.g., 48-72 hours).

    • Collect the cell culture supernatant.

    • Follow the protocol of a commercial Sircol Collagen Assay kit.

    • Briefly, precipitate the collagen from the supernatant using the Sircol dye reagent.

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Dissolve the pellet in an alkali reagent.

    • Measure the absorbance of the solution at 555 nm.

    • Quantify the collagen concentration using a standard curve prepared with a collagen standard.

    • Express the results as a percentage increase in collagen synthesis compared to the untreated control.

Photoprotective Effect Assay
  • Principle: This assay assesses the ability of Malvidin-3-galactoside to protect human skin cells from UV-induced damage by measuring cell viability.

  • Protocol:

    • Seed human keratinocytes or fibroblasts in a UV-transparent 96-well plate.

    • Treat the cells with various concentrations of Malvidin-3-galactoside for a specified time.

    • Remove the culture medium and wash the cells with PBS.

    • Expose the cells to a controlled dose of UVA or UVB radiation.

    • Add fresh culture medium (with or without Malvidin-3-galactoside) and incubate for 24-48 hours.

    • Assess cell viability using a standard MTT or similar assay.

    • Calculate the percentage of cell viability relative to the non-irradiated control.

Formulation and Stability Considerations

Anthocyanins, including Malvidin-3-galactoside, are sensitive to pH, light, and temperature. For optimal stability and efficacy in cosmetic formulations, the following should be considered:

  • pH: Formulations should be maintained at an acidic pH (ideally below 6.0) to preserve the stability and color of the anthocyanin.

  • Light Protection: Opaque or UV-protective packaging is essential to prevent degradation from light exposure.

  • Temperature: Avoid high temperatures during formulation and storage.

  • Encapsulation: Technologies such as liposomes or nanoemulsions can be employed to enhance the stability and delivery of Malvidin-3-galactoside into the skin.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 UV Radiation / Oxidative Stress cluster_1 Malvidin-3-galactoside Action cluster_2 Signaling Pathways UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB M3G Malvidin-3-galactoside M3G->ROS Scavenges M3G->MAPK Inhibits M3G->NFkB Inhibits AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory MMPs MMPs (e.g., MMP-1) AP1->MMPs Inflammation Inflammation ProInflammatory->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: Malvidin-3-galactoside's mechanism against skin aging.

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Analysis Start Start: Prepare Malvidin-3-galactoside Solutions PreTreat Pre-treat cells with Malvidin-3-galactoside Start->PreTreat Cells Culture Human Skin Cells Cells->PreTreat Induce Induce Stress (e.g., UV, LPS) PreTreat->Induce Collect Collect Supernatant or Cell Lysate Induce->Collect Assay Perform Assay (ELISA, MMP, Collagen) Collect->Assay Data Data Analysis & Quantification Assay->Data End End: Determine Efficacy Data->End

References

Application Note: Quantitative Analysis of Malvidin-3-galactoside using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin-3-galactoside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers.[1] Beyond their role as natural colorants, anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of specific anthocyanins like Malvidin-3-galactoside in various matrices, including plant extracts and biological fluids, is crucial for research and development. This document provides a detailed protocol for the detection and quantification of Malvidin-3-galactoside using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol should be adapted to the specific matrix. Below are general guidelines for different sample types.

1.1. Plant Material (e.g., Berries, Grapes)

  • Extraction: Homogenize 1-5 g of the fresh or frozen sample. Extract the anthocyanins with a solvent such as methanol (B129727)/water/trifluoroacetic acid (70:30:1, v/v/v) or methanol with 0.1% HCl.[2] Vortex the mixture and allow it to stand for 60 minutes.[2] Subsequent sonication for 20 minutes can improve extraction efficiency.[2]

  • Purification: Centrifuge the extract to pellet solid debris. The supernatant can be filtered through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[2] For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

1.2. Biological Fluids (e.g., Plasma, Urine)

  • Plasma - Protein Precipitation: To 100 µL of plasma, add 50 µL of a 20% trifluoroacetic acid (TFA) aqueous solution. Vortex and then centrifuge at 12,000 x g for 15 minutes to precipitate proteins.[3] The resulting supernatant can be directly injected for analysis.[3]

  • Urine - Dilute-and-Shoot: Mix 100 µL of urine with 50 µL of 20% TFA aqueous solution. Centrifuge to remove any solid particles.[3] The supernatant is then ready for injection.[3] This simple method minimizes the degradation of unstable anthocyanins.[3]

2. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instruments and applications.

2.1. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column, such as a Synergi RP-Max (250 x 4.6 mm, 4 µm) or a Shim-pack XR-ODS (50 mm × 3.0 mm × 2.2 μm), is suitable for the separation of anthocyanins.[4][5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.5% to 1% formic acid.[4][5]

    • Mobile Phase B: Acetonitrile or Methanol.[4][5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), increasing to around 40% B over 35-40 minutes.[3][4] A representative gradient is shown in the table below.

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 50 °C.[4]

  • Injection Volume: 20-50 µL.[6]

2.2. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.

  • Ion Transitions: For Malvidin-3-galactoside, the precursor ion ([M]+) corresponds to its molecular weight. The primary product ion results from the loss of the galactose moiety (a neutral loss of 162 Da), yielding the malvidin (B83408) aglycone.

    • Precursor Ion (Q1): m/z 493

    • Product Ion (Q3): m/z 331[7]

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument to achieve maximum signal intensity for the transition.

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
30.08020
35.06535
37.06040
38.01090
40.01090
40.1955
45.0955

Table 2: MS/MS Parameters for Malvidin-3-galactoside Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Malvidin-3-galactoside493331150Optimize for instrument
Internal Standard (e.g., Daidzin)417255150Optimize for instrument

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.3 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery (%)85-110%

Visualization

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample (Plant Tissue or Biological Fluid) extraction Extraction / Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration autosampler Autosampler Injection filtration->autosampler lc_column C18 Column Separation autosampler->lc_column ms_detection Tandem MS Detection (MRM) lc_column->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the LC-MS/MS analysis of Malvidin-3-galactoside.

Malvidin-3-galactoside Fragmentation Pathway

fragmentation parent Malvidin-3-galactoside [M]+ m/z 493 fragment Malvidin Aglycone [M - 162]+ m/z 331 parent->fragment neutral_loss Neutral Loss of Galactose (162 Da)

Caption: MS/MS fragmentation of Malvidin-3-galactoside.

References

Application Notes and Protocols: Investigating the Neuroprotective Activity of Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside, an anthocyanin found in pigmented fruits and vegetables, is increasingly being recognized for its potential health benefits, including its neuroprotective properties. As a member of the flavonoid family, its antioxidant and anti-inflammatory activities are of significant interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These conditions are often characterized by oxidative stress and chronic inflammation, leading to progressive neuronal loss. Malvidin-3-galactoside's ability to modulate key signaling pathways involved in cellular stress responses makes it a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide a comprehensive overview of the current understanding of Malvidin-3-galactoside's neuroprotective activity, supported by quantitative data from relevant studies. Detailed protocols for key in vitro experiments are outlined to facilitate further research into its mechanisms of action.

Key Neuroprotective Mechanisms

The neuroprotective effects of Malvidin-3-galactoside are believed to be mediated through several interconnected mechanisms:

  • Antioxidant Activity: Malvidin-3-galactoside has been shown to directly scavenge reactive oxygen species (ROS) and modulate the activity of key antioxidant enzymes. This helps to mitigate oxidative stress, a primary contributor to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This leads to a reduction in the production of inflammatory mediators that can exacerbate neuronal injury.

  • Modulation of Cellular Signaling: Malvidin-3-galactoside can influence crucial signaling pathways involved in cell survival and stress response, including the Nrf2/HO-1 pathway, which plays a central role in the cellular antioxidant defense system.

Data Presentation

The following table summarizes the quantitative data on the antioxidant and anti-inflammatory activities of Malvidin-3-galactoside from in vitro studies. It is important to note that while these studies were conducted in endothelial cells, the observed mechanisms are highly relevant to neuroprotection, as oxidative stress and inflammation are common pathological features.

AssayCell LineTreatment ConcentrationsKey FindingsReference
Antioxidant Activity
Reactive Oxygen Species (ROS) InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)1 µM, 5 µM, 10 µMDecreased ROS production by 12%, 8%, and 9% respectively.[1]
Xanthine Oxidase-1 (XO-1) InhibitionHUVECs1 µM, 5 µM, 10 µMReduced relative XO-1 content to 0.95, 0.79, and 0.81 times that of the control, respectively.[1]
Superoxide Dismutase (SOD) ActivityHUVECs1 µM, 5 µM, 10 µMIncreased relative SOD content to 1.10, 1.12, and 1.15 times that of the control, respectively.[1]
Heme Oxygenase-1 (HO-1) ActivityHUVECs1 µM, 5 µM, 10 µMIncreased relative HO-1 content to 1.12, 1.25, and 1.20 times that of the control, respectively.[1]
Anti-inflammatory Activity
Monocyte Chemoattractant Protein-1 (MCP-1) InhibitionHUVECs (TNF-α stimulated)1 µMInhibited 18.2% of increased MCP-1 production.[2]
Intercellular Adhesion Molecule-1 (ICAM-1) InhibitionHUVECs (TNF-α stimulated)1 µMInhibited 54.9% of increased ICAM-1 production.[2]
Vascular Cell Adhesion Molecule-1 (VCAM-1) InhibitionHUVECs (TNF-α stimulated)1 µMInhibited 19.9% of increased VCAM-1 production.[2]
IκBα Degradation InhibitionHUVECs (TNF-α stimulated)50 µMShowed a 43.2% inhibition rate of IκBα degradation.[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the neuroprotective effects of Malvidin-3-galactoside. These protocols are based on established methodologies and can be adapted for use with relevant neuronal cell lines such as SH-SY5Y or PC12.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress

Objective: To determine the ability of Malvidin-3-galactoside to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Malvidin-3-galactoside (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of Malvidin-3-galactoside (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA to the wells and incubate for another 24 hours. Include a control group with no stressor.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group and plot against the concentration of Malvidin-3-galactoside.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of Malvidin-3-galactoside on intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Malvidin-3-galactoside

  • H₂O₂ or other ROS inducer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye

  • Phosphate-buffered saline (PBS)

  • Black 96-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with Malvidin-3-galactoside and an oxidative stressor as described in Protocol 1.

  • DCFH-DA Staining:

    • After the treatment period, remove the medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess dye.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the stressed control group.

Protocol 3: Western Blot Analysis of Nrf2/HO-1 and NF-κB Signaling Pathways

Objective: To investigate the effect of Malvidin-3-galactoside on the expression of key proteins in the Nrf2/HO-1 and NF-κB signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (Nrf2, HO-1, NF-κB p65, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the neuroprotective effects of Malvidin-3-galactoside.

G cluster_stress Oxidative Stress cluster_m3g Malvidin-3-galactoside cluster_nrf2 Nrf2/HO-1 Pathway cluster_antioxidant Antioxidant Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 Activates M3G M3G M3G->ROS Inhibits M3G->Nrf2 Promotes HO1 HO1 Nrf2->HO1 Upregulates HO1->ROS Reduces Cellular Protection Cellular Protection HO1->Cellular Protection

Caption: Nrf2/HO-1 Signaling Pathway Activation.

G cluster_stimulus Inflammatory Stimulus cluster_m3g Malvidin-3-galactoside cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK Activates M3G M3G IkB IkB M3G->IkB Prevents Degradation IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NFkB->Pro-inflammatory Genes Upregulates

Caption: NF-κB Signaling Pathway Inhibition.

G Start Start: Neuronal Cell Culture Treatment Treatment: 1. Malvidin-3-galactoside 2. Neurotoxic Insult Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT) Assays->Viability ROS ROS Levels (DCFH-DA) Assays->ROS WesternBlot Protein Expression (Western Blot) Assays->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis ROS->Analysis WesternBlot->Analysis

Caption: Experimental Workflow.

References

Troubleshooting & Optimization

Malvidin-3-Galactoside Chloride: A Technical Guide to pH Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information on the stability of Malvidin-3-galactoside chloride at different pH values, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability and color of this compound solutions?

This compound, like other anthocyanins, is highly sensitive to changes in pH. Its stability and color are most pronounced in acidic environments. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations, leading to a loss of color and degradation.

In highly acidic solutions (pH < 3), this compound exists predominantly in its most stable form, the red flavylium (B80283) cation. As the pH rises, it converts to the colorless carbinol (or hemiacetal) form and then to the blue quinonoidal base at near-neutral to slightly alkaline pH. Further increases in pH can lead to the formation of the colorless chalcone (B49325), which is prone to irreversible degradation.

Q2: I am observing a rapid loss of color in my this compound solution at neutral pH. Is this expected?

Yes, this is an expected phenomenon. The flavylium cation, responsible for the vibrant red or purple color, is only stable in acidic conditions. Around neutral pH (approximately pH 7), the concentration of the colored flavylium cation is very low. The equilibrium shifts towards the colorless carbinol and chalcone forms, leading to the apparent "disappearance" of color. This does not necessarily mean the compound has completely degraded instantaneously, but it has transformed into a colorless species which is less stable over time.

Q3: Can I use this compound as a colorant in a neutral or alkaline formulation?

Due to its inherent instability and color changes with pH, using this compound as a colorant in neutral or alkaline formulations is challenging. The color will likely fade or change to a less desirable shade. For such applications, strategies to stabilize the anthocyanin, such as co-pigmentation or encapsulation, may be necessary.

Q4: How should I store my this compound stock solutions to ensure maximum stability?

For maximum stability, stock solutions of this compound should be prepared in an acidic solvent (e.g., methanol (B129727) or ethanol (B145695) with a small amount of acid like HCl or formic acid) and stored at low temperatures (<-15°C) in the dark.[1] Aqueous solutions, especially at or above neutral pH, are not recommended for long-term storage as they will degrade.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid color fading of the solution The pH of the solution is too high (near neutral or alkaline).Acidify the solution to a pH below 3 to stabilize the colored flavylium cation.
Inconsistent results in stability assays Fluctuation in pH during the experiment. Temperature or light variations.Use a reliable buffer system to maintain a constant pH. Conduct experiments under controlled temperature and light conditions.
Precipitation observed in the solution Low solubility at a specific pH or interaction with other components in the medium.Ensure the concentration is within the solubility limit at the given pH. Check for potential interactions with other solutes.

Quantitative Data on pH Stability

While specific quantitative data for this compound is limited in publicly available literature, the stability profile is very similar to the closely related compound, Malvidin-3-glucoside chloride. The following table summarizes the effect of pH on the absorbance and color of Malvidin-3-glucoside chloride, which can be used as a reliable proxy.

Table 1: Effect of pH on the Stability and Color of Malvidin-3-glucoside Chloride

pHPredominant SpeciesObserved ColorRelative Absorbance at λmax (~520 nm)Stability
1.0 - 2.5 Flavylium CationIntense Red/PurpleHighMost Stable
3.6 Carbinol (Hemiacetal)Nearly ColorlessSignificantly DecreasedUnstable
4.0 - 6.0 Carbinol/ChalconeColorlessVery LowProne to Degradation
7.0 - 8.0 Quinonoidal Base/ChalconeBluish/ColorlessLowUnstable
> 9.0 Anionic Quinonoidal Base/ChalconeBlueModerate but shiftsProne to Degradation

Data compiled from studies on Malvidin-3-glucoside which is expected to have a very similar pH-dependent behavior.[2]

Experimental Protocols

Protocol for Assessing pH Stability of this compound

This protocol outlines a general method to evaluate the stability of this compound at various pH values using UV-Vis spectrophotometry.

1. Materials:

  • This compound
  • Series of buffers (e.g., citrate-phosphate or universal buffers) covering a pH range from 2 to 10.
  • Acidified methanol (0.1% HCl) for stock solution preparation.
  • UV-Vis Spectrophotometer and cuvettes.

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound and dissolve it in acidified methanol to prepare a concentrated stock solution.

3. Sample Preparation:

  • For each pH value to be tested, add a small, precise volume of the stock solution to a known volume of the respective buffer to achieve the desired final concentration.
  • Prepare a blank for each buffer solution.

4. Measurement:

  • Immediately after preparation, measure the initial absorbance spectrum of each sample from 380 to 700 nm.
  • Incubate the samples under controlled temperature and light conditions.
  • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), record the absorbance spectrum of each sample.

5. Data Analysis:

  • Monitor the change in absorbance at the maximum wavelength (λmax) of the flavylium cation (around 520 nm) over time for each pH.
  • Calculate the percentage of degradation or the half-life (t1/2) at each pH to quantify stability.

Visualizations

Experimental Workflow for pH Stability Testing

experimental_workflow Experimental Workflow for pH Stability Assessment prep_stock Prepare Acidified Stock Solution of this compound prep_samples Prepare Test Samples (Add stock to each buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 2 to 10) prep_buffers->prep_samples initial_scan Initial UV-Vis Scan (t=0) prep_samples->initial_scan incubation Incubate Samples (Controlled Temp & Light) initial_scan->incubation timed_scans Perform UV-Vis Scans at Timed Intervals incubation->timed_scans data_analysis Analyze Data (Absorbance vs. Time, Half-life) timed_scans->data_analysis

Caption: Workflow for assessing the pH stability of this compound.

Degradation Pathway of Malvidin-3-galactoside at Different pH Values

degradation_pathway pH-Dependent Transformations of Malvidin-3-galactoside cluster_acidic Acidic (pH < 3) cluster_neutral Near Neutral (pH 4-6) cluster_alkaline Alkaline (pH > 7) flavylium Flavylium Cation (Red/Purple) carbinol Carbinol Base (Colorless) flavylium->carbinol + H2O (pH increases) quinonoidal Quinonoidal Base (Blue/Violet) flavylium->quinonoidal - H+ (pH increases) carbinol->flavylium - H2O (pH decreases) chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Ring Opening quinonoidal->flavylium + H+ (pH decreases) chalcone->carbinol Ring Closure degradation Degradation Products chalcone->degradation Irreversible Degradation

Caption: Chemical transformations of Malvidin-3-galactoside across different pH ranges.

References

Technical Support Center: Temperature Stability of Malvidin-3-galactoside Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the temperature stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My Malvidin-3-galactoside solution is losing its color during a heating step. What is happening?

A1: The loss of color in your Malvidin-3-galactoside solution upon heating is likely due to thermal degradation. Anthocyanins, the class of compounds to which Malvidin-3-galactoside belongs, are susceptible to structural changes and breakdown at elevated temperatures. This degradation process typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin. The degradation process involves the opening of the pyrylium (B1242799) ring in the anthocyanin structure, leading to the formation of colorless compounds like chalcone (B49325) glycosides, and further breakdown into phenolic acids and phloroglucinaldehyde.[1]

Q2: What are the primary factors that influence the temperature stability of Malvidin-3-galactoside?

A2: Several factors can impact the stability of your Malvidin-3-galactoside solution during heating:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, their stability significantly decreases.[2]

  • Temperature: Higher temperatures accelerate the degradation rate.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher temperatures.

  • Light: Exposure to light, particularly UV light, can also contribute to the degradation of anthocyanins.

  • Presence of other compounds: Co-pigments (like other flavonoids or phenolic compounds), metal ions, and sugars can either enhance or reduce stability depending on the specific interactions.[4]

Q3: How can I minimize the degradation of my Malvidin-3-galactoside solution during my experiment?

A3: To enhance the stability of your solution, consider the following:

  • Maintain a low pH: If your experimental conditions allow, keeping the pH of the solution below 3 will significantly improve stability.

  • Use the lowest effective temperature: Avoid excessive heating and use the minimum temperature required for your protocol.

  • Work in an inert atmosphere: If possible, deoxygenate your solvents and perform experiments under an inert gas like nitrogen or argon to minimize oxidation.

  • Protect from light: Use amber-colored vials or cover your experimental setup with aluminum foil to prevent photodegradation.

  • Consider co-pigmentation: The addition of certain colorless organic molecules (co-pigments) can sometimes stabilize the anthocyanin structure.

Q4: What are the expected degradation products of Malvidin-3-galactoside at elevated temperatures?

A4: The thermal degradation of malvidin (B83408) glycosides typically results in the formation of syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) (phloroglucinaldehyde).[5][6] The initial step involves the opening of the C-ring to form a chalcone, which is then further broken down.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid and complete loss of color upon gentle heating. 1. The pH of the solution is too high (neutral or alkaline).2. The solution was exposed to direct, intense light.3. Presence of strong oxidizing agents in the solution.1. Verify and adjust the pH of the solution to be acidic (ideally pH < 3).2. Repeat the experiment in a light-protected environment (e.g., amber vials, foil wrap).3. Check for and remove any potential oxidizing contaminants from your reagents.
Inconsistent degradation rates between experimental replicates. 1. Inconsistent temperature control between samples.2. Variations in the initial pH of the solutions.3. Different levels of oxygen exposure in each replicate.1. Ensure precise and uniform temperature control for all samples (e.g., use a calibrated water bath or heating block).2. Prepare a single stock solution with a verified pH and aliquot it for each replicate.3. Standardize the headspace volume in your vials and consider purging with an inert gas.
Unexpected peaks appearing in HPLC analysis after heating. 1. These are likely degradation products.2. The initial Malvidin-3-galactoside sample may have contained impurities.1. Identify the degradation products by comparing retention times with known standards (e.g., syringic acid) or by using mass spectrometry (MS) detection.2. Analyze an unheated sample of your Malvidin-3-galactoside to check for initial purity.
Slower than expected degradation at a given temperature. 1. The presence of stabilizing co-pigments in the solution.2. The actual temperature is lower than the setpoint of the heating device.1. Analyze the composition of your solution for potential co-pigments.2. Calibrate your heating apparatus to ensure temperature accuracy.

Quantitative Data on Thermal Degradation

While specific kinetic data for Malvidin-3-galactoside is limited in the literature, data for the closely related compound, Malvidin-3-glucoside, provides a valuable reference. The degradation of anthocyanins typically follows first-order kinetics.

Note: The following data is for Malvidin-3-glucoside and should be used as an approximation for Malvidin-3-galactoside. The difference in the sugar moiety (glucose vs. galactose) is not expected to dramatically alter the thermal stability of the chromophore.

Temperature (°C)pHHalf-life (t½) (minutes)Rate Constant (k) (min⁻¹)
803.0~45.7~0.015
983.5Not specifiedNot specified
108Not specifiedNot specifiedNot specified

The degradation rate of delphinidin-3-rutinoside is higher than that of malvidin-3-glucoside.[7]

Experimental Protocol: Assessing Temperature Stability of Malvidin-3-galactoside

This protocol outlines a general method for determining the thermal degradation kinetics of Malvidin-3-galactoside using HPLC.

1. Materials and Reagents:

  • Malvidin-3-galactoside standard

  • Buffer solutions at desired pH values (e.g., citrate (B86180) buffer for pH 3)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other suitable acid for mobile phase)

  • Amber glass vials with caps

  • Calibrated water bath or heating block

  • HPLC system with a DAD or UV-Vis detector

2. Preparation of Solutions:

  • Prepare a stock solution of Malvidin-3-galactoside in the desired pH buffer. The concentration should be such that it gives a clear and quantifiable peak on the HPLC.

  • Filter the stock solution through a 0.45 µm syringe filter.

3. Heating Experiment:

  • Aliquot the stock solution into several amber glass vials, ensuring a consistent volume in each.

  • Place the vials in a pre-heated water bath or heating block set to the desired temperature (e.g., 60°C, 80°C, 100°C).

  • At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from the heat and immediately place it in an ice bath to quench the degradation reaction.

4. HPLC Analysis:

  • Set up the HPLC method. A C18 column is typically used for anthocyanin analysis.

  • The mobile phase is often a gradient of acidified water and acetonitrile. A typical gradient might be: 5-30% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

  • Set the detector to monitor at the wavelength of maximum absorbance for Malvidin-3-galactoside (around 520-530 nm).

  • Inject the cooled samples from each time point and record the peak area of the Malvidin-3-galactoside peak.

5. Data Analysis:

  • Plot the natural logarithm of the ratio of the peak area at time 't' to the initial peak area (ln(Aₜ/A₀)) versus time.

  • If the degradation follows first-order kinetics, the plot will be a straight line.

  • The negative slope of this line is the degradation rate constant (k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Stability Analysis cluster_prep 1. Sample Preparation cluster_heating 2. Heating Experiment cluster_analysis 3. Analysis cluster_data 4. Data Processing prep1 Prepare Stock Solution (Malvidin-3-galactoside in buffer) prep2 Filter Solution (0.45 µm filter) prep1->prep2 heat1 Aliquot into Vials prep2->heat1 heat2 Incubate at Constant Temperature heat1->heat2 heat3 Sample at Time Intervals heat2->heat3 heat4 Quench Reaction (Ice Bath) heat3->heat4 analysis1 HPLC Analysis heat4->analysis1 analysis2 Quantify Peak Area analysis1->analysis2 data1 Plot ln(Aₜ/A₀) vs. Time analysis2->data1 data2 Determine Rate Constant (k) and Half-life (t½) data1->data2

Caption: Workflow for assessing the temperature stability of Malvidin-3-galactoside.

Degradation_Pathway Thermal Degradation Pathway of Malvidin-3-galactoside Mv3gal Malvidin-3-galactoside (Flavylium Cation - Colored) Chalcone Chalcone Glycoside (Colorless) Mv3gal->Chalcone Heat (Ring Opening) Aglycone Malvidin Aglycone (Unstable) Mv3gal->Aglycone Hydrolysis SyringicAcid Syringic Acid Chalcone->SyringicAcid Fission Phloroglucinaldehyde 2,4,6-Trihydroxy- benzaldehyde Chalcone->Phloroglucinaldehyde Fission Aglycone->SyringicAcid Degradation Aglycone->Phloroglucinaldehyde Degradation

Caption: Simplified thermal degradation pathway of Malvidin-3-galactoside.

References

Technical Support Center: Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: The degradation of this compound is expected to be very similar to that of Malvidin-3-glucoside due to their structural similarities. The primary degradation pathway involves the cleavage of the C-ring of the anthocyanin structure. This process typically yields syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460).[1] Other degradation products that may be observed under specific conditions, such as thermal or microwave treatment, include coumarin (B35378) glucosides and 2,6-dimethoxyphenol.[1]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, they are converted to colorless or less stable forms, leading to degradation.

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][3] This degradation generally follows first-order kinetics.[3][4][5]

  • Light: Exposure to light, particularly UV light, can promote the degradation of anthocyanins. It is recommended to store solutions in the dark.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.

Q3: How does the sugar moiety (galactose vs. glucose) affect the stability of malvidin (B83408)?

A3: While specific comparative studies on the degradation rates of Malvidin-3-galactoside versus Malvidin-3-glucoside are limited, studies on other anthocyanins suggest that the type of sugar can have a minor influence on stability. However, the overall degradation pathways and the significant impact of pH and temperature are largely conserved. For practical purposes, data from Malvidin-3-glucoside serves as a reliable proxy for predicting the stability of Malvidin-3-galactoside.

Troubleshooting Guides

Guide 1: Inconsistent Quantitative Results in HPLC Analysis
Question/Issue Possible Cause Troubleshooting Steps
Why am I seeing significant variations in peak area for the same sample injected multiple times? 1. Sample Degradation in Autosampler: this compound may be degrading in the autosampler vial, especially if the vials are not temperature-controlled or are exposed to light for an extended period. 2. Inconsistent Injection Volume: The autosampler may not be drawing and injecting a consistent volume. 3. System Leak: A leak in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to variable peak areas.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Prepare fresh samples and limit their time in the autosampler. Use amber vials to protect from light. 2. Check the autosampler for air bubbles in the syringe and sample loop. Ensure the syringe is properly calibrated and functioning correctly. 3. Perform a system pressure test. Check all fittings for signs of leaks (e.g., salt deposits from buffered mobile phases). Tighten or replace fittings as necessary.[6]
My calibration curve for this compound is not linear. 1. Concentration-Dependent Degradation: At higher concentrations, anthocyanins can undergo self-association, which may affect their stability and chromatographic behavior. 2. Detector Saturation: The detector response may be saturated at higher concentrations of the analyte.1. Prepare fresh calibration standards immediately before analysis. If possible, analyze the standards in ascending order of concentration. 2. Check the absorbance values of the highest concentration standard. If they are outside the linear range of the detector (typically >1.5-2.0 AU), dilute the standard and adjust the calibration curve accordingly.
Guide 2: Identification of Unknown Peaks in Chromatograms
Question/Issue Possible Cause Troubleshooting Steps
I am observing extra peaks in my chromatogram after incubating my this compound sample at a higher temperature. How can I identify them? These are likely degradation products. The primary degradation products are expected to be syringic acid and 2,4,6-trihydroxybenzaldehyde.1. Run Standards: If available, inject standards of the suspected degradation products (syringic acid, etc.) to compare retention times. 2. LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain mass spectra and fragmentation patterns of the unknown peaks. The mass-to-charge ratio (m/z) of the parent ion and its fragments can help in structural elucidation. For example, the malvidin aglycone will have a characteristic fragmentation pattern.[7][8] 3. Literature Comparison: Compare the obtained mass spectra with published fragmentation data for malvidin degradation products.
There are broad or tailing peaks in my chromatogram. 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like anthocyanins.1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the anthocyanin in its protonated form, which generally gives better peak shapes. 3. Optimize the mobile phase pH. For anthocyanins, a pH between 2 and 3 is usually optimal.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following tables summarize data for the closely related compound, Malvidin-3-glucoside, which is expected to have very similar degradation kinetics.

Table 1: Thermal Degradation Kinetics of Malvidin-3-glucoside at pH 3.5

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
700.0025277.2
800.0058119.5
900.012157.3
1000.024528.3

Data extrapolated and calculated based on first-order degradation kinetics. The degradation of anthocyanins is accelerated with increasing temperature.[3][5]

Table 2: Effect of pH on the Stability of Malvidin-3-glucoside at Room Temperature

pHStabilityVisual Color
1.0 - 3.0HighRed/Purple
3.0 - 5.0ModerateColorless/Fading
5.0 - 7.0LowUnstable, bluish
> 7.0Very LowRapid degradation

Anthocyanins like Malvidin-3-glucoside are most stable in highly acidic environments.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and its Degradation Products

This protocol provides a general method for the separation and quantification of this compound and its primary degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

    • Ultrapure water.

    • This compound standard.

    • Syringic acid and 2,4,6-trihydroxybenzaldehyde standards (optional).

  • Mobile Phase Preparation:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • DAD Wavelength: 520 nm for this compound and 280 nm for the degradation products.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 75 25
      25 50 50
      30 95 5

      | 35 | 95 | 5 |

  • Procedure:

    • Prepare stock solutions of this compound and other standards in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl).

    • Prepare working solutions and samples by diluting with the initial mobile phase composition.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the standards and samples and record the chromatograms.

    • Quantify the compounds by creating a calibration curve from the standards.

Protocol 2: Sample Preparation for Forced Degradation Studies

This protocol describes how to prepare samples to study the effects of pH and temperature on the stability of this compound.

  • Materials:

    • This compound.

    • pH buffers (e.g., citrate-phosphate buffers for pH 3, 5, and 7).

    • Water bath or incubator.

    • Amber vials.

  • Procedure:

    • Prepare a stock solution of this compound in a slightly acidic solvent (e.g., water with 0.1% formic acid).

    • For each pH condition, dilute the stock solution with the corresponding pH buffer to a final concentration suitable for HPLC analysis.

    • For thermal degradation studies, place the vials in a water bath or incubator set to the desired temperatures (e.g., 50, 70, 90 °C).

    • At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial.

    • Immediately cool the aliquot on ice to stop further degradation.

    • If necessary, acidify the aliquot with a small amount of concentrated acid (e.g., HCl or formic acid) to stabilize the remaining anthocyanin for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter and inject it into the HPLC system.

Visualizations

Degradation_Pathway M3GC Malvidin-3-galactoside (Flavylium Cation, Red) pH < 3 Hemiketal Hemiketal (Colorless) M3GC->Hemiketal + H2O (pH increase) Chalcone Chalcone (Colorless/Yellowish) Hemiketal->Chalcone Ring Opening Degradation Degradation Products Chalcone->Degradation Cleavage Syringic_Acid Syringic Acid Degradation->Syringic_Acid THBA 2,4,6-Trihydroxy- benzaldehyde Degradation->THBA

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Malvidin-3-galactoside Chloride Sample Stress Apply Stress Condition (e.g., Heat, pH) Start->Stress Sampling Collect Aliquots at Time Intervals Stress->Sampling Stabilize Stabilize Sample (Cool & Acidify) Sampling->Stabilize Filter Filter (0.45 µm) Stabilize->Filter HPLC HPLC-DAD Analysis (Quantification) Filter->HPLC LCMS LC-MS/MS Analysis (Identification) Filter->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Identify Identify Degradation Products LCMS->Identify

Caption: Workflow for studying Malvidin-3-galactoside degradation.

References

Technical Support Center: Malvidin-3-galactoside Chloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Malvidin-3-galactoside chloride in Dimethyl Sulfoxide (DMSO) and ethanol (B145695) for researchers, scientists, and drug development professionals.

Solubility Data

CompoundSolventReported Solubility (approx.)Source
Malvidin chlorideEthanol~16 mg/mL[1]
Malvidin chlorideDMSO~16 mg/mL[1]

Disclaimer: The data presented above is for Malvidin chloride, not this compound. Experimental determination of solubility for this compound is strongly recommended for accurate results.

Experimental Protocols

Given the absence of precise solubility data, the following protocol outlines a method for determining the solubility of this compound in your laboratory.

Protocol: Determination of Solubility
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Absolute Ethanol

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Microcentrifuge

    • Calibrated analytical balance

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of known concentrations of this compound in the chosen solvent (DMSO or ethanol). Start with a low concentration (e.g., 1 mg/mL) and gradually increase it in subsequent samples.

    • For each sample, accurately weigh the this compound and add the corresponding volume of solvent.

    • Vortex the mixture vigorously for 2 minutes.

    • Place the sample on a magnetic stirrer and stir for at least one hour at a constant temperature (e.g., room temperature, 25°C).

    • After stirring, visually inspect the solution for any undissolved particles.

    • To confirm dissolution, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully inspect the bottom of the tube for a pellet. The absence of a pellet indicates complete dissolution at that concentration.

    • The highest concentration that results in a clear solution with no pellet is the approximate solubility.

    • For more precise quantification, the supernatant can be analyzed by spectrophotometry or HPLC to determine the exact concentration of the dissolved compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the dissolution of this compound.

Q1: My this compound is not dissolving completely in ethanol, even at a concentration below the estimated solubility. What should I do?

A1:

  • Increase Sonication/Vortexing Time: Ensure the compound is thoroughly wetted and dispersed. Sonication in a water bath for 5-10 minutes can be effective.

  • Gentle Warming: Gently warm the solution to 30-40°C. Be cautious, as excessive heat can degrade anthocyanins.

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous ethanol. Water content can affect solubility.

  • Acidification: Anthocyanin solubility can be improved in slightly acidic conditions.[2] Consider adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the ethanol.

Q2: I've prepared a stock solution in DMSO, but it appears to have precipitated after a few freeze-thaw cycles. How can I prevent this?

A2:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.

  • Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

  • Re-dissolving: Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly to ensure any precipitate has redissolved.

Q3: Can I prepare a concentrated stock solution in DMSO and then dilute it into an aqueous buffer for my cell-based assay?

A3: Yes, this is a common practice. However, be aware of the following:

  • DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.

  • Precipitation upon Dilution: Anthocyanins can precipitate when a concentrated organic stock is diluted into an aqueous buffer. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while vortexing.

  • Aqueous Stability: Anthocyanins are generally less stable in aqueous solutions, especially at neutral or alkaline pH. Prepare fresh dilutions for each experiment and do not store aqueous solutions for extended periods.

Q4: What is the recommended storage condition for solid this compound?

A4: Solid this compound should be stored at -20°C in a dry and dark environment.[3][4][5]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting cluster_troubleshooting Troubleshooting start Start: Weigh this compound add_solvent Add DMSO or Ethanol start->add_solvent vortex_sonicate Vortex / Sonicate add_solvent->vortex_sonicate observe Visually Inspect for Dissolution vortex_sonicate->observe gentle_heat Apply Gentle Heat (30-40°C) observe->gentle_heat No complete Complete Dissolution: Solution Ready for Use observe->complete Yes gentle_heat->observe check_solvent Check Solvent Purity gentle_heat->check_solvent acidify Acidify Ethanol (e.g., 0.1% Formic Acid) gentle_heat->acidify For Ethanol Only check_solvent->add_solvent acidify->add_solvent

References

preventing Malvidin-3-galactoside degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Malvidin-3-galactoside during storage.

Frequently Asked Questions (FAQs)

Q1: What is Malvidin-3-galactoside and why is its stability a concern?

Malvidin-3-galactoside is an anthocyanin, a natural pigment responsible for many of the red, purple, and blue colors in plants. It is of significant interest to researchers for its potential health benefits, including antioxidant and anti-inflammatory properties. However, anthocyanins are inherently unstable and can degrade under various environmental conditions, leading to a loss of color and biological activity. This instability poses a challenge for its storage and use in experimental and developmental applications.

Q2: What are the primary factors that cause the degradation of Malvidin-3-galactoside?

The stability of Malvidin-3-galactoside is influenced by several factors, including:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, they become highly unstable and can rapidly degrade.

  • Temperature: Elevated temperatures significantly accelerate the degradation of Malvidin-3-galactoside.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes such as polyphenol oxidases and peroxidases can contribute to the degradation of anthocyanins.

  • Presence of other substances: Ascorbic acid, sulfites, and metal ions can also negatively impact the stability of Malvidin-3-galactoside.

Q3: What are the ideal storage conditions to minimize Malvidin-3-galactoside degradation?

To maximize the shelf-life of Malvidin-3-galactoside, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • pH: If in solution, maintain a low pH (ideally below 3.0) using an appropriate buffer system.

Q4: How can I monitor the degradation of Malvidin-3-galactoside in my samples?

The most common and reliable method for monitoring the degradation of Malvidin-3-galactoside is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD). This technique allows for the separation and quantification of the intact compound from its degradation products. A simpler, though less specific, method is UV-Vis spectrophotometry to measure changes in absorbance at the λmax of the compound (around 520-530 nm in acidic conditions).

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of color in solution High pH of the solvent.Adjust the pH of the solution to < 3.0 using a suitable acid (e.g., formic acid, citric acid).
Exposure to light.Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible.
Elevated storage temperature.Store solutions at 4°C for short-term use and -20°C or -80°C for long-term storage.
Inconsistent results in bioassays Degradation of Malvidin-3-galactoside stock solutions.Prepare fresh stock solutions before each experiment. Monitor the purity of the stock solution regularly by HPLC.
Incompatibility with assay buffer.Ensure the pH of the final assay medium is compatible with the stability of Malvidin-3-galactoside. If not, consider a different assay or a vehicle that protects the compound.
Precipitate formation in stored samples Polymerization of degradation products.This is often a sign of advanced degradation. Discard the sample and prepare a fresh one. Ensure optimal storage conditions are maintained to prevent this.
Low solubility at storage temperature.Ensure the compound is fully dissolved at a suitable concentration before freezing. Consider using a co-solvent if solubility is an issue, ensuring it does not accelerate degradation.

Quantitative Data on Stability

While specific quantitative degradation data for Malvidin-3-galactoside is limited in publicly available literature, extensive research has been conducted on the closely related compound, Malvidin-3-glucoside. The structural difference is minor (a galactose sugar moiety instead of a glucose), and the stability data for Malvidin-3-glucoside can be considered a very close approximation for Malvidin-3-galactoside.

Table 1: Thermal Degradation Kinetics of Malvidin-3-glucoside at Different Temperatures

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
700.0019364.8
800.0048144.4
900.011560.3
1000.027824.9

Data is for Malvidin-3-glucoside in a pH 3.5 buffer and can be used as a reliable estimate for Malvidin-3-galactoside.

Table 2: Effect of pH on the Degradation of Malvidin-3-glucoside

pHRelative Stability
1.0 - 2.5Very Stable
3.5Moderately Stable
4.5Unstable
> 6.0Very Unstable

Qualitative stability assessment based on multiple sources. Anthocyanins, including Malvidin-3-glucoside, show a significant decrease in stability as the pH increases.

Experimental Protocols

Protocol 1: HPLC Analysis of Malvidin-3-galactoside

This protocol outlines a general method for the analysis of Malvidin-3-galactoside using reverse-phase HPLC.[1][2][3][4][5]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and DAD or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 5% formic acid in HPLC-grade water.

  • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Malvidin-3-galactoside standard.

  • 0.45 µm syringe filters.

2. Sample Preparation:

  • Dissolve the Malvidin-3-galactoside sample in Mobile Phase A to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 520 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

4. Data Analysis:

  • Identify the Malvidin-3-galactoside peak by comparing the retention time with that of the standard.

  • Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from the standard.

Protocol 2: Accelerated Stability Testing

This protocol provides a framework for conducting an accelerated stability study on Malvidin-3-galactoside.[6][7][8]

1. Objective:

  • To determine the degradation kinetics of Malvidin-3-galactoside under elevated temperature and humidity conditions to predict its shelf-life at recommended storage conditions.

2. Materials:

  • Malvidin-3-galactoside (solid or in a specific formulation).

  • Stability chambers capable of maintaining constant temperature and humidity.

  • Appropriate sample containers (e.g., amber glass vials).

  • HPLC system for analysis.

3. Experimental Design:

  • Storage Conditions:

    • 40°C / 75% RH (Relative Humidity)

    • 50°C / 75% RH

    • 60°C / 75% RH

    • Control: 4°C (recommended storage)

  • Time Points: 0, 1, 2, 4, and 8 weeks.

  • Sample Preparation: Aliquot the Malvidin-3-galactoside into the sample containers for each time point and condition.

4. Procedure:

  • Place the samples in the stability chambers set to the specified conditions.

  • At each time point, remove one set of samples from each condition.

  • Analyze the samples immediately using the HPLC method described in Protocol 1 to determine the remaining concentration of Malvidin-3-galactoside.

5. Data Analysis:

  • For each temperature, plot the natural logarithm of the concentration of Malvidin-3-galactoside versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).

  • Extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C or -20°C) to predict the shelf-life.

Visualizations

degradation_pathway M3G Malvidin-3-galactoside (Flavylium Cation, Red) Carbinol Carbinol Pseudobase (Colorless) M3G->Carbinol + H2O (Hydration, pH dependent) Carbinol->M3G - H2O Chalcone Chalcone (Pale Yellow) Carbinol->Chalcone Ring Opening Degradation Degradation Products (e.g., Syringic Acid, Phloroglucinaldehyde) Chalcone->Degradation Oxidation / Hydrolysis

Caption: Degradation pathway of Malvidin-3-galactoside.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Malvidin-3-galactoside Sample dissolve Dissolve in Acidified Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detect at 520 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing Malvidin-3-galactoside Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Malvidin-3-galactoside (M3G) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing M3G concentrations and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Malvidin-3-galactoside and what are its common applications in cell culture?

A1: Malvidin-3-galactoside (M3G) is a prominent anthocyanin found in berries, particularly blueberries.[1] In cell culture, it is widely investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as modulate various signaling pathways.[2][5]

Q2: What is a typical starting concentration range for M3G in cell culture experiments?

A2: Based on published studies, a common starting concentration range for M3G is between 10 µM and 400 µM.[6] For initial screening, concentrations of 50, 100, and 200 µg/mL have also been used, with notable cytotoxic effects against certain cancer cell lines at higher concentrations and longer incubation times.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of Malvidin-3-galactoside?

A3: Malvidin-3-galactoside chloride is typically dissolved in a solvent like DMSO or an acidic buffer to create a high-concentration stock solution. For example, a stock solution can be prepared in 0.1 M HCl.[7] It is recommended to check the solubility information provided by the supplier. The stock solution should be stored at -20°C or -80°C and protected from light to maintain its stability.

Q4: What are the known signaling pathways affected by Malvidin-3-galactoside?

A4: M3G has been shown to modulate several key signaling pathways, including:

  • Notch Signaling Pathway: M3G can inhibit the over-activation of the Notch signaling pathway.[1][8]

  • Akt/PTEN Pathway: It can activate PTEN, leading to a decrease in p-AKT levels.[3][5]

  • MAPK Pathway: M3G can influence the phosphorylation levels of p38, JNK, and ERK.[2]

  • NF-κB Pathway: It can inhibit the degradation of IκBα and the nuclear translocation of p65, suggesting an anti-inflammatory mechanism via the NF-κB pathway.[4]

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low M3G concentrations.

Possible Cause Troubleshooting Step
Cell line sensitivity: Your specific cell line may be highly sensitive to M3G.
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a wider and lower range of concentrations (e.g., 1-50 µM) and shorter incubation times (e.g., 6, 12, 24 hours) to determine the IC50 value.
Solvent toxicity: The solvent used to dissolve M3G (e.g., DMSO) may be causing toxicity.
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Compound instability: M3G may be degrading into toxic byproducts.
Solution: Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles. Use high-purity M3G.

Problem 2: No observable effect of M3G on the cells.

Possible Cause Troubleshooting Step
Insufficient concentration: The concentration of M3G may be too low to elicit a response.
Solution: Increase the concentration of M3G in a stepwise manner (e.g., up to 400 µM or higher, depending on cytotoxicity) and extend the incubation time.[6]
Compound inactivity: The M3G may have degraded or is of poor quality.
Solution: Purchase M3G from a reputable supplier and handle it according to their recommendations. Confirm the identity and purity of your compound if possible.
Incorrect experimental endpoint: The chosen assay may not be suitable to detect the effects of M3G.
Solution: Consider using multiple assays to assess different cellular responses (e.g., proliferation, apoptosis, gene expression of target pathways).
Cellular resistance: The cell line may be resistant to the effects of M3G.
Solution: Research the specific characteristics of your cell line. Some cell lines may have mechanisms that counteract the effects of M3G.

Quantitative Data Summary

The following tables summarize M3G concentrations used in various cell culture studies.

Table 1: M3G Concentrations for Anti-Cancer Effects

Cell LineConcentration RangeIncubation TimeObserved Effect
Huh-7 (Hepatocellular Carcinoma)50, 100, 200 µg/mL24, 48, 72 hCytotoxicity, cell cycle arrest at S phase, apoptosis.[2]
HepG2 (Hepatocellular Carcinoma)Not specifiedNot specifiedSuppressed proliferation, migration, and invasion.[3][5]

Table 2: M3G Concentrations for Other Cellular Effects

Cell LineConcentration RangeIncubation TimeObserved Effect
L02 (Human Liver Cells)10, 100, 200, 400 µM24 hAmeliorated FFA-induced lipid accumulation.[6]
Caco-2 (Colon Carcinoma)10, 20 µM1 hUsed for uptake experiments with high cell viability.[9]

Experimental Protocols

Protocol 1: Determination of Optimal M3G Concentration using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • M3G Preparation: Prepare a series of M3G dilutions in culture medium from a concentrated stock solution. A suggested range is 0, 10, 25, 50, 100, 200, and 400 µM. Include a vehicle control (medium with the same concentration of solvent as the highest M3G concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared M3G dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare M3G Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions treat_cells Treat Cells with M3G prep_dilutions->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the optimal concentration of Malvidin-3-galactoside.

notch_pathway M3G Malvidin-3-galactoside Notch1 Notch1 M3G->Notch1 inhibits NICD NICD Notch1->NICD cleavage Hes1 Hes1 NICD->Hes1 activates DLL DLL1/DLL4 DLL->Notch1 TargetGenes Target Gene Expression Hes1->TargetGenes regulates Barrier ↓ Colonic Mucosal Barrier Dysfunction TargetGenes->Barrier

Caption: M3G inhibits the Notch signaling pathway to improve colonic mucosal barrier function.

akt_pathway M3G Malvidin-3-galactoside PTEN PTEN M3G->PTEN activates PIP3 PIP3 PTEN->PIP3 dephosphorylates Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Proliferation ↓ Cell Proliferation & Survival pAkt->Proliferation

Caption: M3G activates PTEN to inhibit the pro-survival Akt signaling pathway.

References

Technical Support Center: Isolating Pure Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of pure Malvidin-3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating pure Malvidin-3-galactoside?

A1: The primary challenges in isolating pure Malvidin-3-galactoside stem from its inherent instability and the complexity of its natural sources. Key difficulties include:

  • Degradation: Malvidin-3-galactoside, like other anthocyanins, is highly susceptible to degradation by factors such as pH, temperature, light, and oxygen.[1][2][3][4]

  • Co-extraction of Similar Compounds: Natural extracts contain a mixture of other anthocyanins, flavonoids, phenolic acids, sugars, and proteins, which have similar polarities, making separation difficult.[3][5]

  • Low Concentration: The concentration of Malvidin-3-galactoside in raw materials can be low, necessitating efficient and sensitive extraction and purification methods.

  • Chemical Modifications: The compound can undergo structural changes during extraction and purification, especially if harsh conditions are used.[3]

Q2: What is the optimal pH for extracting and storing Malvidin-3-galactoside?

A2: Malvidin-3-galactoside is most stable in acidic conditions.[5] For extraction, it is recommended to use solvents acidified with weak organic acids like acetic acid or formic acid to maintain a low pH and prevent degradation.[3] For short-term storage of solutions, a pH between 2.0 and 4.0 is advisable. For long-term storage, the purified compound should be lyophilized and stored as a dry powder at -20°C or lower in the dark.[1]

Q3: Which chromatographic technique is most effective for purifying Malvidin-3-galactoside?

A3: A multi-step chromatographic approach is generally most effective.

  • Initial Cleanup: Macroporous resins like Amberlite XAD-7 or AB-8 are excellent for initial cleanup, removing sugars, organic acids, and other highly polar impurities.[6][7][8]

  • Preparative Separation: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective and gentle technique for the preparative isolation of anthocyanins like Malvidin-3-galactoside.[6][9] It avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the target compound.[6]

  • Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used for the final purification step to achieve high purity levels suitable for use as an analytical standard.[8][10]

Q4: How can I confirm the purity and identity of my isolated Malvidin-3-galactoside?

A4: A combination of analytical techniques is necessary to confirm the purity and identity of the isolated compound. These include:

  • High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): To assess purity and for tentative identification based on retention time and UV-Vis spectrum.

  • Electrospray Ionization Mass Spectrometry (ESI-MS/MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the aglycone (malvidin) and the sugar moiety (galactose).[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed structural information to definitively confirm the compound's identity and purity.[6][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Incomplete cell lysis.Increase extraction time, use higher solvent-to-solid ratio, or employ physical disruption methods (e.g., sonication).[5]
Inappropriate extraction solvent.Use acidified ethanol (B145695) (60-70%) or methanol (B129727). The acidity helps to stabilize the anthocyanin.[5][8]
Degradation during extraction.Maintain low temperatures (e.g., 4°C) during extraction and protect the sample from light.[1][5]
Purple/blue extract turns colorless or brown Degradation of anthocyanin due to high pH.Ensure the extraction and processing solutions are sufficiently acidic (pH 2-4).[5]
Oxidation.Work under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid, though be aware of potential interactions.
High temperature.Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures (<40°C).[4]
Poor separation on the chromatographic column Co-elution of similar compounds.Optimize the mobile phase composition and gradient. For HPLC, a C18 column with a gradient of acidified water and methanol or acetonitrile (B52724) is common.
Column overload.Reduce the sample load on the column.
Irreversible adsorption to the stationary phase.For initial purification, consider using High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid stationary phase.[6]
Final product is not pure (contains other anthocyanins) Insufficient resolution of the purification method.Employ a secondary purification step using a different chromatographic principle (e.g., HSCCC followed by preparative HPLC).[7][8]
Optimize the gradient and mobile phase of the preparative HPLC for better separation of closely related anthocyanins.
Difficulty removing sugars and organic acids Inefficient pre-purification.Use a solid-phase extraction (SPE) step with a resin like Amberlite XAD-7 or AB-8. Wash thoroughly with water to remove sugars and acids before eluting the anthocyanins with acidified methanol or ethanol.[6][7]

Quantitative Data Summary

The following table summarizes representative yields and purity levels for malvidin (B83408) glycosides reported in the literature. Note that yields are highly dependent on the source material and the specific protocol used.

CompoundSource MaterialPurification MethodYieldPurityReference
Malvidin-3-glucosideRed WineAmberlite XAD-7, HSCCC65 mg / L>98% (by HPLC)[6][9]
Malvidin-3-O-arabinosideBlueberriesMacroporous Resin, HSCCC, SPENot specifiedUp to 99%[7]

Experimental Protocols

Protocol 1: Extraction and Pre-purification of Malvidin-3-galactoside from Berries
  • Homogenization and Extraction:

    • Homogenize 100 g of frozen berries with 500 mL of acidified ethanol (70% ethanol in water, with 0.1% HCl or 1% formic acid).

    • Stir the mixture in the dark at 4°C for 4 hours.

    • Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper.

    • Repeat the extraction on the residue and combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Pre-purification using Amberlite XAD-7 Resin:

    • Pack a glass column with Amberlite XAD-7 resin and equilibrate with deionized water.

    • Load the aqueous extract onto the column.

    • Wash the column with 2-3 column volumes of deionized water to remove sugars, organic acids, and other highly polar compounds.[6]

    • Elute the anthocyanin fraction with acidified methanol (0.1% HCl or 1% formic acid in methanol).[6]

    • Collect the colored fraction and evaporate the methanol under vacuum at <40°C.

    • Lyophilize the resulting aqueous solution to obtain a crude anthocyanin powder.[6]

Protocol 2: Purification of Malvidin-3-galactoside using High-Speed Counter-Current Chromatography (HSCCC)

This is a representative protocol; the specific solvent system and parameters may need optimization.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system. A common system for anthocyanins is tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (TFA) at a specific ratio (e.g., 2:2:1:5 v/v with 0.1% TFA).[7]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Set the rotational speed (e.g., 850 rpm) and pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.[7]

    • Dissolve the pre-purified anthocyanin powder in the mobile phase.

    • Inject the sample into the column.

    • Monitor the effluent at a suitable wavelength (e.g., 520 nm).

    • Collect fractions based on the chromatogram peaks.

  • Post-HSCCC Processing:

    • Analyze the collected fractions by HPLC-DAD to identify those containing pure Malvidin-3-galactoside.

    • Pool the pure fractions, evaporate the solvent under vacuum, and lyophilize to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification High-Purity Isolation raw_material Raw Material (e.g., Berries) extraction Acidified Solvent Extraction (Ethanol/Methanol) raw_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration spe Solid Phase Extraction (e.g., Amberlite XAD-7) concentration->spe lyophilization1 Lyophilization spe->lyophilization1 crude_extract Crude Anthocyanin Powder lyophilization1->crude_extract hsccc HSCCC / Prep-HPLC crude_extract->hsccc Dissolve in Mobile Phase fraction_collection Fraction Collection hsccc->fraction_collection purity_analysis Purity Analysis (HPLC-DAD) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization2 Lyophilization pooling->lyophilization2 pure_compound Pure Malvidin-3-galactoside lyophilization2->pure_compound

Caption: General experimental workflow for the isolation and purification of Malvidin-3-galactoside.

degradation_pathway malvidin Malvidin-3-galactoside (Stable Flavylium Cation) degraded Degradation Products (Chalcone, Coumarin-glucoside, etc.) malvidin->degraded ph High pH (>4) ph->degraded temp High Temperature temp->degraded light Light Exposure light->degraded oxygen Oxygen oxygen->degraded

Caption: Factors leading to the degradation of Malvidin-3-galactoside.

References

improving the bioavailability of Malvidin-3-galactoside for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside (M3G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of Malvidin-3-galactoside?

A1: The primary challenges stem from its inherent instability in the gastrointestinal (GI) tract, limited absorption across the intestinal epithelium, and rapid metabolism.[1] M3G is an anthocyanin, and like other compounds in this class, it is susceptible to degradation under the neutral to alkaline pH conditions found in the small intestine.[1][2] Its hydrophilic nature also restricts its ability to passively diffuse across the lipid-rich membranes of intestinal cells.[3] Furthermore, once absorbed, it can be quickly metabolized, which reduces the concentration of the parent compound in systemic circulation.[1][4]

Q2: What are the most effective strategies to improve the bioavailability of Malvidin-3-galactoside for in vivo studies?

A2: Current research highlights nanoencapsulation as a leading strategy.[5][6] Encapsulating M3G within nanocarriers offers significant advantages:

  • Protection from Degradation: Nanocarriers shield M3G from harsh pH conditions in the GI tract, preventing its premature breakdown.[7][8]

  • Enhanced Stability: Encapsulation has been shown to improve the thermal, oxidative, and photostability of anthocyanins.[5]

  • Improved Absorption: Nanoparticles can facilitate transport across the intestinal barrier. Materials like chitosan (B1678972), which have mucoadhesive properties, can adhere to the intestinal lining, prolonging residence time and promoting uptake.[9]

  • Controlled Release: Formulations can be designed for controlled and sustained release of the bioactive compound.[5]

Commonly used nanocarrier systems include chitosan nanoparticles, liposomes, and protein-based complexes like β-Lactoglobulin.[3][5][7]

Q3: How is the bioavailability of Malvidin-3-galactoside assessed in preclinical animal studies?

A3: Bioavailability is determined through pharmacokinetic analysis. This involves orally administering a defined dose of M3G (either free or in an enhanced formulation) to animal models, typically rodents. Blood samples are then collected at specific time points. The concentration of M3G and its metabolites in the plasma is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] From this data, key pharmacokinetic parameters are calculated to assess bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments.

Issue 1: Low or undetectable plasma concentrations of M3G post-administration.

Potential Cause Troubleshooting & Optimization Strategy
Degradation in GI Tract The compound is likely degrading before it can be absorbed. Solution: Utilize an encapsulation strategy. Chitosan nanoparticles are an excellent option as they protect anthocyanins in simulated gastric and intestinal fluids.[7][8] Pectin-coating can also enhance stability and bioavailability.[11]
Rapid Metabolism M3G may be absorbed but quickly metabolized in the liver or other tissues.[3] Solution: Co-administration with bioenhancers like piperine, which can inhibit metabolic enzymes, may increase the plasma concentration of the parent compound.[12]
Inadequate Blood Sampling Times Anthocyanins can be absorbed relatively quickly.[1] Solution: Ensure your blood sampling schedule includes early and frequent time points (e.g., 15, 30, 60, 120 minutes) to accurately capture the peak plasma concentration (Cmax).[1]
Sample Degradation Post-Collection M3G is unstable. If samples are not handled correctly, the compound can degrade before analysis. Solution: Process blood samples immediately to separate plasma. Add a stabilizing agent if necessary and store plasma at -80°C until analysis.[1]

Issue 2: High variability in bioavailability data between subjects.

Potential Cause Troubleshooting & Optimization Strategy
Inconsistent Gavage Technique Improper or inconsistent oral gavage can cause stress and variability in dosing and absorption. Solution: Ensure all personnel are thoroughly trained in proper gavage technique to minimize stress and ensure accurate, consistent dosing.[1]
Variable Fasting State The presence of food can significantly impact the absorption of flavonoids and other polyphenols. Solution: Standardize the fasting period for all animals before administration (e.g., overnight fast) to ensure consistent GI conditions.[1]
Formulation Instability If using a nanoformulation, inconsistency in particle size or encapsulation efficiency can lead to variable results. Solution: Characterize each batch of your formulation for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure uniformity.

Quantitative Data Summary

The following tables summarize key quantitative data related to anthocyanin bioavailability enhancement.

Table 1: Encapsulation Efficiency of Anthocyanins in Nanocarrier Systems

Nanocarrier SystemAnthocyanin SourceEncapsulation Efficiency (%)Particle Size (nm)Reference
Chitosan NanoparticlesGeneral Anthocyanins63.15%219.53[8]
Chitosan NanoparticlesStrawberry Anthocyanins58.09%300 - 600[5]
Carboxymethyl Chitosan (CMC)Haskap Berry Anthocyanins~10%Not Specified[9]

Table 2: Pharmacokinetic Parameters of Malvidin-3-Glucoside (a related anthocyanin) in Humans

Beverage (500 mL)M-3-G Dose (mg)Cmax (nmol/L)Tmax (h)AUC (nmol·h/L)Reference
Red Grape Juice117~250~1.5662 ± 210[4]
Red Wine68~120~1.5288 ± 127[4]
Dealcoholized Red Wine58~100~1.5214 ± 124[4]

Note: Data for Malvidin-3-galactoside is limited; Malvidin-3-glucoside is used here as a proxy to demonstrate typical pharmacokinetic values for this class of anthocyanins.

Experimental Protocols & Methodologies

Protocol 1: Preparation of M3G-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.

Materials:

  • Malvidin-3-galactoside (M3G)

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution. Filter the solution to remove any undissolved particles.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a final concentration of 1 mg/mL.

  • Prepare M3G Solution: Dissolve M3G in the chitosan solution at the desired concentration for loading.

  • Nanoparticle Formation: While stirring the M3G-chitosan solution vigorously, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of an opalescent suspension.

  • Stirring: Continue stirring for 30-60 minutes at room temperature to allow for the stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated M3G and residual reagents. Repeat the centrifugation and washing steps twice.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for immediate use, or lyophilize for long-term storage.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Formulation & Preparation cluster_invivo Phase 2: In Vivo Administration cluster_analysis Phase 3: Pharmacokinetic Analysis prep_m3g Prepare Free M3G Solution (Control Group) admin Oral Gavage Administration prep_m3g->admin prep_nano Synthesize M3G-Loaded Nanoparticles characterize Characterize Nanoparticles (Size, EE%) prep_nano->characterize characterize->admin fasting Animal Fasting (Overnight) fasting->admin sampling Serial Blood Sampling (Timed Intervals) admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing hplc HPLC / LC-MS Analysis processing->hplc pk_calc Calculate PK Parameters (AUC, Cmax, Tmax) hplc->pk_calc

Caption: Workflow for a comparative in vivo bioavailability study of M3G.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway M3G Malvidin-3-galactoside (M3G) PTEN PTEN M3G->PTEN Activates pAKT p-AKT (Active) M3G->pAKT Inhibits PTEN->pAKT Inhibits PI3K PI3K AKT AKT PI3K->AKT Activates AKT->pAKT Prolif Cell Proliferation & Survival pAKT->Prolif Promotes

Caption: M3G inhibits the PI3K/AKT pathway by activating PTEN.

References

Technical Support Center: Light Sensitivity of Malvidin-3-galactoside Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride solutions. The information is designed to address specific issues related to the light sensitivity of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound, as an anthocyanin, is inherently sensitive to light. Exposure to light, especially UV and certain visible wavelengths, can lead to its degradation, resulting in a loss of color and biological activity.[1][2] It is crucial to handle and store solutions of this compound with appropriate light protection.

Q2: What are the primary factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is influenced by several factors:

  • Light Exposure: Direct exposure to light, particularly UV radiation, is a major cause of degradation.[2][3]

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the structure changes to less stable forms, which are more susceptible to degradation.[2][4]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][3]

  • Oxygen: The presence of oxygen can contribute to the oxidative degradation of the molecule.[2]

  • Solvent: The choice of solvent can impact stability. Acidified organic solvents like methanol (B129727) or ethanol (B145695) are often used for extraction and storage to improve stability.[1][2]

Q3: How should I store my this compound solutions to minimize degradation?

A3: To ensure the stability of your solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to block out light.

  • Low Temperature: Store solutions at low temperatures, such as in a refrigerator or freezer (-20°C for short-term and -80°C for long-term storage is often recommended).

  • Acidic pH: Maintain the solution at an acidic pH (ideally below 3.0) using a suitable buffer or acidified solvent.

  • Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.

Q4: What are the degradation products of this compound when exposed to light?

A4: While specific studies on the photodegradation products of Malvidin-3-galactoside are limited, based on studies of the closely related Malvidin-3-glucoside, the degradation pathway likely involves the opening of the central pyran ring to form a colorless chalcone. Further degradation can lead to the formation of smaller phenolic compounds such as syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) (phloroglucinol aldehyde).[5][6]

Troubleshooting Guide

Problem Possible Cause Solution
Rapid loss of the characteristic red/purple color of the solution. Light Exposure: The solution was likely exposed to ambient or direct light for a prolonged period.Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber vial. Prepare fresh solutions and handle them under subdued light conditions.
High pH: The pH of the solution may have shifted to a less acidic range (pH > 4), where the colored flavylium (B80283) cation is less stable.Check the pH of your solution. If necessary, adjust to a more acidic pH (e.g., pH 2-3) using a suitable acid (e.g., HCl, formic acid). Use buffered solutions for experiments where pH stability is critical.
Elevated Temperature: The solution may have been stored at room temperature or exposed to heat.Store stock solutions and working solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid heating the solution unless experimentally required.
The solution turns a brownish color instead of becoming colorless. Oxidative Degradation: This can occur due to the presence of oxygen, especially when combined with light or heat exposure, leading to the formation of polymeric and brown-colored products.Prepare solutions with deoxygenated solvents. Purge the headspace of the storage container with an inert gas (nitrogen or argon).
Precipitate forms in the solution. Low Solubility at a Specific pH: Anthocyanin solubility can be pH-dependent. A shift in pH could cause the compound to precipitate.[7]Ensure the pH of your solvent is appropriate for maintaining solubility. A slightly acidic environment is generally preferred. If using buffers, ensure the buffer components do not interact with the anthocyanin to cause precipitation.[7]
High Concentration: The concentration of the solution may be too high for the chosen solvent and pH.Try diluting the solution. If a high concentration is necessary, you may need to explore different solvent systems.
Inconsistent results in photosensitivity experiments. Variable Light Exposure: Inconsistent positioning of samples relative to the light source or fluctuations in light intensity.Use a calibrated photostability chamber with controlled light intensity and temperature.[8][9] Ensure all samples receive a uniform and quantifiable amount of light. Use a control sample protected from light in each experiment.
Inconsistent Sample Preparation: Variations in pH, solvent, or concentration between batches.Standardize your protocol for solution preparation. Always use fresh, high-quality solvents and accurately measure all components.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution for use in photosensitivity experiments.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Volumetric flasks

  • Amber vials or vials wrapped in aluminum foil

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a small amount of methanol.

  • Acidify the methanol with a small amount of HCl to reach a final pH of approximately 2-3. This will stabilize the flavylium cation, the colored form of the anthocyanin.

  • Transfer the solution to a volumetric flask and bring it to the final volume with the acidified methanol.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber vial at -20°C or lower, protected from light.

Protocol 2: Photostability Testing of this compound Solution

Objective: To assess the degradation of this compound solution upon exposure to a controlled light source.

Materials:

  • Stock solution of this compound

  • Appropriate solvent/buffer for dilution (e.g., acidified methanol or a pH 3 buffer)

  • Quartz cuvettes or other transparent vessels

  • UV-Vis Spectrophotometer

  • HPLC-DAD system

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • Aluminum foil

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound by diluting the stock solution to a known concentration with the chosen solvent/buffer. The concentration should be such that the absorbance at the λmax (around 535 nm) is within the linear range of the spectrophotometer.

    • Prepare a "dark control" sample by placing an identical solution in a container completely wrapped in aluminum foil.

  • Light Exposure:

    • Place the test sample and the dark control in the photostability chamber.

    • Expose the samples to a controlled light source for a defined period. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[8][9]

  • Analysis:

    • At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of each aliquot from 200-800 nm. Monitor the decrease in absorbance at the λmax (around 535 nm) to quantify the degradation of the parent compound. Note any shifts in the λmax or the appearance of new peaks.

    • HPLC-DAD Analysis: Inject the aliquots into an HPLC-DAD system to separate and quantify the remaining this compound and to detect the formation of degradation products. A C18 column with a gradient elution using acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common method.

  • Data Analysis:

    • Calculate the percentage of degradation over time for the light-exposed sample, corrected for any degradation observed in the dark control.

    • Determine the degradation kinetics (e.g., by plotting the natural log of the concentration versus time to see if it follows first-order kinetics) and calculate the degradation rate constant (k) and half-life (t½).

Data Presentation

Table 1: Factors Influencing the Stability of this compound Solutions

FactorEffect on StabilityRecommendation for Maximizing Stability
Light High sensitivity, leads to degradation.Store in darkness or use light-protective containers.
pH Most stable at pH < 3. Stability decreases as pH increases.Maintain solutions in an acidic environment.
Temperature Degradation rate increases with temperature.Store at low temperatures (refrigerated or frozen).
Oxygen Promotes oxidative degradation.Use deoxygenated solvents and store under an inert atmosphere.
Solvent Acidified organic solvents (e.g., methanol, ethanol) can enhance stability.Use acidified methanol or ethanol for stock solutions.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_exposure 2. Photostability Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Weigh this compound B Dissolve in acidified solvent (e.g., MeOH/HCl) A->B C Store stock solution at low temp, protected from light B->C D Prepare working solution C->D E Prepare 'dark control' sample (wrapped in foil) D->E F Expose samples to controlled light source D->F G Withdraw aliquots at time intervals F->G H UV-Vis Spectroscopy (monitor λmax) G->H I HPLC-DAD (quantify parent and degradation products) G->I J Calculate % degradation H->J I->J K Determine degradation kinetics (rate constant, half-life) J->K

Caption: Experimental workflow for assessing the photostability of this compound solutions.

Degradation_Pathway A Malvidin-3-galactoside (Colored Flavylium Cation) B Chalcone (Colorless) A->B Light, O2, ↑pH, ↑Temp C Syringic Acid B->C Further Degradation D 2,4,6-Trihydroxybenzaldehyde B->D Further Degradation

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Malvidin-3-galactoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of Malvidin-3-galactoside?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. For an ideal, symmetrical peak, the asymmetry factor (As) is 1.0. Tailing peaks have an As value greater than 1. This can negatively impact your analysis by reducing resolution between adjacent peaks, leading to inaccurate peak integration and, consequently, imprecise quantification of Malvidin-3-galactoside.

Q2: What are the most common causes of peak tailing when analyzing Malvidin-3-galactoside?

A2: The primary causes of peak tailing for polar compounds like Malvidin-3-galactoside in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of Malvidin-3-galactoside, creating a secondary, stronger retention mechanism that leads to tailing.

  • Mobile Phase pH: The pH of the mobile phase is critical. For anthocyanins like Malvidin-3-galactoside, a low pH (typically below 3.0) is necessary to maintain the molecule in its stable flavylium (B80283) cation form, which exhibits better peak shape.[1] At higher pH, other forms can co-exist, leading to peak distortion.

  • Column Contamination and Degradation: Over time, your column can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites and causing increased tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and tailing peaks.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large internal diameter tubing, or poorly fitted connections, can cause band broadening and peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of Malvidin-3-galactoside?

A3: The pH of the mobile phase directly influences the ionization state of both the Malvidin-3-galactoside molecule and the residual silanol groups on the column's stationary phase. Malvidin-3-galactoside is most stable in its flavylium cation form at a low pH (ideally pH < 2.0).[1] As the pH increases, it can undergo structural transformations to other forms which may have different retention characteristics, leading to peak broadening and tailing. Furthermore, at a higher pH (typically > 3-4), residual silanol groups on the silica (B1680970) packing become deprotonated and negatively charged, increasing their unwanted secondary interactions with the polar analyte.

Q4: Can column temperature impact peak tailing for this analysis?

A4: Yes, column temperature can influence peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. For some anthocyanin separations, operating at slightly elevated temperatures (e.g., up to 50°C) can improve efficiency. However, excessively high temperatures should be avoided as they can lead to the degradation of thermally labile compounds like anthocyanins. It is important to find an optimal temperature that provides good peak shape without compromising the stability of Malvidin-3-galactoside.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of Malvidin-3-galactoside.

Problem: My Malvidin-3-galactoside peak is tailing.

Step 1: Evaluate the Mobile Phase pH

  • Question: Is the pH of your mobile phase sufficiently low?

  • Action: For anthocyanin analysis, a mobile phase pH of less than 3.0 is generally recommended to ensure the analyte is in its stable flavylium cation form and to suppress the ionization of residual silanol groups.[1]

  • Solution: Prepare a fresh mobile phase using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% to 1.0% (v/v) to achieve a pH between 1.8 and 2.5.

Step 2: Check for Secondary Silanol Interactions

  • Question: Are you using an appropriate HPLC column?

  • Action: Standard silica-based C18 columns can have active residual silanol groups that cause tailing with polar analytes.

  • Solution:

    • Use a modern, high-purity silica column with end-capping to minimize exposed silanol groups.

    • Consider using a column with a different stationary phase, such as a polymer-based or a hybrid particle column, which may have fewer active sites.

Step 3: Assess for Column Overload

  • Question: Is your sample concentration too high?

  • Action: Injecting an overly concentrated sample can lead to peak distortion.

  • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Step 4: Inspect the HPLC System for Extra-Column Volume

  • Question: Are there sources of dead volume in your system?

  • Action: Long or wide-bore tubing and poorly made connections can contribute to peak broadening and tailing.

  • Solution:

    • Use tubing with a small internal diameter (e.g., 0.125 mm or less).

    • Keep the tubing length between the injector, column, and detector as short as possible.

    • Ensure all fittings are properly tightened to eliminate any dead volume.

Step 5: Consider Column Contamination or Degradation

  • Question: Is your column old or has it been used with complex sample matrices?

  • Action: The column may be contaminated or the stationary phase may be degrading.

  • Solution:

    • Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of acetonitrile) to remove strongly retained contaminants. Always follow the column manufacturer's guidelines for washing procedures.

    • If the problem persists after cleaning, the column may be permanently damaged and should be replaced.

    • To protect your analytical column, consider using a guard column, especially when working with complex samples.

Data Presentation

The following table provides representative data illustrating the effect of mobile phase pH and column temperature on the peak asymmetry of Malvidin-3-galactoside. Note that these are typical expected values to demonstrate the trend.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)
Mobile Phase pH pH 3.5 (0.1% Formic Acid)1.8pH 2.0 (0.1% Formic Acid)1.2
Column Temperature 25 °C1.540 °C1.1

Experimental Protocols

Detailed Methodology for HPLC Analysis of Malvidin-3-galactoside

This protocol outlines a typical reversed-phase HPLC method for the quantitative analysis of Malvidin-3-galactoside.

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping.

3. Chromatographic Conditions:

  • Mobile Phase A: 1.0% Formic acid in water (v/v)

  • Mobile Phase B: 1.0% Formic acid in acetonitrile (v/v)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B (linear gradient)

    • 20-25 min: 30-50% B (linear gradient)

    • 25-30 min: Hold at 50% B

    • 30-31 min: 50-10% B (linear gradient)

    • 31-40 min: Hold at 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 520 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of Malvidin-3-galactoside standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with Mobile Phase A to create a series of calibration standards.

  • Sample Extraction (from a solid matrix like berry powder):

    • Weigh a known amount of the sample into a centrifuge tube.

    • Add an appropriate volume of acidified methanol (e.g., methanol with 1% HCl or formic acid).

    • Vortex and sonicate the sample for 15-30 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared samples.

  • Integrate the peak corresponding to Malvidin-3-galactoside and quantify using the calibration curve generated from the standards.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for Malvidin-3-galactoside check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust Mobile Phase to pH 1.8-2.5 with 0.1-1.0% Formic Acid check_ph->adjust_ph No check_column Using an End-Capped, High-Purity Silica Column? check_ph->check_column Yes adjust_ph->check_column consider_new_column Switch to an End-Capped Column or a Different Stationary Phase check_column->consider_new_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes consider_new_column->check_overload dilute_sample Dilute Sample 10-fold and Re-inject check_overload->dilute_sample Yes check_system Check for Extra-Column Volume (long/wide tubing, loose fittings) check_overload->check_system No dilute_sample->check_system optimize_system Use Shorter, Narrow-bore Tubing and Ensure Proper Connections check_system->optimize_system Yes check_column_health Is the Column Old or Contaminated? check_system->check_column_health No optimize_system->check_column_health clean_column Flush Column with Strong Solvent or Replace if Necessary. Use a Guard Column. check_column_health->clean_column Yes end_bad Issue Persists check_column_health->end_bad No end_good Peak Shape Improved clean_column->end_good start_legend Problem check_legend Question/Check action_legend Action/Solution result_legend Outcome

References

impact of solvent choice on Malvidin-3-galactoside stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malvidin-3-galactoside Stability

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside. The focus is on understanding and mitigating the impact of solvent choice and other environmental factors on its stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during experiments involving Malvidin-3-galactoside.

Q1: My Malvidin-3-galactoside solution is losing its color rapidly. What is the most likely cause?

A1: The stability of Malvidin-3-galactoside, an anthocyanin, is highly dependent on pH. Anthocyanins are most stable and intensely colored in acidic conditions (typically pH < 4), where they exist predominantly in the red flavylium (B80283) cation form.[1][2][3] As the pH increases towards neutral or alkaline, the molecule undergoes structural transformations to colorless forms (carbinol or hemiketal) and eventually degrades.[4][5]

  • Troubleshooting Steps:

    • Measure the pH of your solvent system. If it is above 4.0, this is the likely cause of color loss.

    • Acidify your solvent with a small amount of an acid like formic acid, acetic acid, or hydrochloric acid (HCl) to bring the pH into the 1.0-3.5 range.[2]

    • Store solutions at low temperatures (e.g., 4°C) and protect them from light to minimize degradation.[6][7]

Q2: Which solvent should I use for dissolving and storing Malvidin-3-galactoside to ensure maximum stability?

A2: The choice of solvent is critical for maintaining the stability of Malvidin-3-galactoside. Polar solvents are required to dissolve these polar molecules.[2][3]

  • Recommended Solvents:

    • Acidified Methanol (B129727) or Ethanol (B145695): These are the most commonly recommended solvents for both extraction and stability studies.[1][2][3] Methanol has often been cited as providing the best recovery and stability.[2][8][9] A common preparation is methanol with 0.01% to 0.5% HCl.[2][10]

    • Methanol:Water or Ethanol:Water Mixtures: Acidified aqueous mixtures of methanol or ethanol are also highly effective and are often used in experimental settings.[8][9][11]

  • Solvents to Use with Caution:

    • Water (unacidified): Pure water is generally not recommended for long-term storage unless it is acidified, as its neutral pH will lead to rapid degradation.[2][8]

    • Acetone (B3395972): While used for extraction, acetone has been shown to yield less stable extracts that can degrade even during storage at 4°C.[8][9]

Q3: I am observing a shift in the maximum absorbance wavelength (λmax) of my solution. What does this indicate?

A3: A shift in λmax, known as a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, indicates a change in the chemical structure of the anthocyanin. For Malvidin-3-galactoside, this is typically related to pH. As the pH increases from highly acidic to moderately acidic (e.g., pH 3.6), a bathochromic shift can occur due to the formation of the purple quinoidal base form.[12] This is a normal part of its pH-dependent equilibrium. However, if accompanied by a significant decrease in absorbance, it indicates a shift towards colorless, less stable forms.

Q4: Can temperature affect the stability of my samples even in an appropriate solvent?

A4: Yes, temperature is a significant factor in the degradation of Malvidin-3-galactoside. Higher temperatures accelerate the rate of degradation, even in an optimal solvent and pH.[6][13][14] This degradation typically follows first-order kinetics.[6][15] For long-term storage, it is crucial to keep solutions at low temperatures (refrigerated or frozen) and in the dark.

Q5: How do other compounds in my solution, such as buffers or other phenolics, affect stability?

A5: The chemical matrix can have a significant impact.

  • Co-pigmentation: The presence of other phenolic compounds (co-pigments) like catechins, quercetin, or gallic acid can stabilize the colored form of Malvidin-3-galactoside through molecular stacking, often enhancing color intensity.[10][11][16]

  • Sulphur Dioxide (SO2): SO2 and sulfites, often used in winemaking, can cause bleaching of anthocyanins.[17][18]

  • Metals: The presence of metal ions can lead to the formation of metal complexes, which may alter the color and stability of the anthocyanin.[18]

Data Presentation: Solvent and Condition Effects on Stability

The following table summarizes the qualitative and quantitative effects of various factors on the stability of Malvidin-3-galactoside and related anthocyanins.

FactorConditionObservationDegradation KineticsReference
Solvent Acidified MethanolHigh stability, considered one of the best solvents.-[2][8][9]
Acidified EthanolHigh stability, good alternative to methanol.-[1][3]
Methanol:Water (acidified)High stability, effective for assessments.-[8][9]
AcetoneLow stability, extracts degrade over 48h at 4°C.-[8][9]
Water (unacidified)Low stability due to neutral pH.-[2]
pH < 2Very stable (red flavylium cation form).Slow degradation.[4]
3 - 5Stability decreases as pH increases.Rate increases with pH.[12][17]
> 7Rapid degradation (formation of colorless species).Follows first-order kinetics.[5][13][19]
Temperature 15°C - 25°CModerate stability.Degradation is observable over days/weeks.[6]
35°C - 50°CRapid degradation.Follows first-order kinetics; rate increases with temp.[6][7]
70°C - 100°CVery rapid degradation (thermal processing).Half-lives can be in the range of hours.[13][15][20]

Experimental Protocols

Protocol 1: Assessing the Impact of Different Solvents on Malvidin-3-galactoside Stability

This protocol details a method to compare the stability of Malvidin-3-galactoside in various commonly used solvent systems using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • Malvidin-3-galactoside standard

  • Methanol (HPLC grade)

  • Ethanol (absolute)

  • Acetone (HPLC grade)

  • Ultrapure water

  • Hydrochloric acid (HCl) or Formic acid

  • pH meter

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of Malvidin-3-galactoside standard.

  • Dissolve it in a small volume of acidified methanol (e.g., methanol with 0.1% HCl) to create a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • Prepare the following solvent systems, ensuring the final pH is adjusted to 3.0 for all to isolate the effect of the solvent itself:

    • Solvent A: 80% Methanol / 20% Water (v/v), pH 3.0

    • Solvent B: 80% Ethanol / 20% Water (v/v), pH 3.0

    • Solvent C: 80% Acetone / 20% Water (v/v), pH 3.0

    • Solvent D: 100% Water, pH 3.0

  • For each solvent system, pipette a precise volume of the stock solution into a volumetric flask and dilute to the mark to achieve a final concentration with an initial absorbance of ~1.0 AU at its λmax (approx. 520-530 nm).

4. Stability Study:

  • Immediately after preparation (t=0), measure the full UV-Vis spectrum (380-700 nm) for an aliquot of each test solution. Record the absorbance at λmax.

  • Store the remaining test solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

  • Repeat the spectral measurement at regular intervals (e.g., every 2, 4, 8, 24, 48 hours) for a duration sufficient to observe significant degradation.

5. Data Analysis:

  • Plot Absorbance at λmax vs. Time for each solvent.

  • Calculate the percentage of Malvidin-3-galactoside remaining at each time point relative to t=0.

  • Determine the degradation rate constant (k) and half-life (t₁/₂) for each solvent by fitting the data to a first-order kinetic model: ln(A_t / A_0) = -kt, where A_t is the absorbance at time t and A_0 is the initial absorbance.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to Malvidin-3-galactoside stability.

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis 2. Stability Analysis cluster_data 3. Data Processing stock Prepare Stock Solution (Mv-3-gal in Acidified MeOH) solvents Prepare Solvent Systems (MeOH, EtOH, H2O, etc.) ph_adjust Adjust pH of Solvents (e.g., to pH 3.0) solvents->ph_adjust test_solutions Prepare Diluted Test Solutions ph_adjust->test_solutions initial_scan Initial Measurement (t=0) (UV-Vis Scan / HPLC) test_solutions->initial_scan storage Store Samples (Constant Temp, Dark) initial_scan->storage time_points Measure at Time Intervals (t=1, t=2, ... t=n) storage->time_points Incubate plot Plot Absorbance vs. Time time_points->plot kinetics Calculate Degradation Rate (k) and Half-life (t½) plot->kinetics compare Compare Stability Across Solvents kinetics->compare

Caption: Workflow for assessing Malvidin-3-galactoside stability.

Degradation_Pathway cluster_ph Effect of Increasing pH flavylium Flavylium Cation (Red, Stable) carbinol Carbinol/Hemiketal (Colorless, Unstable) flavylium->carbinol + H2O (pH ↑) quinoidal Quinoidal Base (Purple/Blue) flavylium->quinoidal - H+ carbinol->flavylium - H2O (pH ↓) chalcone Chalcone (Colorless/Yellow, Unstable) carbinol->chalcone Ring Opening degradation Degradation Products (e.g., Syringic Acid) carbinol->degradation Irreversible Cleavage chalcone->degradation Irreversible Cleavage quinoidal->flavylium + H+

Caption: pH-dependent structural transformations of Malvidin.

Factors_Influence cluster_factors Influencing Factors stability Mv-3-gal Stability solvent Solvent Choice (Polar, Aprotic) solvent->stability Increases ph Low pH (< 4) ph->stability Increases temp Low Temperature temp->stability Increases copigments Co-pigments copigments->stability Increases high_ph High pH (> 5) high_ph->stability Decreases high_temp High Temperature high_temp->stability Decreases light Light / Oxygen light->stability Decreases

Caption: Factors influencing Malvidin-3-galactoside stability.

References

minimizing auto-oxidation of Malvidin-3-galactoside in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize the auto-oxidation and degradation of Malvidin-3-galactoside in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my deep red/purple Malvidin-3-galactoside solution losing its color in the buffer?

A1: The color of Malvidin-3-galactoside, like other anthocyanins, is highly dependent on the pH of the solution. At a low pH (typically below 3), it exists predominantly as the stable, colored flavylium (B80283) cation.[1][2] As the pH increases to a range of 4-6, it undergoes structural transformation into colorless forms, such as the carbinol pseudobase and chalcone.[3] This is the most common reason for rapid color loss in neutral or slightly acidic buffers. Eventual degradation follows these transformations.

Q2: What is the optimal pH for maintaining the stability of Malvidin-3-galactoside in a solution?

A2: The optimal pH for stability and maximum color intensity is in the highly acidic range, typically pH 1.0 to 3.0.[4] In this range, the flavylium cation structure is favored, which is more resistant to degradation.[5] Solutions with a pH above 4 are significantly less stable.[3][6]

Q3: How does temperature influence the degradation of my samples?

A3: Temperature is a critical factor that accelerates the degradation of anthocyanins.[3] Increasing the temperature promotes the breakdown of the molecule, often following first-order kinetics.[7][8] This degradation can manifest as color loss and browning.[3] For instance, studies on the closely related Malvidin-3-glucoside show that its degradation rate at 100°C can be over ten times faster than at 70°C.[9] Therefore, it is crucial to keep all solutions, especially working solutions, chilled or on ice.

Q4: What can I add to my buffer to minimize auto-oxidation?

A4: To minimize auto-oxidation, consider the following buffer modifications:

  • Deoxygenation: The presence of oxygen accelerates degradation through direct oxidation.[3] Purging your buffers with an inert gas like nitrogen or argon before use can significantly improve stability.

  • Chelating Agents: Metal ions, such as iron and copper, can catalyze oxidative degradation.[1][2] Adding a chelating agent like EDTA to your buffer can sequester these ions, preventing them from participating in redox reactions.

  • Antioxidants: While seemingly counterintuitive, the addition of some antioxidants like ascorbic acid can sometimes accelerate anthocyanin degradation under certain conditions.[10] However, in other contexts, stabilizers are used. For instance, soybean insoluble dietary fiber has been shown to form complexes that protect Malvidin-3-glucoside from degradation.[11]

Q5: How should I store my stock and working solutions of Malvidin-3-galactoside?

A5: For maximum stability, stock solutions should be prepared in a low pH solvent (e.g., acidified methanol), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in the dark.[12] Working solutions should be prepared fresh for each experiment in a pre-chilled, deoxygenated, and appropriately acidic buffer.

Troubleshooting Guide

Problem: Rapid Color Fading (within minutes to hours)

Potential CauseRecommended Solution
High Buffer pH (pH > 4.0) Verify the pH of your buffer. If your experiment allows, lower the pH to below 3.0. If the experimental pH is fixed, keep samples on ice and minimize the time between preparation and analysis.
Presence of Oxygen Prepare buffers using deoxygenated water. Sparge the final buffer solution with nitrogen or argon gas before use and work under an inert atmosphere if possible.
Elevated Temperature Always keep stock solutions, working solutions, and experimental samples on ice. Use pre-chilled tubes and pipette tips.

Problem: Solution Turning Brown

Potential CauseRecommended Solution
Oxidative Degradation This is often caused by a combination of oxygen, temperature, and light. Follow all recommendations for preventing color fading. Store solutions in amber vials or cover them with foil to protect from light.[1]
Enzymatic Degradation If working with biological samples, endogenous enzymes like peroxidases or polyphenol oxidases can degrade the compound.[1] Ensure proper sample purification or use enzyme inhibitors if compatible with your assay.
Metal Ion Contamination Use high-purity water and reagents. Add a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester catalytic metal ions. Avoid using metal spatulas or equipment that could introduce contaminants.[13]

Quantitative Data on Stability

The stability of Malvidin-3-galactoside is comparable to its more extensively studied counterpart, Malvidin-3-glucoside. The following tables summarize the effects of pH and temperature on stability, using data from Malvidin-3-glucoside as a reliable proxy.

Table 1: Influence of pH on the State and Color of Malvidin Glycosides

pH RangePredominant Chemical FormObserved ColorRelative Stability
1.0 - 3.0Flavylium CationIntense Red / Purple[2]High
3.0 - 5.0Carbinol PseudobaseColorless / Fading[3]Low
5.0 - 7.0ChalconeColorless to Pale Yellow[3]Very Low (Degradation)
> 7.0Anionic Quinoidal BaseBlue / Violet (Unstable)[2][14]Extremely Low (Rapid Degradation)

Table 2: Temperature-Dependent Degradation Kinetics of Malvidin-3-glucoside (Mv-3-glu) at pH 3.5 *

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
700.0028247.5
800.0068101.9
900.015145.9
1000.031522.0

*Data adapted from studies on Malvidin-3-glucoside under microwave treatment, which demonstrate the strong effect of temperature on degradation kinetics following a first-order model.[9]

Visual Guides and Workflows

G Troubleshooting Workflow for Malvidin-3-galactoside Degradation problem Problem: Rapid Color Loss or Browning check_ph 1. Check Buffer pH problem->check_ph ph_high pH > 4.0? check_ph->ph_high Yes ph_ok pH < 3.0 check_ph->ph_ok No sol_ph Solution: Lower pH or Minimize Experiment Time ph_high->sol_ph check_temp 2. Check Temperature ph_ok->check_temp temp_high Samples at RT? check_temp->temp_high Yes temp_ok Samples on Ice? check_temp->temp_ok No sol_temp Solution: Work on Ice, Use Pre-chilled Reagents temp_high->sol_temp check_o2 3. Check for Oxygen/Metals temp_ok->check_o2 o2_present Standard Buffer? check_o2->o2_present Yes stable Sample Should Be Stable check_o2->stable No (Buffer Optimized) sol_o2 Solution: Deoxygenate Buffer, Add EDTA, Protect from Light o2_present->sol_o2 G Key Factors Leading to Malvidin-3-galactoside Degradation m3g Malvidin-3-galactoside (Flavylium Cation, Red/Purple) carbinol Carbinol Pseudobase (Colorless) m3g->carbinol H₂O chalcone Chalcone (Colorless/Yellow) carbinol->chalcone Isomerization degraded Degradation Products (Brown) carbinol->degraded chalcone->degraded high_ph High pH (>4) high_ph->m3g high_temp High Temperature high_temp->carbinol high_temp->chalcone oxygen Oxygen oxygen->carbinol oxygen->chalcone light Light light->carbinol metals Metal Ions (Fe³⁺, Cu²⁺) metals->oxygen catalyzes

References

protocol for long-term storage of Malvidin-3-galactoside standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Malvidin-3-galactoside analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid Malvidin-3-galactoside standard?

A1: For long-term stability of the solid standard, it is recommended to store it at -20°C. Some suppliers also suggest storage at 2-8°C, which may be suitable for shorter durations. Always refer to the manufacturer's specific recommendations provided with the standard.

Q2: How should I store Malvidin-3-galactoside standard once it is dissolved in a solvent?

A2: Stock solutions of Malvidin-3-galactoside should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, use an acidified solvent, protect from light, and use tightly sealed containers. Aqueous solutions are not recommended for storage longer than one day.

Q3: What is the best solvent for preparing a stock solution of Malvidin-3-galactoside?

A3: Acidified methanol (B129727) (e.g., with 0.1% to 0.5% HCl or formic acid) is a commonly used solvent for preparing stock solutions of Malvidin-3-galactoside and other anthocyanins.[2] This acidic environment helps to maintain the flavylium (B80283) cation form, which is the most stable and colored form of the molecule. For applications requiring aqueous buffers, it is advisable to first dissolve the standard in a small amount of an organic solvent like dimethylformamide (DMF) and then dilute it with the desired buffer immediately before use.

Q4: Can I store the standard solution at room temperature?

A4: No, it is not recommended to store Malvidin-3-galactoside solutions at room temperature. Anthocyanins are highly susceptible to degradation at ambient temperatures, which can lead to a rapid loss of the compound and the formation of degradation products.

Q5: How does pH affect the stability of Malvidin-3-galactoside?

A5: Malvidin-3-galactoside is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, leading to less stable forms that are prone to degradation and color loss.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of Malvidin-3-galactoside standards.

Issue 1: Color Change or Fading of the Standard Solution
  • Observation: The red or purple color of the Malvidin-3-galactoside solution fades over time, or turns brownish.

  • Potential Causes:

    • Degradation: The anthocyanin is degrading due to exposure to light, elevated temperature, or a non-acidic pH.

    • Oxidation: The compound is being oxidized.

  • Solutions:

    • Storage: Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. Store at -20°C or -80°C.

    • Solvent: Prepare the solution in an acidified solvent (e.g., methanol with 0.1% HCl) to maintain a low pH.

    • Fresh Preparation: Prepare fresh solutions for each experiment if possible, especially for quantitative analysis.

Issue 2: Precipitation of the Standard in Solution
  • Observation: A solid precipitate forms in the Malvidin-3-galactoside solution.

  • Potential Causes:

    • Low Solubility: The concentration of the standard exceeds its solubility in the chosen solvent.

    • pH Change: A shift in the pH of the solution to a less acidic range can reduce the solubility of the flavylium cation form.

    • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the standard beyond its solubility limit.

  • Solutions:

    • Solvent Selection: Ensure the solvent is appropriate and sufficiently acidic. If using aqueous buffers, prepare the solution immediately before use and do not store it.

    • Concentration: Prepare solutions at a concentration known to be soluble in the chosen solvent.

    • Storage Container: Use tightly sealed vials to prevent solvent evaporation during storage.

Issue 3: Inconsistent Results in HPLC Analysis (Peak Tailing, Splitting, or Broadening)
  • Observation: Chromatograms of the Malvidin-3-galactoside standard show poor peak shape, such as tailing, splitting, or broadening.

  • Potential Causes:

    • Column Degradation: The HPLC column performance has deteriorated.

    • Mobile Phase Incompatibility: The pH of the mobile phase is not optimal, or the sample solvent is incompatible with the mobile phase.

    • Column Overload: The injected amount of the standard is too high.

    • System Issues: There may be a void in the column, a blocked frit, or issues with the HPLC system's tubing or connections.

  • Solutions:

    • Mobile Phase: Ensure the mobile phase is acidic (e.g., using formic acid) to maintain the flavylium cation form of the analyte. The sample should be dissolved in a solvent similar in composition to the mobile phase.

    • Injection Volume: Try injecting a smaller volume or a more dilute solution of the standard.

    • Column Health: Flush the column or try a new column to see if the peak shape improves.

    • HPLC System Check: Inspect the HPLC system for any leaks, blockages, or improper connections.

Quantitative Data Summary

The stability of Malvidin-3-galactoside is highly dependent on storage conditions. The following table summarizes the degradation kinetics under different thermal conditions. Note that degradation follows first-order kinetics.

CompoundTemperature (°C)pHSolvent SystemRate Constant (k)Half-life (t½) (hours)
Malvidin-3-glucoside703HCl + EtOH0.0007 min⁻¹22.0
Malvidin-3-glucoside753HCl + EtOH0.0005 min⁻¹18.0
Malvidin-3-glucoside803HCl + EtOH0.0004 min⁻¹19.0
Malvidin-3-glucoside853HCl + EtOH0.0004 min⁻¹18.0
Malvidin-3-glucoside703Formic acid + MeOH0.0009 min⁻¹26.0
Malvidin-3-glucoside753Formic acid + MeOH0.0006 min⁻¹17.0
Malvidin-3-glucoside803Formic acid + MeOH0.0006 min⁻¹17.0
Malvidin-3-glucoside853Formic acid + MeOH0.0007 min⁻¹19.0

Data adapted from a study on Hibiscus sabdariffa anthocyanins, where Malvidin-3-glucoside is a representative compound.[3]

Experimental Protocols

Protocol for Preparation of Malvidin-3-galactoside Standard Curve for HPLC Analysis
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh a known amount of Malvidin-3-galactoside standard (e.g., 10 mg).

    • Dissolve the standard in an appropriate volume of acidified methanol (e.g., 10 mL of methanol with 0.1% HCl) to obtain a stock solution of 1000 µg/mL.

    • Sonicate the solution for a few minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent of similar composition.

    • Typical concentration ranges for a calibration curve can be from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Ensure the dilutions are accurate by using calibrated pipettes.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate C18 column and a mobile phase typically consisting of an acidified aqueous solvent (A) and an organic solvent like acetonitrile (B52724) or methanol (B).

    • A common mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the detector wavelength to the maximum absorbance of Malvidin-3-galactoside (around 520-530 nm).

    • Inject equal volumes of each working standard solution.

  • Calibration Curve Construction:

    • For each standard, record the peak area from the chromatogram.

    • Plot a graph of peak area (y-axis) versus the concentration of the standard (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered a good fit for the calibration curve.

Visualizations

Storage_Workflow Workflow for Long-Term Storage of Malvidin-3-galactoside Standard start Receive Malvidin-3-galactoside Standard is_solid Is the standard in solid form? start->is_solid store_solid Store at -20°C in a desiccator, protected from light. is_solid->store_solid Yes prep_stock Prepare stock solution in acidified methanol (e.g., 0.1% HCl). is_solid->prep_stock No (in solution) dissolve Need to prepare a solution? store_solid->dissolve dissolve->prep_stock Yes end End of Workflow dissolve->end No store_stock Store stock solution at -80°C (up to 6 months) or -20°C (up to 1 month) in amber vials. prep_stock->store_stock use_immediately Use immediately for experiments. store_stock->use_immediately use_immediately->end

Caption: Decision workflow for the appropriate storage of Malvidin-3-galactoside standard.

Degradation_Pathway Simplified Degradation Pathway of Malvidin-3-galactoside cluster_main Malvidin-3-galactoside (Flavylium Cation) cluster_degradation Degradation Products M3G Malvidin-3-galactoside Syringic_Acid Syringic Acid M3G->Syringic_Acid Hydrolytic Cleavage (High Temp/Oxidation) Phloroglucinaldehyde 2,4,6-Trihydroxybenzaldehyde M3G->Phloroglucinaldehyde Hydrolytic Cleavage (High Temp/Oxidation) Chalcone Chalcone Intermediate M3G->Chalcone pH > 4 Ring Opening Further_Degradation Further Degradation Products Syringic_Acid->Further_Degradation Phloroglucinaldehyde->Further_Degradation Chalcone->Syringic_Acid Fission Chalcone->Phloroglucinaldehyde Fission

References

Technical Support Center: Malvidin-3-galactoside Stability in the Presence of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Malvidin-3-galactoside when exposed to various metal ions. The information is intended to assist researchers in designing and interpreting experiments involving this anthocyanin.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors influencing the stability of Malvidin-3-galactoside?

A1: The stability of Malvidin-3-galactoside, like other anthocyanins, is influenced by several factors including pH, temperature, light exposure, oxygen, and the presence of other compounds such as ascorbic acid, sulfites, and metal ions.[1] Anthocyanins are most stable in acidic conditions (pH < 3) and their stability generally decreases as the pH increases.

Q2: How do metal ions generally affect the stability and color of Malvidin-3-galactoside?

A2: Metal ions can have a significant impact on both the stability and color of Malvidin-3-galactoside through complex formation, also known as chelation. This interaction can either lead to color enhancement and stabilization (bathochromic and hyperchromic shifts) or accelerate its degradation, depending on the specific metal ion, its concentration, the pH of the solution, and the structure of the anthocyanin.[2][3][4]

Specific Metal Ion Effects

Q3: What is the effect of Iron (Fe²⁺, Fe³⁺) on Malvidin-3-galactoside stability?

A3: Iron ions, in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, are known to cause the destruction of anthocyanins, including those from blueberries which contain Malvidin-3-galactoside.[4] This can lead to the formation of precipitates and a rapid loss of color.[4] The interaction often results in a bluish or purplish hue before degradation.

Q4: How does Aluminum (Al³⁺) interact with Malvidin-3-galactoside?

A4: Aluminum ions (Al³⁺) typically have a color-enhancing effect on anthocyanins and can form stable complexes.[4] This interaction often leads to a bathochromic shift, resulting in a bluer color. While it can enhance color, its effect on long-term stability can vary.

Q5: What is the impact of Copper (Cu²⁺) on Malvidin-3-galactoside stability?

A5: Copper ions (Cu²⁺) are known to accelerate the degradation of anthocyanins, particularly in the presence of ascorbic acid and oxygen.[1] While it can have a color-enhancing effect in some cases, it generally promotes the breakdown of the anthocyanin structure.[4]

Q6: Do divalent cations like Calcium (Ca²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺) affect Malvidin-3-galactoside stability?

A6: Yes, these divalent cations can influence stability.

  • Ca²⁺: Has been shown to have a color-enhancing effect and can improve the stability of some anthocyanins.[4]

  • Zn²⁺ and Mn²⁺: At high concentrations, these ions can enhance color and increase the stability of anthocyanins from sources like blueberries.[4]

Q7: Are there any metal ions that are particularly destructive to Malvidin-3-galactoside?

A7: Yes, besides iron and copper, Lead (Pb²⁺) has been shown to cause the destruction of blueberry anthocyanins, leading to the formation of a clear precipitate.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Rapid discoloration of Malvidin-3-galactoside solution. Presence of catalytic metal ions (e.g., Cu²⁺, Fe²⁺, Fe³⁺).1. Use deionized, metal-free water and buffers for all solutions.2. If metal contamination is suspected, use a chelating agent like EDTA to sequester the ions. Note that this will interfere with studies on the direct effects of metal ions.3. Analyze your reagents for trace metal contamination.
Unexpected color shift (e.g., turning blue or purple). Complexation with metal ions (e.g., Al³⁺, Fe³⁺).1. Verify the pH of your solution, as pH itself can cause color changes.2. Confirm the absence of unintended metal ion contamination in your reagents and glassware.3. If the metal ion is part of the experimental design, this color shift is an expected outcome of complexation.
Formation of a precipitate in the solution. Interaction with certain metal ions (e.g., Fe³⁺, Pb²⁺).1. Centrifuge the sample and analyze the supernatant to determine if the anthocyanin has precipitated or degraded.2. Consider reducing the concentration of the metal ion or adjusting the pH to improve solubility of the complex.
Inconsistent results between experimental repeats. Variable metal ion contamination or fluctuating pH.1. Ensure consistent use of high-purity, metal-free reagents.2. Calibrate your pH meter regularly and monitor the pH of your solutions throughout the experiment.3. Use acid-washed glassware to minimize metal leaching.

Quantitative Data on Metal Ion Effects

The following table summarizes the observed effects of various metal ions on anthocyanin stability, with a focus on Malvidin derivatives where specific data is available. Note that quantitative data for Malvidin-3-galactoside is limited, and much of the available information is for the closely related Malvidin-3-glucoside or for anthocyanin extracts.

Metal Ion Concentration Range Observed Effect on Malvidin-3-galactoside/Related Anthocyanins Color Change Reference
Fe³⁺ Not specifiedCauses destruction of blueberry anthocyanins.Formation of a clear precipitate.[4]
Fe²⁺ Not specifiedCauses destruction of blueberry anthocyanins.Not specified[4]
Al³⁺ Not specifiedSignificant color-enhancing effect; no stated effect on stability.Bathochromic shift (bluing).[4]
Cu²⁺ Not specifiedSignificant color-enhancing effect; no stated effect on stability in the cited study, but generally known to accelerate degradation.Not specified[4]
Ca²⁺ Not specifiedSignificant color-enhancing effect; no stated effect on stability.Not specified[4]
Zn²⁺ High concentrationsColor-enhancing effect and increased stability of blueberry anthocyanins.Not specified[4]
Mn²⁺ High concentrationsColor-enhancing effect and increased stability of blueberry anthocyanins.Not specified[4]
Pb²⁺ Not specifiedCauses destruction of blueberry anthocyanins.Formation of a clear precipitate.[4]

Experimental Protocols

Protocol for Assessing the Effect of Metal Ions on Malvidin-3-galactoside Stability

This protocol outlines a general method for investigating the impact of metal ions on the stability of Malvidin-3-galactoside using UV-Vis spectrophotometry.

1. Materials:

  • Malvidin-3-galactoside standard

  • Metal salt solutions (e.g., FeCl₃, AlCl₃, CuSO₄, ZnSO₄, CaCl₂, MnCl₂, Pb(NO₃)₂) of known concentration

  • Buffers of desired pH (e.g., citrate-phosphate buffer for pH 3-7) prepared with metal-free deionized water

  • UV-Vis spectrophotometer and cuvettes

  • Acid-washed glassware

2. Preparation of Solutions:

  • Prepare a stock solution of Malvidin-3-galactoside in a slightly acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability.

  • Prepare stock solutions of the various metal salts in metal-free deionized water.

  • Prepare a series of buffers at the desired experimental pH values.

3. Experimental Procedure:

  • In a series of test tubes or a microplate, add the pH buffer.

  • Add a specific volume of the Malvidin-3-galactoside stock solution to each tube/well to achieve the desired final concentration.

  • Add varying concentrations of the metal salt solutions to the respective tubes/wells. Include a control group with no added metal ions.

  • Record the initial absorbance spectrum of each solution using a UV-Vis spectrophotometer from 380 to 700 nm. Note the initial absorbance maximum (λmax).

  • Incubate the solutions under controlled conditions (e.g., specific temperature and light exposure).

  • At regular time intervals, record the UV-Vis spectrum of each solution.

4. Data Analysis:

  • Monitor the change in absorbance at the initial λmax over time to determine the degradation kinetics.

  • Calculate the degradation rate constant (k) and half-life (t1/2) for each condition, assuming first-order kinetics.

  • Observe any shifts in the λmax (bathochromic or hypsochromic shifts) and changes in absorbance intensity (hyperchromic or hypochromic effects) to characterize color changes.

Visualizations

Logical Workflow for Stability Testing

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Setup cluster_analysis Analysis A Prepare Malvidin-3-galactoside Stock Solution D Mix Reagents: Buffer + Mv-3-gal + Metal Ion A->D E Control Group: Buffer + Mv-3-gal (No Metal) A->E B Prepare Metal Ion Stock Solutions B->D C Prepare pH Buffers C->D C->E F Initial UV-Vis Scan (t=0) D->F E->F G Incubate under Controlled Conditions F->G H Time-course UV-Vis Scans G->H I Data Analysis: Degradation Kinetics & Spectral Shifts H->I chelation_mechanism cluster_reactants Reactants cluster_product Product cluster_details Chelation Site Example Mv3gal Malvidin-3-galactoside (Flavylium Cation) Complex Malvidin-3-galactoside-Metal Complex Mv3gal->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex M Mⁿ⁺ O1 O M->O1 Coordination Bond O2 O M->O2 label_text Metal ion (Mⁿ⁺) coordinates with hydroxyl groups on the anthocyanin structure.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Assessment of Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of analytical standards like Malvidin-3-galactoside chloride is paramount for accurate experimental results. High-Performance Liquid Chromatography (HPLC) stands as the primary method for this assessment. This guide provides an objective comparison of HPLC methodologies and alternative techniques, supported by experimental data, to aid in the selection of the most appropriate purity assessment strategy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the industry standard for determining the purity of this compound, with most commercial standards specifying a purity of ≥95%.[1][2][3][4][5][6][7] The technique's strength lies in its ability to separate the main compound from potential impurities, which are often structurally related degradation products.

Comparative Performance of HPLC Columns

The choice of HPLC column is critical for achieving optimal separation. While various columns can be employed, their performance characteristics differ.

Column TypeTypical DimensionsStationary PhasePerformance Characteristics
Reversed-Phase C18 150-250 mm x 4.6 mm, 3-5 µmOctadecyl-silicaAdvantages: Robust, versatile, and widely available. Provides good retention and separation of anthocyanins from many impurities.[8][9] Disadvantages: May show limited selectivity for closely related anthocyanins and certain degradation products.
Mixed-Mode Ion-Exchange Reversed-Phase 150 mm x 4.6 mm, 5 µmC18 with embedded ion-exchange groupsAdvantages: Offers alternative selectivity compared to standard C18 columns, which can be beneficial for resolving co-eluting peaks.[10][11] Disadvantages: Method development can be more complex due to the dual retention mechanism.
Phenyl-Hexyl 150 mm x 4.6 mm, 2.6 µmPhenyl-hexyl-silicaAdvantages: Provides unique aromatic selectivity that can enhance the separation of compounds with phenyl groups, such as anthocyanins and their phenolic degradation products. Disadvantages: May not be as universally applicable as C18 columns.
UHPLC C18 50-100 mm x 2.1 mm, <2 µmSub-2-micron octadecyl-silicaAdvantages: Significant reduction in analysis time and solvent consumption, with higher resolution and sensitivity compared to conventional HPLC.[12] Disadvantages: Requires a UHPLC system capable of handling higher backpressures.
Common Impurities in this compound

Impurities in this compound are typically degradation products. Understanding these potential impurities is crucial for developing a robust analytical method. Common degradation products of the closely related Malvidin-3-glucoside, which are likely similar for the galactoside, include:

  • Syringic acid: A primary degradation product.[1][13][14]

  • Malvidin (B83408) (aglycone): Resulting from the hydrolysis of the glycosidic bond.

  • Other phenolic compounds: Such as 2,4,6-trihydroxybenzaldehyde.[1][14]

  • Oxidative degradation products: Including anthocyanone A.[15]

Experimental Protocols

Standard HPLC Protocol for Purity Assessment

This protocol is a representative method for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: Water/Formic Acid (90:10, v/v).[16]

  • Mobile Phase B: Acetonitrile/Water/Formic Acid (50:40:10, v/v).

  • Gradient Elution:

    • 0-15 min: 10-30% B

    • 15-30 min: 30-50% B

    • 30-35 min: 50-100% B

    • 35-40 min: 100% B (hold)

    • 40-45 min: 100-10% B (return to initial)

    • 45-55 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 520 nm.[8]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve in a suitable solvent, such as methanol (B129727) with 0.1% HCl, to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can provide complementary information for purity assessment.

TechniquePrinciplePerformance Characteristics
UHPLC (Ultra-High-Performance Liquid Chromatography) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Advantages: Faster analysis times, improved resolution, and higher sensitivity. Disadvantages: Requires specialized instrumentation.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer.Advantages: Provides molecular weight and structural information, enabling the definitive identification of impurities.[17][18][19] Disadvantages: More complex and expensive instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Advantages: High separation efficiency, small sample volume requirements. Disadvantages: Can be less robust than HPLC for quantitative analysis of complex mixtures.

Visualizing the Workflow

A clear understanding of the experimental process is essential. The following diagrams illustrate the logical flow of the HPLC purity assessment.

hplc_purity_assessment_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Standard dissolve Dissolve in Acidified Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detect at 520 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

logical_relationship cluster_methods Analytical Methods cluster_hplc_params Key HPLC Parameters cluster_alternatives Specific Alternatives cluster_evaluation Evaluation Criteria main_topic This compound Purity Assessment hplc HPLC (Primary Method) main_topic->hplc alternatives Alternative Methods main_topic->alternatives column Column Selection (C18, Mixed-Mode, etc.) hplc->column mobile_phase Mobile Phase Optimization (Acidified Water/Acetonitrile) hplc->mobile_phase detection Detection (UV-Vis @ 520 nm) hplc->detection purity Purity (%) hplc->purity validation Method Validation (LOD, LOQ, Linearity) hplc->validation uhplc UHPLC alternatives->uhplc lcms LC-MS alternatives->lcms ce Capillary Electrophoresis alternatives->ce impurities Impurity Profile lcms->impurities

Caption: Logical Relationships in Purity Assessment.

References

A Comparative Guide to the In Vitro Biological Activity of Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the biological activities of Malvidin-3-galactoside, a prominent anthocyanin found in blueberries and other pigmented fruits. Its performance is objectively compared with two other well-researched polyphenols, Resveratrol and Quercetin, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug discovery.

Introduction

Malvidin-3-galactoside is a member of the anthocyanin family of flavonoids, which are known for their vibrant colors and potential health benefits. As research into natural compounds for therapeutic applications continues to grow, rigorous in vitro validation of their biological activities is crucial. This guide focuses on the antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties of Malvidin-3-galactoside, providing a comparative analysis with Resveratrol and Quercetin to benchmark its potential.

Comparative Analysis of Biological Activities

The following tables summarize quantitative data from various in vitro studies, comparing the efficacy of Malvidin-3-galactoside, Resveratrol, and Quercetin in key biological assays. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Lower IC50 values indicate higher antioxidant potency.

CompoundAssayIC50 ValueSource
Malvidin-3-galactoside DPPH~5.71 - 5.9 mg/mL (as part of extract)[1]
ABTS~1.17 mg/mL (as part of extract)[1]
Resveratrol DPPH~66.12 ppm[1]
ABTS--
Quercetin DPPH~30.12 µM (as n-propylgallate standard)[1]
ABTS--

Note: Data for pure Malvidin-3-galactoside is limited; values are often reported for extracts. Direct comparative studies are needed for a more precise assessment.

Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of pro-inflammatory markers and pathways, such as the NF-κB pathway and the production of cytokines like TNF-α and interleukins.

CompoundAssay/MarkerCell LineInhibitionSource
Malvidin-3-galactoside MCP-1, ICAM-1, VCAM-1HUVECsConcentration-dependent inhibition[2][3][4][5]
NF-κB pathwayHUVECsInhibition of p65 nuclear translocation[2][3][4][5]
Resveratrol IL-6, TNF-αTHP-1Dose-dependent decrease[6]
NF-κB pathwayVariousInhibition[7]
Quercetin IL-6, IL-8, IP-10IOBA-NHC, HCEDose-dependent decrease[8]
NF-κB pathwayVariousInhibition[7]
Anti-cancer Activity

The anti-proliferative and cytotoxic effects of these compounds are commonly evaluated using the MTT assay on various cancer cell lines.

CompoundCell LineIC50 ValueSource
Malvidin-3-galactoside HepG2 (Hepatocellular Carcinoma)Suppressed proliferation[9]
Raji (Non-Hodgkin Lymphoma)Dose-dependent decrease in viability
Resveratrol Various Cancer Cell LinesVaries (e.g., ~20-100 µM)
Quercetin MCF-7 (Breast Cancer)~73 µM
MDA-MB-231 (Breast Cancer)~85 µM
Neuroprotective Activity

In vitro neuroprotection is assessed by the ability of a compound to protect neuronal cells from toxins and oxidative stress, and to modulate neuro-inflammatory pathways.

CompoundModelEffectSource
Malvidin-3-glucoside α-syn & MPTP-induced stress in HMC3 cellsAnti-apoptotic, anti-inflammatory, antioxidative
Peroxynitrite-induced damage in endothelial cellsProtective effect
Resveratrol Various neurodegenerative modelsNeuroprotective effects
Quercetin MPTP-lesioned cell culturesIncreased cell viability, inhibited apoptosis

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes for in vitro validation.

G NF-κB Inflammatory Pathway Inhibition cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus TNF-α TNF-α IKK IKK TNF-α->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc Translocates Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes Activates Transcription Malvidin-3-galactoside Malvidin-3-galactoside Malvidin-3-galactoside->IKK Inhibits

NF-κB pathway inhibition by Malvidin-3-galactoside.

G PI3K/Akt Cancer Pathway Modulation cluster_0 Extracellular cluster_1 Cellular Processes Growth Factor Growth Factor PI3K PI3K Growth Factor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Malvidin-3-galactoside Malvidin-3-galactoside PTEN PTEN Malvidin-3-galactoside->PTEN Activates PTEN->PI3K Inhibits

PI3K/Akt pathway modulation by Malvidin-3-galactoside.

G General Workflow for In Vitro Validation cluster_0 Compound Preparation cluster_1 Assay Systems cluster_2 Endpoints Compound Malvidin-3-galactoside Resveratrol Quercetin Cell-free Assays DPPH ABTS Compound->Cell-free Assays Cell-based Assays Cell Culture (e.g., HUVEC, HepG2) Compound->Cell-based Assays Antioxidant Radical Scavenging Cell-free Assays->Antioxidant Anti-inflammatory Cytokine Levels (ELISA) Protein Expression (Western Blot) Cell-based Assays->Anti-inflammatory Anti-cancer Cell Viability (MTT) Cell-based Assays->Anti-cancer

Workflow for in vitro validation of biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative, and specific parameters may need to be optimized for different experimental setups.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (Malvidin-3-galactoside, Resveratrol, or Quercetin) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Cytokine Quantification
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants from treated and untreated cells to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm and quantify the cytokine concentration using a standard curve.

Conclusion

The in vitro data presented in this guide demonstrate that Malvidin-3-galactoside possesses a range of promising biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. While its potency in some assays may differ from that of the more extensively studied compounds, Resveratrol and Quercetin, Malvidin-3-galactoside shows significant potential as a bioactive compound for further investigation.

The lack of directly comparative studies highlights a critical gap in the current research landscape. Future studies should aim to perform side-by-side comparisons of these compounds under standardized conditions to provide a more definitive assessment of their relative efficacy. Such research will be invaluable for guiding the development of novel therapeutics and nutraceuticals based on these natural products.

References

A Comparative Analysis of Malvidin Glycosides in Cancer Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of malvidin (B83408) and its primary glycosides, malvidin-3-glucoside and malvidin-3-galactoside. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms to facilitate further investigation into these promising natural compounds.

Malvidin, a prominent anthocyanidin found in pigmented fruits and vegetables, and its glycosidic derivatives have garnered significant attention for their potential anti-carcinogenic properties.[1] In its natural form, malvidin is most commonly found as malvidin-3-glucoside and malvidin-3-galactoside.[2] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated the ability of these compounds to inhibit cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of cell proliferation and metastasis.[1] This guide offers a comparative overview of their efficacy and sheds light on the signaling pathways they modulate.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data on the anti-cancer effects of malvidin and its glycosides across various cancer cell lines and in vivo models. This data provides a basis for comparing their potency and therapeutic potential.

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
MalvidinSUP-B15 (Acute Lymphoblastic Leukemia)Proliferation~50 (after 24h)[3]
MalvidinKG-1a (Acute Myelogenous Leukemia)Proliferation~75 (after 24h)[3]
MalvidinHepG2 (Hepatocellular Carcinoma)Viability~80 (after 24h)[4]
Malvidin-3-O-glucosideHMC3 (Microglial Cells)Viability>100 (non-toxic)[5]
Oxovitisin A (Malvidin Derivative)MKN-28 (Gastric Cancer)Antiproliferative538.42 ± 50.06[6]
Oxovitisin A (Malvidin Derivative)Caco-2 (Colorectal Cancer)Antiproliferative434.85 ± 11.87[6]
Delphinidin-3-O-glucosideHCT 116 (Colorectal Cancer)Viability395.8 µg/mL[7]
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Malvidin-3-galactosideNude Mice (HepG2 xenograft)Hepatocellular CarcinomaNot specifiedSignificant inhibition
OT-82 (NAMPT inhibitor)SCID Mice (MV4-11 xenograft)Acute Myeloid Leukemia60 or 80 mg/kg, 3 days on/4 days offTumor disappearance[8]

Key Signaling Pathways in Malvidin Glycoside Action

The anti-cancer effects of malvidin and its glycosides are largely attributed to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. The two primary pathways implicated are the PI3K/Akt and MAPK pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Malvidin and its glycosides have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

PI3K_Akt_Pathway Malvidin Malvidin Glycosides PI3K PI3K Malvidin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival MAPK_Pathway Malvidin Malvidin Glycosides Ras Ras Malvidin->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Induces MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Malvidin Glycosides Start->Treat MTT Add MTT Reagent (Incubate 2-4h) Treat->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

References

A Comparative Guide to Malvidin-3-galactoside Reference Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of anthocyanins, the selection of a high-quality reference standard is paramount to achieving accurate and reproducible results. Malvidin-3-galactoside, a prominent anthocyanin in various fruits and vegetables, is a subject of growing interest for its potential health benefits. This guide provides an objective comparison of commercially available Malvidin-3-galactoside reference standards, supported by experimental data and detailed methodologies.

Comparative Analysis of Supplier Specifications

A critical aspect of selecting a reference standard is the purity and characterization provided by the supplier. While a comprehensive comparison is challenging due to variations in publicly available data, the following table summarizes key quantitative information from prominent suppliers.

SupplierProduct NamePurity SpecificationStandard TypeStorage ConditionsAdditional Information
PhytoLab Malvidin 3-galactoside chloride phyproof® Reference Substance≥90.0% (HPLC)Primary Reference Standard< -15°CCertified absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities. The counterion is treated as an impurity in the purity calculation.
Sigma-Aldrich (Supelco) Malvidin-3-galactoside chloride analytical standard≥95% (HPLC)Analytical Standard2-8°CProvided as a neat substance.
Extrasynthese Malvidin-3-O-galactoside chloride≥95% (HPLC)Analytical Standard< -15°CProvided with a weight/weight absolute assay and available with an HPLC chromatogram.
Santa Cruz Biotechnology This compound≥95%Not specifiedNot specified
LGC Standards Malvidin-3-O-Galactoside Chloride(AS)Not specifiedAnalytical StandardNot specifiedCertificate of Analysis available upon request.

Note: The information presented is based on publicly available data from supplier websites and may not reflect the full details provided in the Certificate of Analysis (CoA). It is highly recommended to obtain the lot-specific CoA for complete and accurate information.

Experimental Protocol: Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and robust method for the quantification of Malvidin-3-galactoside. The following protocol is a representative method compiled from various established procedures for anthocyanin analysis.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Malvidin-3-galactoside reference standard.

  • Methanol (B129727) (HPLC grade).

  • Formic acid (analytical grade).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 80 20
    30 70 30
    35 50 50

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the Malvidin-3-galactoside reference standard and dissolve it in a 10 mL volumetric flask with methanol containing 0.1% HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For solid samples (e.g., food supplements), an extraction with an acidified solvent (e.g., methanol with 1% HCl) followed by filtration is typically required. Liquid samples may only require dilution and filtration.

4. Analysis and Quantification:

  • Inject the working standard solutions and the prepared sample solutions into the HPLC system.

  • Identify the Malvidin-3-galactoside peak in the chromatograms based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of Malvidin-3-galactoside in the sample by interpolating its peak area on the calibration curve.

Visualizing Methodologies and Pathways

To further clarify the processes involved in the selection and application of a Malvidin-3-galactoside reference standard, the following diagrams have been generated.

G cluster_selection Reference Standard Selection Define_Analysis Define Analytical Requirements Identify_Suppliers Identify Potential Suppliers Define_Analysis->Identify_Suppliers Request_CoA Request & Review Certificates of Analysis Identify_Suppliers->Request_CoA Compare_Specs Compare Specifications (Purity, Uncertainty, etc.) Request_CoA->Compare_Specs Select_Standard Select Appropriate Standard Compare_Specs->Select_Standard

Caption: Logical workflow for selecting a suitable reference standard.

G cluster_workflow Quantitative Analysis Workflow Standard_Prep Prepare Standard Stock & Working Solutions HPLC_Analysis HPLC-DAD Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample (Extraction, Dilution, Filtration) Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Peak Integration HPLC_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Caption: Experimental workflow for quantitative analysis.

Malvidin-3-galactoside has been shown to exert its biological effects through various signaling pathways. The diagrams below illustrate its involvement in the NF-κB and Notch signaling pathways, which are crucial in inflammation and cellular regulation.

G M3G Malvidin-3-galactoside IKK IKK Activation M3G->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Malvidin-3-galactoside.

G M3G Malvidin-3-galactoside Notch_Receptor Notch Receptor (e.g., Notch1) M3G->Notch_Receptor Downregulates Notch_Ligand Notch Ligand (e.g., DLL1, DLL4) Notch_Ligand->Notch_Receptor Activates NICD NICD Cleavage & Nuclear Translocation Notch_Receptor->NICD Target_Genes Target Gene Expression (e.g., Hes1) NICD->Target_Genes

Caption: Modulation of the Notch signaling pathway by Malvidin-3-galactoside.

Conclusion

The selection of a well-characterized Malvidin-3-galactoside reference standard is a critical first step for any quantitative analysis. While purity is a key metric, researchers should also consider the type of standard (primary vs. analytical), the comprehensiveness of the Certificate of Analysis, and the supplier's reputation. By employing a validated HPLC method, such as the one detailed in this guide, and understanding the biological context of the analyte through pathways, researchers can ensure the generation of high-quality, reliable data in their studies of this important anthocyanin.

Cross-Reactivity of Malvidin-3-galactoside in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malvidin-3-galactoside, a prominent anthocyanin found in blueberries and other pigmented fruits, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. As with any bioactive compound under investigation for therapeutic applications, understanding its specificity and potential for cross-reactivity in various biological assays is paramount. This guide provides an objective comparison of the performance of Malvidin-3-galactoside in several enzyme assays, supported by experimental data, to aid researchers in interpreting their findings and designing future studies.

Executive Summary

Malvidin-3-galactoside exhibits a range of inhibitory activities against several enzymes implicated in inflammation, neurodegeneration, and metabolic disorders. Its activity is often compared to its close structural analog, Malvidin-3-glucoside, and its aglycone form, Malvidin. The nature of the sugar moiety at the C3 position, as well as the overall glycosylation pattern, significantly influences the inhibitory potency and selectivity. While demonstrating promising specific inhibitory effects, the potential for promiscuous inhibition, a common characteristic of some phenolic compounds, warrants careful consideration in the interpretation of high-throughput screening results.

Comparative Enzyme Inhibition Data

The following tables summarize the available quantitative data on the inhibitory activity of Malvidin-3-galactoside and related compounds against various enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Malvidin12.45 ± 0.70[1][2]2.76 ± 0.16[1][2]4.51
Malvidin-3-glucoside74.78 ± 0.06[1][2]39.92 ± 3.02[1][2]1.87
Malvidin-3,5-diglucoside90.36 ± 1.92[1]66.45 ± 1.93[1]1.36
Malvidin-3-galactoside Data not availableData not availableData not available

Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

CompoundAcetylcholinesterase (AChE) % Inhibition (at 100 µM)Butyrylcholinesterase (BChE) % Inhibition (at 100 µM)
MalvidinData not availableData not available
Malvidin-3-glucoside26.3 ± 3.1[1]22.1 ± 3.0[1]
Malvidin-3,5-diglucosideLower than Mv-3-glc[1]Lower than Mv-3-glc[1]
Malvidin-3-galactoside Data not availableData not available
Compoundα-Glucosidase IC50 (µM)
Malvidin54.69 ± 2.11[3]
Delphinidin4.11 ± 0.49[3]
Cyanidin17.01 ± 1.35[3]
Malvidin-3-galactoside Inhibitory activity observed, but specific IC50 not provided in the study. The study did note that glycosylation at the C3 position significantly decreased the inhibitory activity of delphinidin.[3]
EnzymeMalvidin-3-galactoside InhibitionMalvidin-3-glucoside Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B)Reversible mixed inhibition[4]Competitive inhibition[4]

Signaling Pathway Modulation

Malvidin-3-galactoside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for adhesion molecules (ICAM-1, VCAM-1) and chemokines (MCP-1).

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65) (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Genes Pro-inflammatory Genes (ICAM-1, VCAM-1, MCP-1) M3G Malvidin-3-galactoside M3G->IkBa_p Inhibits Degradation M3G->NFkB Blocks Nuclear Translocation NFkB_n NF-κB DNA_n DNA NFkB_n->DNA_n Genes_n Gene Transcription DNA_n->Genes_n

Caption: Malvidin-3-galactoside inhibits the NF-κB signaling pathway.

Experimental evidence demonstrates that both Malvidin-3-galactoside and Malvidin-3-glucoside can inhibit TNF-α-induced inflammation in endothelial cells. They achieve this by decreasing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[5][6] In a direct comparison, Malvidin-3-glucoside generally exhibited a better anti-inflammatory effect than Malvidin-3-galactoside.[5][6]

Compound (50 µM)Inhibition of IκBα Degradation (%)
Malvidin-3-glucoside75.3[5][6]
Malvidin-3-galactoside 43.2[5][6]
Mixture (Mv-3-glc + Mv-3-gal)84.8[5]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

AChE_Assay_Workflow Start Start Prepare Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine iodide (substrate) - Test compound (Malvidin-3-galactoside) Start->Prepare Incubate Incubate AChE with Test Compound Prepare->Incubate Add_Substrate Add Substrate and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (kinetic or endpoint) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate End End Calculate->End

References

A Comparative Analysis of the Antioxidant Activity of Anthocyanins from Commercially Significant Berries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of anthocyanins found in four common berries: blueberry, blackberry, raspberry, and strawberry. The information is compiled from various scientific studies to assist researchers in understanding the relative antioxidant potential of these natural compounds. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key antioxidant assays are provided.

Quantitative Comparison of Anthocyanin Content and Antioxidant Activity

The antioxidant capacity of berries is influenced by their total anthocyanin content and the specific types of anthocyanins they contain.[1] The following table summarizes the total anthocyanin content and the results from four common antioxidant activity assays—DPPH, ABTS, FRAP, and ORAC—for blueberry, blackberry, raspberry, and strawberry. Values are presented as ranges compiled from multiple studies to account for variations due to cultivar, growing conditions, and analytical methods.

Berry TypeTotal Anthocyanin Content (mg/100g FW)DPPH Radical Scavenging Activity (EC50 mg/mL or % inhibition)ABTS Radical Scavenging Activity (µmol TE/g DW)FRAP (Ferric Reducing Antioxidant Power) (µmol TE/g DW)ORAC (Oxygen Radical Absorbance Capacity) (µmol TE/g DW)
Blueberry 29.9 - 515[2][3]EC50: 0.42 mg/mL; 96.96% inhibition at 2.0 mg/mL[4]2320[5]3674.3[5]19 - 131 µmol TE/g FW[2]
Blackberry 82 - 627[2][6]EC50: 0.44 mg/mL; 95.37% inhibition at 2.0 mg/mL[4]1730[5]2942.4[5]13 - 146 µmol TE/g FW[2]
Raspberry 35 - 198[7]-1710[5]931.4[5]7.8 - 33.7 µmol TE/g FW[8]
Strawberry 1.9 - 49[3][7]EC50: 0.81 mg/mL; 58.32% inhibition at 2.0 mg/mL[4]3670[5]1215.1[5]35.0 - 162.1[8]

Note: FW = Fresh Weight, DW = Dry Weight, TE = Trolox Equivalents. The data presented are aggregated from multiple sources and should be considered as representative ranges.

Dominant Anthocyanins in Berries

The specific composition of anthocyanins contributes significantly to the overall antioxidant activity.[1] For instance, blackberries are rich in cyanidin-3-O-glucoside, which is a potent antioxidant.[1] Blueberries contain a wider variety of anthocyanins, with malvidin (B83408) derivatives being prominent.[1]

BerryMajor Anthocyanins
Blueberry Malvidin-3-glucoside, Delphinidin-3-galactoside, Malvidin-3-galactoside[3][9]
Blackberry Cyanidin-3-O-glucoside[1][10]
Raspberry Cyanidin-3-rutinoside, Cyanidin-3-sophoroside[11][12]
Strawberry Pelargonidin-3-glucoside[13]
Cellular Antioxidant Signaling Pathway: Nrf2 Activation

Anthocyanins exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Anthocyanins can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[16] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO-1). This cellular defense mechanism provides a more sustained antioxidant effect compared to direct scavenging alone.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Anthocyanins Berry Anthocyanins Anthocyanins->Nrf2_Keap1 dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Figure 1: Anthocyanin-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions.

Anthocyanin Extraction from Berries

A general procedure for extracting anthocyanins from fresh or frozen berries for subsequent antioxidant analysis.

Materials:

  • Fresh or frozen berries

  • Methanol (B129727) (or ethanol)

  • Hydrochloric acid (HCl) or Formic acid

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges (optional, for purification)

Procedure:

  • Homogenize 10 g of berries with 50 mL of acidified methanol (e.g., 85:15 methanol: 1% HCl, v/v).

  • Sonicate the mixture for 15-30 minutes in an ultrasonic bath.

  • Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator at 40°C.

  • The crude extract can be used directly or further purified using SPE C18 cartridges to isolate the anthocyanin fraction.

  • Re-dissolve the dried extract in an appropriate solvent for analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution (typically 0.1 mM in methanol)

  • Berry anthocyanin extract

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the anthocyanin extract in methanol.

  • In a 96-well plate, add 100 µL of each extract dilution to a well.

  • Add 100 µL of the DPPH working solution to each well.

  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • A control well should contain 100 µL of the extract dilution and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - (A_sample - A_control)) / A_blank] * 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Berry anthocyanin extract

  • Ethanol (B145695) or phosphate (B84403) buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a series of dilutions of the anthocyanin extract.

  • In a 96-well plate, add 20 µL of each extract dilution to a well.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • A standard curve is generated using Trolox, and the results are expressed as Trolox Equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Materials:

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Berry anthocyanin extract

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP working solution to 37°C before use.

  • Prepare a series of dilutions of the anthocyanin extract.

  • In a 96-well plate, add 20 µL of each extract dilution to a well.

  • Add 180 µL of the FRAP working solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant like Trolox or FeSO₄, and the results are expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Materials:

  • Fluorescein (B123965) sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical initiator)

  • Trolox (standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Berry anthocyanin extract

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a series of dilutions for the anthocyanin extract and Trolox standard in phosphate buffer.

  • In a black 96-well plate, add 25 µL of each extract dilution, standard, or buffer (for blank) to the wells.

  • Add 150 µL of the fluorescein solution to each well.

  • Incubate the plate at 37°C for 15 minutes in the plate reader.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standards. Results are expressed as Trolox Equivalents (TE).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of antioxidant activity in berry anthocyanins.

Experimental_Workflow cluster_assays Antioxidant Activity Assays Berry_Samples Berry Samples (Blueberry, Blackberry, Raspberry, Strawberry) Extraction Anthocyanin Extraction (Acidified Solvent) Berry_Samples->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract Purification Purification (Optional) (e.g., SPE) Purified_Extract Purified Anthocyanin Fraction Purification->Purified_Extract Crude_Extract->Purification DPPH DPPH Assay Crude_Extract->DPPH ABTS ABTS Assay Crude_Extract->ABTS FRAP FRAP Assay Crude_Extract->FRAP ORAC ORAC Assay Crude_Extract->ORAC Purified_Extract->DPPH Purified_Extract->ABTS Purified_Extract->FRAP Purified_Extract->ORAC Data_Analysis Data Analysis and Comparison DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis ORAC->Data_Analysis

Figure 2: General workflow for comparing berry anthocyanin antioxidant activity.

References

A Comparative Guide to the Standardization of Malvidin-3-Galactoside Extracts for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and resources for the standardization of Malvidin-3-galactoside extracts, a crucial step for ensuring the reproducibility and accuracy of research findings. Malvidin-3-galactoside, a prominent anthocyanin in blueberries and other plant sources, is of significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Effective standardization of extracts is paramount for preclinical and clinical studies.

This guide covers a comparison of commercially available standards, extraction protocols, analytical methods for quantification, and antioxidant activity assays. Detailed experimental protocols and visual workflows are provided to support researchers in establishing robust and reliable standardization procedures.

Comparison of Commercial Malvidin-3-Galactoside Standards

The use of a certified reference standard is fundamental for the accurate quantification of Malvidin-3-galactoside in extracts. Several suppliers offer analytical standards, though independent comparative studies on their purity and performance are limited. Researchers should rely on the information provided by the suppliers and perform their own in-house validation.

Table 1: Comparison of Commercially Available Malvidin-3-Galactoside Analytical Standards

SupplierProduct NameCatalog Number (Example)Purity (as stated by supplier)FormatStorage Temperature
Sigma-Aldrich Malvidin-3-galactoside chloride analytical standard79311-1MG-F≥95% (HPLC)[4]Neat solid2-8°C[4]
LGC Standards Malvidin-3-O-Galactoside Chloride(AS)TRC-M212355Not specifiedSolidNot specified
MedchemExpress Malvidin-3-galactoside (chloride) (Standard)HY-N0780S>98%SolidRoom temperature (short term)
CymitQuimica Malvidin 3-O-GalactosideTRC-M212355Not specifiedDark Red To Black Solid[5]Not specified

Comparison of Extraction Protocols for Malvidin-3-Galactoside

The efficiency of Malvidin-3-galactoside extraction is highly dependent on the chosen solvent and extraction method. The selection of an appropriate protocol is critical for maximizing yield while minimizing degradation of the target compound.

Table 2: Comparison of Extraction Methods for Anthocyanins (including Malvidin-3-galactoside) from Blueberries

Extraction MethodSolvent SystemKey ParametersReported Anthocyanin Yield (mg/100g FW)Reference
Ultrasonic-Assisted Extraction (UAE) 80% Methanol/Water (v/v), pH 3.0Sonication84.9 ± 1.2[6]Singh et al. (2022)[6]
Conventional Solvent Extraction Acidified MethanolShaking/Vortexing~55.8 - 75.3Singh et al. (2022)[6]
Subcritical Water Extraction (SWE) Water130°C, 3 min0.47 ± 0.03 (mg/g FW)Kang et al. (2021)[1]
Microwave-Assisted Extraction (MAE) Water with citric acid80°C, 20 min2.50 (mg Cya-3-glu/g matrix)D'Alessandro et al. (2024)[3]

Experimental Workflow for Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of Malvidin-3-galactoside from a plant matrix.

G Experimental Workflow for Malvidin-3-Galactoside Extraction PlantMatrix Plant Material (e.g., Blueberries) Homogenization Homogenization PlantMatrix->Homogenization Extraction Extraction (e.g., UAE with 80% Methanol) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Macroporous Resin) CrudeExtract->Purification Elution Elution Purification->Elution Concentration Concentration Elution->Concentration PurifiedExtract Purified Malvidin-3-galactoside Extract Concentration->PurifiedExtract G Malvidin-3-galactoside and the PI3K/Akt Pathway M3G Malvidin-3-galactoside PI3K PI3K M3G->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits PTEN PTEN PTEN->PI3K Inhibits Proliferation Cell Proliferation mTOR->Proliferation G Malvidin-3-galactoside and the NF-κB Pathway M3G Malvidin-3-galactoside IKK IKK M3G->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates (by degrading IκBα) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces

References

Comparative Guide to Malvidin-3-galactoside chloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Malvidin-3-galactoside chloride with other common anthocyanin alternatives, offering researchers, scientists, and drug development professionals objective data to inform their experimental choices. The information presented is supported by data from certificates of analysis and published experimental protocols.

Product Comparison: Certificate of Analysis Data

A summary of key quality parameters for this compound and its common alternatives is presented below. Data is compiled from various supplier Certificates of Analysis.

ParameterThis compoundCyanidin-3-glucoside chloridePelargonidin-3-glucoside chlorideDelphinidin-3-glucoside chloride
CAS Number 30113-37-27084-24-418466-51-86906-38-3
Molecular Formula C₂₃H₂₅ClO₁₂C₂₁H₂₁ClO₁₁C₂₁H₂₁ClO₁₀C₂₁H₂₁ClO₁₂
Molecular Weight 528.89 g/mol 484.84 g/mol 468.84 g/mol 500.84 g/mol
Purity (by HPLC) ≥95% - 99.63%≥95.0%≥95.0%≥95.0%

Performance Comparison: Biological Activity

This compound and its alternatives exhibit a range of biological activities, primarily centered around their antioxidant, anti-inflammatory, and anti-cancer properties.

  • Antioxidant Activity : All listed anthocyanins are potent antioxidants, capable of scavenging reactive oxygen species (ROS). This activity is central to their protective effects in various disease models.

  • Anti-inflammatory Effects : These compounds have been shown to suppress inflammatory pathways. For instance, Malvidin-3-glucoside chloride, a closely related compound, has been demonstrated to block inflammatory responses induced by TNF-α by inhibiting the NF-κB pathway.[1]

  • Anti-cancer Activity : this compound has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells.[2][3] Similarly, other anthocyanins are reported to have cytotoxic effects against various cancer cell lines.[4] A common mechanism implicated in these effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of anthocyanins.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Solvent A: Acetonitrile

  • Solvent B: 10% Acetic Acid and 1% Phosphoric Acid in water

  • Methanol for sample dissolution

Procedure:

  • Prepare a stock solution of the anthocyanin standard in methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set the column temperature to 30°C.

  • The mobile phase gradient is as follows:

    • 0-10 min: 20% A, 80% B

    • 10-15 min: 40% A, 60% B

    • 15-25 min: 50% A, 50% B

    • 25-30 min: 60% A, 40% B

  • Set the flow rate to 1.0 mL/min.

  • The injection volume is 10 µL.

  • Detect the anthocyanin at its maximum absorbance wavelength (typically around 520 nm).

  • Purity is calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effects of anthocyanins on cancer cell lines. Note that the widely used MTT assay can be prone to interference from the antioxidant properties of anthocyanins, leading to inaccurate results.[10][11] Alternative assays like the BrdU (DNA-based) or CellTiter-Glo (ATP-based) assays are recommended for more reliable data.[10][11]

Instrumentation:

  • Microplate reader capable of measuring absorbance or luminescence.

Reagents:

  • Cell culture medium appropriate for the cell line.

  • Fetal Bovine Serum (FBS).

  • Anthocyanin stock solution (dissolved in a suitable solvent like DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the anthocyanin in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the anthocyanin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the anthocyanin).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay

This protocol details a method for measuring intracellular ROS levels using a fluorescent probe.

Instrumentation:

  • Fluorescence microscope or a microplate reader with fluorescence capabilities.

  • Flow cytometer (optional).

Reagents:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

  • Phosphate Buffered Saline (PBS).

  • ROS-inducing agent (e.g., H₂O₂) as a positive control.

Procedure:

  • Culture cells to the desired confluency in a suitable plate or dish.

  • Wash the cells with PBS.

  • Load the cells with the DCFH-DA probe (typically at a final concentration of 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

  • Wash the cells twice with PBS to remove the excess probe.

  • Treat the cells with the anthocyanin at various concentrations for the desired time. Include a positive control (ROS-inducing agent) and a negative control (untreated cells).

  • Measure the fluorescence intensity using a fluorescence microscope or microplate reader (excitation ~485 nm, emission ~535 nm).

  • The level of ROS is proportional to the fluorescence intensity.

Stability Assay

This protocol provides a method to assess the stability of anthocyanins under different conditions.

Instrumentation:

  • UV-Vis spectrophotometer.

  • pH meter.

  • Water bath or incubator.

Reagents:

  • Potassium chloride buffer (0.025 M, pH 1.0).

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5).

Procedure:

  • Prepare a stock solution of the anthocyanin in an appropriate solvent.

  • To assess pH stability, dilute the stock solution in buffers of varying pH and measure the absorbance at the maximum wavelength immediately and after specific time intervals.

  • To assess temperature stability, incubate aliquots of the anthocyanin solution at different temperatures for various durations. After incubation, cool the samples to room temperature and measure the absorbance.

  • The stability is determined by the change in absorbance over time, with a decrease in absorbance indicating degradation.

Mandatory Visualization

The following diagram illustrates a simplified representation of the MAPK signaling pathway, which is often modulated by anthocyanins in the context of their anti-cancer effects.

MAPK_Signaling_Pathway cluster_pathway MAPK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival Anthocyanins Anthocyanins (e.g., Malvidin-3-galactoside) Anthocyanins->ERK Inhibition

Caption: Simplified MAPK signaling pathway and the inhibitory role of anthocyanins.

References

Inter-Laboratory Validation of Malvidin-3-galactoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of Malvidin-3-galactoside, with a focus on inter-laboratory validation. The performance of common analytical techniques is assessed, supported by available experimental data to aid researchers, scientists, and drug development professionals in selecting appropriate methods for their studies. While direct inter-laboratory validation data for Malvidin-3-galactoside is limited, this guide draws upon data from closely related compounds and general anthocyanin studies to provide a comprehensive comparison.

Data Presentation: Performance of Quantification Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS), as well as the pH differential method for the quantification of malvidin (B83408) glycosides and total anthocyanins.

Table 1: Single-Laboratory Validation Data for Malvidin Glucoside Quantification by HPLC-DAD

ParameterMalvidin-3-O-glucosideReference
Linear Range 0.5 - 10 mg/L[1]
Coefficient of Determination (r²) 0.99996[1]
Limit of Detection (LOD) 0.09 mg/L[1]
Within-Day Precision (RSD) < 3%[1]
Between-Day Precision (RSD) < 3%[1]
Recovery > 95%[1]

Table 2: Inter-Laboratory Validation Data for Malvidin-3,5-diglucoside in Red Wine by RP-HPLC

This table presents results from a collaborative trial with six participating laboratories.

Concentration LevelMean Value (mg/L)Repeatability (RSDr)Reproducibility (RSDR)HORRAT-valueReference
~2 mg/L -> 18%> 18%< 1.5[2]
~15 mg/L (Legal Limit) -~11%~11%< 1.5[2]
≥ 30 mg/L -< 10%< 10%< 1.5[2]

Table 3: Inter-Laboratory Validation Data for Total Monomeric Anthocyanins by pH Differential Method

This table presents results from a collaborative study with eleven participating laboratories across seven different sample materials (juices, beverages, colorants, and wines).

ParameterRange of ValuesReference
Repeatability (RSDr) 1.06% - 4.16%[3][4]
Reproducibility (RSDR) 2.69% - 10.12%[3][4]
HORRAT-value ≤ 1.33[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of individual anthocyanins.

  • Sample Preparation: Samples are typically extracted with an acidic solvent, such as methanol (B129727) or ethanol (B145695) with a small percentage of formic or hydrochloric acid, to ensure the stability of the anthocyanins in their colored flavylium (B80283) form.[5] Extracts are then filtered prior to injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[6]

    • Mobile Phase: A gradient elution is typically employed, using a combination of an acidified aqueous phase (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The DAD detector is set to monitor the absorbance at the maximum wavelength for malvidin glycosides, which is around 520-534 nm.[1][7]

  • Quantification: Quantification is performed by creating a calibration curve using a certified reference standard of the specific malvidin glycoside or a related compound if the specific standard is unavailable.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-DAD, making it suitable for complex matrices and low concentration levels.

  • Sample Preparation: Similar to HPLC-DAD, an acidic extraction is performed.

  • LC Conditions: Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve better resolution and faster analysis times.[8] The column and mobile phases are similar to those used in HPLC-DAD.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanin analysis.[8]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for accurate quantification by monitoring specific precursor-to-product ion transitions for the target analyte.

  • Quantification: A calibration curve is generated using a certified reference standard. For analytes without a commercially available standard, quantification can be performed using a closely related compound with molecular weight correction.[9]

pH Differential Method

This spectrophotometric method measures the total monomeric anthocyanin content and is simpler and less expensive than chromatographic methods.

  • Principle: This method relies on the reversible structural transformation of monomeric anthocyanins with a change in pH. The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5.[4] Polymeric degradation products do not exhibit this change and are thus not measured.[4]

  • Procedure:

    • Two aliquots of the sample extract are diluted with potassium chloride buffer (pH 1.0) and sodium acetate (B1210297) buffer (pH 4.5), respectively.

    • The absorbance of both solutions is measured at the wavelength of maximum absorbance for the anthocyanin (around 520 nm) and at 700 nm to correct for haze.

    • The difference in absorbance between the pH 1.0 and pH 4.5 samples is proportional to the total monomeric anthocyanin concentration.

  • Quantification: The total anthocyanin content is calculated using the molar absorptivity of a specific anthocyanin, typically cyanidin-3-glucoside, and expressed as equivalents of that standard.[3]

Mandatory Visualizations

Workflow of an Inter-Laboratory Validation Study

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n) Protocol Develop & Standardize Analytical Protocol Samples Prepare & Distribute Homogeneous Samples Protocol->Samples Lab_A Laboratory A Receives Samples Samples->Lab_A Lab_B Laboratory B Receives Samples Samples->Lab_B Lab_C ... Samples->Lab_C Data_Coll Collect Data from Participants Stats Statistical Analysis (Repeatability, Reproducibility) Data_Coll->Stats Report Final Report Stats->Report Analysis_A Performs Analysis (Following Protocol) Lab_A->Analysis_A Analysis_B Performs Analysis (Following Protocol) Lab_B->Analysis_B Analysis_C ... Lab_C->Analysis_C Results_A Submits Results Analysis_A->Results_A Results_B Submits Results Analysis_B->Results_B Results_C ... Analysis_C->Results_C Results_A->Data_Coll Results_B->Data_Coll Results_C->Data_Coll

Caption: General workflow of an inter-laboratory validation study.

Chemical Structures of Relevant Malvidin Glycosides

G cluster_Mv3gal Malvidin-3-galactoside cluster_Mv3glc Malvidin-3-glucoside Mv3gal Mv3glc

Caption: Structures of Malvidin-3-galactoside and Malvidin-3-glucoside.

References

A Comparative Guide to the Biological Activities of Acylated vs. Non-Acylated Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of acylated and non-acylated anthocyanins, supported by experimental data. Anthocyanins, a subclass of flavonoids, are natural pigments responsible for the red, purple, and blue colors in many plants. Their structure can be modified by acylation, the addition of an acyl group, which significantly influences their physicochemical properties and biological functions. This guide delves into these differences, offering insights into their stability, antioxidant capacity, anti-inflammatory effects, and bioavailability.

Key Differences in Biological Activity

Acylation plays a crucial role in enhancing the stability of anthocyanins. The addition of acyl groups protects the anthocyanin structure from degradation caused by changes in pH, temperature, and light.[1][2] This increased stability is a significant factor influencing their biological activity.

Antioxidant Activity

Both acylated and non-acylated anthocyanins are potent antioxidants. However, the antioxidant activity can be influenced by the structure of the anthocyanin. Some studies suggest that acylation with phenolic acids can increase antioxidant activity.[3] Conversely, other research indicates that non-acylated anthocyanins may exhibit higher antioxidant activity in certain assays due to their simpler structure.[4]

Anti-inflammatory Effects

Anthocyanins from various sources have demonstrated anti-inflammatory properties. An in vitro study comparing acylated anthocyanin-rich extracts from purple carrots and purple potatoes with a non-acylated anthocyanin extract from bilberry found that the acylated forms were more effective at suppressing lipopolysaccharide (LPS)-induced inflammation in mucosal innate immune cells.[5] This suggests that the enhanced stability of acylated anthocyanins may contribute to their potent anti-inflammatory effects.

Bioavailability

A significant difference between acylated and non-acylated anthocyanins lies in their bioavailability. Generally, non-acylated anthocyanins are more readily absorbed in the upper intestine.[6] Clinical studies have shown a significantly lower recovery of acylated anthocyanins in plasma and urine compared to their non-acylated counterparts.[1][7] This suggests that while acylation enhances stability, it may reduce immediate bioavailability. However, the higher stability of acylated anthocyanins may allow them to reach the lower gut, where they can be metabolized by the gut microbiota, potentially leading to the formation of other bioactive metabolites.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, providing a direct comparison of the biological activities of acylated and non-acylated anthocyanins.

ParameterAcylated AnthocyaninsNon-Acylated AnthocyaninsSource(s)
Stability Higher stability to pH, heat, and lightLower stability, prone to degradation[1][2][8]
Antioxidant Activity (DPPH Assay) Can be higher depending on acyl groupCan be higher due to simpler structure[3][4][9]
Anti-inflammatory Activity Potentially more potent in suppressing LPS-induced inflammationEffective, but may be less potent than acylated forms in some models[5][10]
Bioavailability (Plasma/Urine Recovery) 8-10 fold lower recovery in plasma; 11-14 fold lower recovery in urineHigher recovery in plasma and urine[1][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the anthocyanin extracts (acylated and non-acylated) in methanol to obtain a series of concentrations.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant capacity against peroxyl radicals.

Principle: The assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH in the same buffer.

    • Prepare a series of Trolox (a vitamin E analog) standards to be used as a reference.

  • Sample Preparation: Dissolve the anthocyanin extracts in the phosphate buffer.

  • Assay in 96-well plate:

    • Add 150 µL of the fluorescein (B123965) working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standards. Results are expressed as Trolox equivalents (TE).

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

This assay evaluates the ability of a compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of the test compounds on the production of these mediators is quantified.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the acylated and non-acylated anthocyanin extracts for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should not be treated with LPS.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • Measurement of Cytokines (e.g., TNF-α, IL-6):

    • Quantify the concentration of cytokines in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of anthocyanins are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_complex Cytoplasmic Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Induces Anthocyanins Acylated & Non-acylated Anthocyanins Anthocyanins->IKK Inhibits Anthocyanins->NFkB Inhibits Translocation MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Induces Anthocyanins Acylated & Non-acylated Anthocyanins Anthocyanins->MAPKK Inhibits Phosphorylation Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with Acylated or Non-acylated Anthocyanins seed->pretreat induce Induce Inflammation with LPS pretreat->induce incubate Incubate for 24 hours induce->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay (NO Measurement) supernatant->griess elisa ELISA (Cytokine Measurement) supernatant->elisa analyze Data Analysis and Comparison griess->analyze elisa->analyze end End analyze->end Logical_Relationship Acylation Acylation IncreasedStability Increased Stability (pH, Heat, Light) Acylation->IncreasedStability DecreasedBioavailability Decreased Immediate Bioavailability Acylation->DecreasedBioavailability AlteredAntioxidant Altered Antioxidant Activity Acylation->AlteredAntioxidant PotentAntiInflammatory Potentially More Potent Anti-inflammatory Effects IncreasedStability->PotentAntiInflammatory GutMetabolism Increased Delivery to Lower Gut & Microbiota Metabolism DecreasedBioavailability->GutMetabolism

References

A Comparative Purity Analysis: Synthetic vs. Natural Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of a compound is a critical factor that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of the purity of synthetic versus naturally sourced Malvidin-3-galactoside, a prominent anthocyanin known for its potential health benefits. The following sections present a summary of quantitative data, detailed experimental protocols for purity assessment, and visual representations of analytical workflows and biological pathways.

Data Presentation: Purity Comparison

The purity of Malvidin-3-galactoside from both synthetic and natural origins is typically assessed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While direct comparative studies are scarce, a representative purity profile can be constructed based on typical analytical findings for each source.

ParameterSynthetic Malvidin-3-galactosideNatural Malvidin-3-galactoside (from Blueberry Extract)
Purity (by HPLC-DAD at 520 nm) ≥ 98%Typically 90-97%
Major Impurities - Residual starting materials- Synthesis by-products- Isomeric forms (e.g., other glycosides)- Other anthocyanins (e.g., Delphinidin-3-galactoside, Petunidin-3-galactoside)- Other flavonoids (e.g., Quercetin glycosides)- Plant matrix components (e.g., sugars, organic acids)
Identity Confirmation Confirmed by MS and NMRConfirmed by MS and NMR
Consistency High lot-to-lot consistencyVariability depending on the natural source, extraction, and purification methods

Note: The purity of naturally sourced Malvidin-3-galactoside is highly dependent on the efficiency of the extraction and purification process. Commercially available analytical standards for both synthetic and natural Malvidin-3-galactoside typically have a purity of ≥95%[1].

Experimental Protocols

Accurate assessment of Malvidin-3-galactoside purity relies on robust and validated analytical methods. The following are detailed protocols for the key experiments used in this determination.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is the cornerstone for quantifying the purity of anthocyanins.

Sample Preparation:

  • Synthetic Standard: Accurately weigh and dissolve the synthetic Malvidin-3-galactoside in a suitable solvent (e.g., methanol (B129727) with 0.1% HCl) to a final concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Natural Extract: The extraction of anthocyanins from natural sources like blueberries involves solid-liquid extraction using acidified methanol or ethanol[2][3]. The crude extract is then purified using techniques like solid-phase extraction (SPE) or preparative HPLC to isolate the Malvidin-3-galactoside fraction. The purified fraction is dissolved in a suitable solvent for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water/formic acid (e.g., 95:5, v/v).

    • Solvent B: Acetonitrile/formic acid (e.g., 95:5, v/v).

  • Gradient Program: A linear gradient from 5% to 40% B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Diode-array detector monitoring at 520 nm for anthocyanins and 280 nm for other phenolic impurities.

  • Quantification: Purity is calculated based on the peak area percentage of Malvidin-3-galactoside relative to the total peak area at 520 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the definitive identification of Malvidin-3-galactoside and the characterization of any impurities.

LC Conditions: Similar to the HPLC-DAD method described above.

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Mode: Full scan mode to detect all ions and product ion scan (MS/MS) mode for structural elucidation of the parent ion corresponding to Malvidin-3-galactoside (m/z 493.1).

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of Malvidin-3-galactoside. The fragmentation pattern in MS/MS can confirm the identity of the aglycone (malvidin, m/z 331.1) and the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is a powerful tool for assessing purity and identifying impurities.

Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent, such as methanol-d4 (B120146) with a trace of DCl to maintain the flavylium (B80283) cation form.

NMR Experiment:

  • ¹H NMR: Provides information on the number and type of protons, which can be used to confirm the structure of Malvidin-3-galactoside and identify impurities.

  • ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): Used for complete structural assignment and to identify co-eluting impurities that may not be resolved by HPLC.

  • Quantitative NMR (qNMR): Can be used for an absolute purity determination against a certified internal standard.

Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Purity Assessment cluster_result Result synthetic Synthetic Malvidin-3-galactoside dissolution Direct Dissolution synthetic->dissolution natural Natural Source (e.g., Blueberries) extraction Extraction & Purification natural->extraction hplc HPLC-DAD (Quantitative Purity) dissolution->hplc extraction->hplc lcms LC-MS (Identity & Impurity ID) hplc->lcms nmr NMR (Structural Confirmation) lcms->nmr purity_report Purity Report & Impurity Profile nmr->purity_report

Caption: Experimental workflow for assessing the purity of Malvidin-3-galactoside.

signaling_pathway M3G Malvidin-3-galactoside PI3K PI3K M3G->PI3K inhibits MAPK MAPK M3G->MAPK inhibits Caspases Caspases M3G->Caspases activates AKT Akt PI3K->AKT activates MMPs MMPs AKT->MMPs activates Proliferation Cell Proliferation AKT->Proliferation promotes MAPK->Proliferation promotes Metastasis Metastasis MMPs->Metastasis promotes Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Simplified signaling pathways affected by Malvidin-3-galactoside.[4][5][6]

References

A Comparative Guide to the Bioavailability of Malvidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of various malvidin (B83408) derivatives, focusing on key pharmacokinetic parameters and the underlying biological mechanisms. The information is compiled from peer-reviewed scientific literature to support research and development in the fields of nutrition, pharmacology, and drug discovery.

Introduction to Malvidin and its Derivatives

Malvidin is a prominent O-methylated anthocyanidin responsible for the red and blue coloring of many fruits and flowers, most notably red grapes.[1] In nature, it primarily exists in glycosylated forms, such as malvidin-3-O-glucoside and malvidin-3-O-galactoside.[2] The bioavailability of these compounds, which dictates their potential health benefits, is a subject of ongoing research. This guide will delve into the comparative bioavailability of these derivatives, presenting available quantitative data and outlining the experimental methods used to obtain them.

Comparative Bioavailability Data

The bioavailability of anthocyanins, including malvidin derivatives, is generally considered to be low.[3] However, the specific chemical structure of the derivative can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes available pharmacokinetic data for malvidin-3-glucoside from a human clinical trial. Direct comparative in vivo data for other malvidin derivatives is limited; therefore, qualitative and in vitro findings are included to provide a broader perspective.

DerivativeStudy TypeMatrixDosageCmax (nmol/L)Tmax (h)AUC (nmol·h/L)Key Findings & Citations
Malvidin-3-O-glucoside Human Clinical TrialPlasma500 mL red grape juice (117 mg M-3-G)Not explicitly stated, but plasma concentrations increased significantly.~1-2662 ± 210Poorly absorbed, with a linear relationship between the amount consumed and plasma AUC. No aglycone or conjugates were detected in plasma or urine.[4]
Malvidin-3-O-glucoside Human Clinical TrialPlasma500 mL red wine (68 mg M-3-G)Not explicitly stated, but plasma concentrations increased.~1-2288 ± 127[4]
Malvidin-3-O-glucoside Human Clinical TrialPlasma500 mL dealcoholized red wine (58 mg M-3-G)Not explicitly stated, but plasma concentrations increased.~1-2214 ± 124[4]
Malvidin-3-O-galactoside In vitro cell study-----Showed remarkable ability to ameliorate FFA-induced lipid accumulation and inhibit oxidative stress, comparable to malvidin-3-O-glucoside.[5]
Malvidin-3,5-O-diglucoside Chemical kinetics study-----More prone to hydration than its 3-O-glucoside counterpart, which may affect its stability and subsequent bioavailability.[6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (General Protocol)

This protocol outlines a typical procedure for assessing the pharmacokinetics of malvidin derivatives in a rat model.

1. Animal Model and Housing:

  • Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Rats are fasted overnight before the administration of the test compound.[7]

2. Administration of Malvidin Derivatives:

  • Malvidin derivatives are typically dissolved in a suitable vehicle (e.g., saline, water with a small amount of ethanol).

  • Oral administration is performed by gavage at a specific dose (e.g., 40 mg/kg body weight).[7]

3. Blood Sampling:

  • Blood samples (approximately 0.2-0.5 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[7][8]

  • Blood is typically drawn from the sublingual or jugular vein into heparinized tubes.[7][8]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

4. Sample Analysis:

  • Plasma concentrations of the malvidin derivative and its potential metabolites are quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

5. Ethical Considerations:

  • All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Oral Gavage Oral Gavage Fasting->Oral Gavage Blood Collection (Time Points) Blood Collection (Time Points) Oral Gavage->Blood Collection (Time Points) Plasma Separation Plasma Separation Blood Collection (Time Points)->Plasma Separation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Plasma Separation->HPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-MS/MS Analysis->Pharmacokinetic Modeling

In Vivo Pharmacokinetic Study Workflow

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely accepted model to predict intestinal drug absorption.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[7][9]

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[9][10]

3. Permeability Assay:

  • The test malvidin derivative is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the AP to BL permeability.

  • To assess active efflux, the compound is also added to the BL side, and samples are collected from the AP side (BL to AP permeability).[10]

  • The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[10]

G Caco-2 Cell Seeding Caco-2 Cell Seeding Differentiation (21 days) Differentiation (21 days) Caco-2 Cell Seeding->Differentiation (21 days) Monolayer Integrity Check (TEER) Monolayer Integrity Check (TEER) Differentiation (21 days)->Monolayer Integrity Check (TEER) Apical Dosing Apical Dosing Monolayer Integrity Check (TEER)->Apical Dosing Basolateral Sampling Basolateral Sampling Apical Dosing->Basolateral Sampling Quantification (HPLC-MS/MS) Quantification (HPLC-MS/MS) Basolateral Sampling->Quantification (HPLC-MS/MS) Papp Calculation Papp Calculation Quantification (HPLC-MS/MS)->Papp Calculation

Caco-2 Permeability Assay Workflow

Signaling Pathways Modulated by Malvidin Derivatives

The biological effects of malvidin and its derivatives are often attributed to their interaction with key cellular signaling pathways involved in oxidative stress and inflammation.

MAPK Signaling Pathway

Malvidin and its derivatives have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress.[11] By downregulating the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, malvidin derivatives can mitigate oxidative stress and reduce inflammation.[1]

Oxidative Stress Oxidative Stress MAPKKK MAPKKK Oxidative Stress->MAPKKK Malvidin Derivatives Malvidin Derivatives MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Malvidin Derivatives->MAPK (ERK, JNK, p38) MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK (ERK, JNK, p38) Inflammation & Apoptosis Inflammation & Apoptosis MAPK (ERK, JNK, p38)->Inflammation & Apoptosis

Inhibition of MAPK Pathway by Malvidin

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Malvidin-3-glucoside has been demonstrated to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.[8][12]

Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation Malvidin-3-glucoside Malvidin-3-glucoside Malvidin-3-glucoside->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression

Inhibition of NF-κB Pathway by Malvidin

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Malvidin and its derivatives can activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway, leading to the increased expression of antioxidant enzymes and cytoprotective genes.[3][5][11]

Malvidin Derivatives Malvidin Derivatives Keap1 Keap1 Malvidin Derivatives->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2 Translocation to Nucleus Nrf2 Translocation to Nucleus Nrf2->Nrf2 Translocation to Nucleus ARE Binding ARE Binding Nrf2 Translocation to Nucleus->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE Binding->Antioxidant Gene Expression

Activation of Nrf2 Pathway by Malvidin

Conclusion

The available evidence suggests that malvidin derivatives, particularly malvidin-3-glucoside, exhibit low but measurable bioavailability. Structural modifications, such as the type of glycosylation, can influence their stability and interaction with cellular transport mechanisms, thereby affecting their overall bioavailability and biological activity. Further direct comparative studies, especially in vivo pharmacokinetic analyses of different malvidin derivatives, are warranted to fully elucidate their therapeutic potential. The modulation of key signaling pathways like MAPK, NF-κB, and Nrf2 underscores the molecular mechanisms through which these compounds may exert their health-promoting effects.

References

Malvidin Glycosides: A Comparative Guide to Their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of malvidin (B83408) glycosides against other alternatives, supported by experimental data. Malvidin and its glycosides, a subclass of anthocyanins found abundantly in pigmented fruits and vegetables, have garnered significant interest for their potential health benefits, including their anti-inflammatory and antioxidant activities.[1] This document summarizes key findings, presents comparative data in a structured format, details experimental methodologies, and visualizes critical pathways to offer a thorough understanding for research and development purposes.

Mechanism of Action: Targeting Key Inflammatory Pathways

Malvidin glycosides exert their anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1] By preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, malvidin glycosides effectively suppress the transcription of pro-inflammatory genes.[2][3]

Furthermore, these compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[4] The modulation of these pathways leads to a downstream reduction in the production of various inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS).[1][5][6]

Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of malvidin glycosides in comparison to their aglycone form and other anti-inflammatory agents.

Table 1: Cyclooxygenase (COX) Inhibition by Malvidin and its Glycosides [4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Malvidin (Aglycone)12.45 ± 0.702.76 ± 0.164.51
Malvidin-3-O-glucoside 74.78 ± 0.06 39.92 ± 3.02 1.87
Malvidin-3,5-O-diglucoside90.36 ± 1.9266.45 ± 1.931.36

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: Comparison of Malvidin Glycosides with Other Natural Compounds on Pro-inflammatory Gene Expression

CompoundTarget GeneCell Type% InhibitionReference
Malvidin-3-glucoside Pro-inflammatory genesIn vitro modelSignificantly more effective than epicatechin or chlorogenic acid[7]
Malvidin-3-glucoside MCP-1HUVECs35.9% (at 1 µM)[8]
Malvidin-3-glucoside ICAM-1HUVECs54.4% (at 1 µM)[8]
Malvidin-3-galactoside MCP-1HUVECsLower than Mv-3-glc[3]
Malvidin-3-galactoside ICAM-1HUVECsLower than Mv-3-glc[3]

HUVECs: Human Umbilical Vein Endothelial Cells

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_stimuli Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, releasing NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates to Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Malvidin Malvidin Glycosides Malvidin->IKK Inhibits Malvidin->IkBa Prevents Degradation Malvidin->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by malvidin glycosides.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_assays Assays start Cell Culture (e.g., Macrophages, Endothelial cells) treatment Pre-treatment with Malvidin Glycoside or Vehicle Control start->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation analysis Analysis of Inflammatory Markers stimulation->analysis ELISA ELISA for Cytokines (TNF-α, IL-6) analysis->ELISA qPCR qPCR for Gene Expression (COX-2, iNOS) analysis->qPCR WesternBlot Western Blot for Protein Expression (p-p65, IκBα) analysis->WesternBlot

Caption: A generalized experimental workflow for assessing the anti-inflammatory effects of malvidin glycosides in vitro.

Detailed Experimental Protocols

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Seed cells (e.g., HUVECs or RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with varying concentrations of malvidin glycosides for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 30 minutes. Incubate the cells with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)
  • Enzyme Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture includes the respective COX enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl). Add various concentrations of malvidin glycosides or a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) to the wells.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection: Terminate the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a commercially available ELISA kit. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available evidence strongly suggests that malvidin glycosides are potent anti-inflammatory agents. Their ability to target key inflammatory pathways, such as NF-κB and COX, provides a solid mechanistic basis for their observed effects. While direct comparative studies with mainstream NSAIDs are limited, the data on COX inhibition indicates a preferential, albeit moderate, selectivity for COX-2, particularly for the aglycone form. The glycosylated forms, while less potent in COX inhibition, still demonstrate significant anti-inflammatory activity through other mechanisms. Further research, particularly well-controlled in vivo studies and direct comparative trials, will be crucial in fully elucidating the therapeutic potential of malvidin glycosides as novel anti-inflammatory drugs or nutraceuticals.

References

Malvidin-3-galactoside vs. Delphinidin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemicals, the anthocyanins malvidin-3-galactoside and delphinidin (B77816) have garnered significant attention for their potent biological activities. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals. We delve into their biochemical properties, signaling pathway modulation, and provide detailed experimental protocols to support further investigation.

Biochemical Profile and Bioavailability

Both malvidin-3-galactoside and delphinidin are anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Their core structures are similar, but key substitutions influence their biological effects. Delphinidin possesses one more hydroxyl group on its B-ring compared to malvidin, which is O-methylated. These structural nuances have implications for their antioxidant capacity and interaction with cellular targets.

The bioavailability of anthocyanins is a critical factor in their therapeutic potential. Studies have shown that the glycosylation of anthocyanidins, such as in malvidin-3-galactoside, can affect their stability and absorption. While specific comparative bioavailability data is limited, one study reported the bioavailability of delphinidin-3-O-galactoside to be 0.48%.[1] In general, the glycosides of delphinidin and petunidin (B3231668) have been noted to be more susceptible to degradation compared to those of malvidin.[2]

Table 1: Summary of Bioavailability Data

CompoundFormSubjectCmaxTmaxBioavailability (%)
DelphinidinDelphinidin-3-O-galactosideHuman-2 h0.48[1]
DelphinidinDelphinidin-3-O-glucosideHuman21.39-63.55 nmol/L1.0 ± 0.3 h0.14[1]
DelphinidinDelphinidin-3-O-arabinosideHuman--0.14[1]

Note: Direct comparative bioavailability data for Malvidin-3-galactoside was not available in the reviewed literature.

Comparative Biological Activities

Antioxidant Activity

The antioxidant capacity of anthocyanins is a cornerstone of their health benefits. Delphinidin, with its higher number of hydroxyl groups, is often cited as having one of the strongest antioxidant capacities among anthocyanidins.[3] Studies have shown that the superoxide (B77818) radical scavenging activity of delphinidin is greater than that of malvidin.[4][5] However, glycosylation can modulate this activity. For instance, 3-glucosylation can decrease the antioxidant activity of delphinidin, while it may not affect that of malvidin.[4]

Table 2: Comparative Antioxidant Activity

Compound/AssayMalvidin-3-galactosideDelphinidinKey Findings
Superoxide Radical ScavengingLower activityHigher activityDelphinidin's B-ring structure contributes to greater scavenging activity.[4][5]
Peroxynitrite ScavengingProtective effect observed-Malvidin-3-glucoside protected endothelial cells from peroxynitrite-induced damage.[6]
Anti-Inflammatory Effects

Both compounds exhibit significant anti-inflammatory properties through the modulation of key signaling pathways, primarily the NF-κB pathway.

Malvidin-3-galactoside has been shown to inhibit TNF-α-induced inflammatory responses in endothelial cells. It reduces the production of monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[7][8][9] This anti-inflammatory action is mediated by the inhibition of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8][9] Some studies suggest that malvidin-3-glucoside has a better anti-inflammatory effect than malvidin-3-galactoside.[8]

Delphinidin also exerts its anti-inflammatory effects by targeting the NF-κB pathway.[10] It has been shown to decrease the phosphorylation of IκBα and inhibit the nuclear translocation of NF-κB/p65.[10] Furthermore, delphinidin can suppress inflammation by acting on the PI3K/Akt pathway to limit the expression of COX-2 and iNOS.[1]

Table 3: Comparative Anti-inflammatory Effects

FeatureMalvidin-3-galactosideDelphinidin
Target Pathway NF-κB[8][9]NF-κB, PI3K/Akt[1][10]
Mechanism Inhibits IκBα degradation and p65 nuclear translocation.[8][9]Inhibits IκBα phosphorylation and p65 nuclear translocation; suppresses COX-2 and iNOS.[1][10]
Effect Decreases MCP-1, ICAM-1, VCAM-1 production.[7][8]Reduces expression of pro-inflammatory mediators.
Anticancer Properties

The anticancer potential of both compounds has been investigated in various cancer cell lines, where they have been shown to induce apoptosis and inhibit proliferation and metastasis.

Malvidin-3-galactoside has demonstrated efficacy against hepatocellular carcinoma by suppressing proliferation, migration, and invasion of HepG2 cells.[11][12] It achieves this by regulating the expression of cyclins, caspases, and matrix metalloproteinases (MMPs), and by activating PTEN, which leads to a decrease in p-AKT levels.[11][12]

Delphinidin has a broader reported range of anticancer activities, targeting multiple signaling pathways including PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.[1][13][14] It can induce apoptosis through the activation of caspases and modulation of the Bax/Bcl2 ratio.[10] Delphinidin has also been shown to inhibit tumor growth and angiogenesis by suppressing the PI3K/Akt and MAPK signaling pathways.[1]

Table 4: Comparative Anticancer Effects

FeatureMalvidin-3-galactosideDelphinidin
Cancer Models Hepatocellular Carcinoma[11][12]Prostate, Breast, Ovarian, Lung, Colorectal, Skin, Liver Cancers[1]
Target Pathways PTEN/AKT, JNK, p38[11]PI3K/Akt/mTOR, MAPK, Wnt/β-catenin, NF-κB[1][10][13][14]
Mechanisms Induces apoptosis, inhibits proliferation and metastasis.[11][12]Induces apoptosis, inhibits proliferation, invasion, and angiogenesis.[1]

Signaling Pathway Modulation

The biological activities of malvidin-3-galactoside and delphinidin are underpinned by their ability to modulate complex intracellular signaling cascades.

Malvidin-3-galactoside Signaling

Malvidin-3-galactoside primarily exerts its anticancer effects by activating the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/Akt pathway. It also influences the MAPK pathway, specifically by activating p-JNK and p-p38, which are involved in apoptosis and cell stress responses.[11] Furthermore, it has been shown to ameliorate colonic mucosal barrier function by inhibiting the Notch signaling pathway.[15][16]

Malvidin_3_galactoside_Signaling cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory & Barrier Function M3G Malvidin-3-galactoside PTEN PTEN M3G->PTEN activates JNK_p38 JNK/p38 MAPK M3G->JNK_p38 activates Notch Notch Signaling M3G->Notch inhibits NFkB NF-κB Pathway M3G->NFkB inhibits PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Metastasis Metastasis PI3K_Akt->Metastasis promotes Apoptosis Apoptosis JNK_p38->Apoptosis induces Barrier Mucosal Barrier Integrity Notch->Barrier regulates Inflammation Inflammation NFkB->Inflammation promotes

Signaling pathways modulated by Malvidin-3-galactoside.
Delphinidin Signaling

Delphinidin's effects are more pleiotropic, impacting a wider array of signaling pathways. Its anticancer activity is mediated through the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which subsequently blocks the downstream Ras-MAPK and PI3K/Akt signaling cascades.[1] Delphinidin also activates the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative stress.[1] In prostate cancer, it has been shown to inhibit the Wnt/β-catenin signaling pathway.[13] Its pro-apoptotic effects are also linked to the inhibition of the NF-κB pathway.[10]

Delphinidin_Signaling cluster_cancer_proliferation Anticancer & Anti-proliferation cluster_apoptosis_antioxidant Apoptosis Induction & Antioxidant Response Delphinidin Delphinidin RTK RTKs (EGFR, VEGFR) Delphinidin->RTK inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Delphinidin->Wnt_beta_catenin inhibits NFkB_pathway NF-κB Pathway Delphinidin->NFkB_pathway inhibits Nrf2_ARE Nrf2/ARE Pathway Delphinidin->Nrf2_ARE activates Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTK->PI3K_Akt_mTOR Proliferation_Angiogenesis Proliferation & Angiogenesis Ras_MAPK->Proliferation_Angiogenesis promotes PI3K_Akt_mTOR->Proliferation_Angiogenesis promotes Wnt_beta_catenin->Proliferation_Angiogenesis promotes Apoptosis_node Apoptosis NFkB_pathway->Apoptosis_node inhibits Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response promotes

Key signaling pathways influenced by Delphinidin.

Experimental Protocols

To facilitate further research, this section outlines common experimental protocols for assessing the biological activities of malvidin-3-galactoside and delphinidin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of malvidin-3-galactoside or delphinidin (e.g., 30-180 µM) for a specified duration (e.g., 48-72 hours).[10][13] A vehicle control (e.g., 0.1% DMSO) should be included.[10]

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of key proteins in signaling pathways.

Protocol:

  • Treat cells with the desired concentrations of the compounds for the appropriate time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This model is used to evaluate the in vivo anticancer efficacy of the compounds.

Protocol:

  • Acclimatize athymic nude mice for one week.[17]

  • Subcutaneously inject cancer cells (e.g., 1x10⁶ PC3 cells) into the flank of each mouse.[10]

  • When tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Administer the compound (e.g., delphinidin at 2 mg, intraperitoneally, three times a week) or vehicle control.[10]

  • Measure tumor volume regularly using a caliper.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2, PC3) Treatment Treatment with Malvidin-3-galactoside or Delphinidin Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Animal_Model Tumor Xenograft Model (Athymic Nude Mice) Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor_Measurement Tumor Volume Measurement Compound_Admin->Tumor_Measurement IHC Immunohistochemistry (Tumor Analysis) Tumor_Measurement->IHC

General experimental workflow for evaluating the compounds.

Conclusion

Both malvidin-3-galactoside and delphinidin are promising natural compounds with a range of beneficial biological activities. Delphinidin appears to have a broader spectrum of anticancer activity and stronger antioxidant potential, likely due to its chemical structure. However, malvidin-3-galactoside demonstrates significant effects, particularly in hepatocellular carcinoma and in modulating the Notch signaling pathway. The choice between these compounds for further research and development will depend on the specific therapeutic target and desired mechanistic action. This guide provides a foundational comparison to aid in these critical decisions.

References

Safety Operating Guide

Proper Disposal of Malvidin-3-galactoside chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Malvidin-3-galactoside chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, proper handling and personal protective equipment (PPE) are mandatory to minimize exposure and ensure safety.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use safety goggles with side protection.[1]

    • Respiratory Protection: In case of dust formation, use a particulate filter respirator.[1]

    • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Always consult and adhere to your institution's specific waste management policies and local regulations.

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound powder and any grossly contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Packaging: The original packaging, if contaminated, should be disposed of in the same manner as the chemical itself.[4]

  • Labeling:

    • Clearly label the waste container with "this compound" and any other components of the waste stream. Include the concentration and quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition.[2] Recommended storage is in a cool, well-ventilated area.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

III. Accidental Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Solid Spills: Carefully sweep or vacuum the solid material, avoiding dust generation.[4] Place the collected material into a sealed container for disposal.

    • Liquid Spills: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water or alcohol.[2][4]

    • Collect all cleanup materials in a sealed bag or container for disposal as chemical waste.

  • Prevent Environmental Contamination: Do not allow the substance or cleanup materials to enter drains or water courses.[2][4]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in Sealed Container ppe->collect_solid collect_liquid Collect Liquid Waste in Sealed Container ppe->collect_liquid label_waste Label Container with Contents and Hazards collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs disposal Professional Disposal (Incineration or Landfill as per regulations) contact_ehs->disposal spill Accidental Spill Occurs contain_spill Contain Spill & Prevent Spread spill->contain_spill cleanup_spill Clean Up with Appropriate Materials contain_spill->cleanup_spill collect_cleanup Collect Cleanup Debris in Sealed Container cleanup_spill->collect_cleanup collect_cleanup->label_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Malvidin-3-galactoside chloride in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational workflow and proper disposal, establishing a foundation of trust through value-added information beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture under GHS/CLP regulations, standard laboratory safety precautions are paramount to ensure personnel safety.[1][2][3] It is recommended to handle the substance as potentially hazardous until further toxicological data is available.[4]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Category III work gloves (e.g., Nitrile rubber, Neoprene).[5]Protects against skin contact. The use of disposable gloves is recommended.
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5][6]Prevents eye contact with dust or splashes.
Skin and Body Protection Professional long-sleeved lab coat or overalls.[5]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a mask with a type A filter (EN 14387) or an N95 (US) respirator is recommended.[5]Avoids inhalation of the substance.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan

ProcedureGuideline
Safe Handling Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1]
Storage Store in a dry and dark place at <-15°C.[7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response

StepAction
1. Personal Precautions Wear full personal protective equipment as outlined in the table above.[1] Evacuate personnel from the immediate area.
2. Containment Prevent further leakage or spillage if it is safe to do so.[1]
3. Clean-up Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces by scrubbing with alcohol.[1]
4. Disposal Collect contaminated material in a suitable, closed container for disposal according to local regulations.[8]

First Aid Procedures

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek medical attention.
Skin Contact Wash off with soap and plenty of water.[2][8] Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.[1][8] Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Wash out mouth with water.[1] Seek medical attention.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[8]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.